Product packaging for Potassium;2-nitroethene-1,1-dithiol(Cat. No.:)

Potassium;2-nitroethene-1,1-dithiol

Cat. No.: B11826277
M. Wt: 175.28 g/mol
InChI Key: VFIMWVGGTZYDSL-UHFFFAOYSA-N
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Description

Potassium;2-nitroethene-1,1-dithiol is a useful research compound. Its molecular formula is C2H2KNO2S2 and its molecular weight is 175.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2KNO2S2 B11826277 Potassium;2-nitroethene-1,1-dithiol

Properties

Molecular Formula

C2H2KNO2S2

Molecular Weight

175.28 g/mol

IUPAC Name

potassium;2-nitroethene-1,1-dithiol

InChI

InChI=1S/C2H2NO2S2.K/c4-3(5)1-2(6)7;/h6-7H;/q-1;+1

InChI Key

VFIMWVGGTZYDSL-UHFFFAOYSA-N

Canonical SMILES

[C-](=C(S)S)[N+](=O)[O-].[K+]

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Characterization of Potassium;2-nitroethene-1,1-dithiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity

Chemical Name: Potassium;2-nitroethene-1,1-dithiol Synonyms: Dipotassium 2-nitro-1,1-ethylenedithiolate, Dipotassium salt of nitroketene dithioacetal, Dipotassium salt of aci-nitrodithioacetic acid Molecular Formula: C₂H₁K₂NO₂S₂ Molecular Weight: 217.36 g/mol Structure:

Physicochemical and Spectroscopic Characterization

While detailed physicochemical data for the dipotassium salt is limited in publicly available literature, its reactivity and the characterization of its derivatives provide significant insights. The compound is described as a resonance hybrid, primarily reacting as the divalent anion of 2-nitroethylene-1,1-dithiol.[1] An aqueous solution of the dipotassium salt is nearly neutral.[1]

Table 1: Physicochemical and Spectroscopic Data of a Key Derivative

For comparison and as a reference for the core structure, the well-characterized S,S-dimethyl derivative, 1,1-Bis(methylthio)-2-nitroethylene, is presented.

PropertyValueReference
Molecular Formula C₄H₇NO₂S₂[1]
Molecular Weight 165.23 g/mol [1]
Melting Point 125-126 °C[1]
Elemental Analysis C: 29.10%, H: 4.27%, N: 8.48%, S: 38.76%[1]

Spectroscopic Data of Derivatives:

The characterization of various S,S-alkyl and S,S-benzyl derivatives of the parent compound reveals key spectral features.

  • Infrared (IR) Spectroscopy: Aromatic proton bands for benzyl derivatives are observed around 3120-3132 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The olefinic proton for S,S-benzyl derivatives appears around 7.12 ppm.

    • The olefinic proton for S,S-alkyl derivatives appears around 7.06 ppm.

    • For S,S-benzyl derivatives, the benzylic methylene protons ([Z] isomer) resonate at approximately 4.15-4.16 ppm.

Synthesis

The synthesis of this compound is achieved through the reaction of nitromethane with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in an anhydrous alcoholic solvent under cold conditions.

Experimental Protocol: Synthesis of Dipotassium 2-nitro-1,1-ethylenedithiolate

This protocol is based on the method described by Sakthikumar et al. (2014).

Materials:

  • Nitromethane

  • Carbon disulfide

  • Potassium hydroxide

  • Dry methanol

  • Ice bath

Procedure:

  • Prepare a solution of potassium hydroxide in dry methanol.

  • Cool the methanolic potassium hydroxide solution in an ice bath.

  • To the cooled solution, add nitromethane with stirring.

  • Slowly add carbon disulfide to the reaction mixture, maintaining the cold temperature and continuous stirring.

  • The dipotassium salt of nitroketene dithioacetal will precipitate from the solution.

  • Isolate the precipitate by filtration and wash with a suitable solvent (e.g., cold dry methanol) to remove any unreacted starting materials.

  • Dry the product under vacuum.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Nitromethane Nitromethane Mixing Mixing and Reaction Nitromethane->Mixing CS2 Carbon Disulfide CS2->Mixing KOH Potassium Hydroxide KOH->Mixing Methanol Dry Methanol Methanol->Mixing IceBath Ice Bath (0°C) IceBath->Mixing Stirring Stirring Stirring->Mixing Precipitation Precipitation Mixing->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Fig. 1: Synthesis workflow for this compound.

Biological Activity

Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The nitro group can act as a pharmacophore, often through redox reactions within cells that lead to toxicity and cell death in microorganisms.[2]

Antibacterial Activity

The dipotassium salt of nitroketene dithioacetal has been evaluated for its antibacterial activity using the disc-diffusion method.[2] While specific minimum inhibitory concentration (MIC) values for the parent dipotassium salt are not detailed in the available literature, the study by Sakthikumar et al. (2014) indicates that the compound and its derivatives possess antibacterial properties.[2] Further investigation is required to quantify the specific antibacterial spectrum and potency of this compound.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of other nitro-containing and dithiolate compounds, several potential pathways can be hypothesized.

The nitro group can be enzymatically reduced in biological systems to form nitro radical anions, which can then generate reactive oxygen species (ROS). This increase in oxidative stress can lead to cellular damage, including DNA damage, protein oxidation, and lipid peroxidation, ultimately triggering apoptotic or necrotic cell death pathways.

Dithiolates are known to interact with metal ions and can potentially interfere with the function of metalloenzymes that are crucial for cellular processes. They can also interact with sulfhydryl groups in proteins, potentially altering their structure and function.

G cluster_nitro Nitro Group Moiety cluster_dithiolate Dithiolate Moiety cluster_cellular Cellular Effects cluster_outcome Biological Outcome Compound This compound NitroReduction Enzymatic Reduction Compound->NitroReduction Metalloenzyme Interaction with Metalloenzymes Compound->Metalloenzyme ProteinSH Interaction with Protein Sulfhydryl Groups Compound->ProteinSH ROS Reactive Oxygen Species (ROS) Generation NitroReduction->ROS OxidativeStress Increased Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage ProteinOxidation Protein Oxidation OxidativeStress->ProteinOxidation LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation EnzymeInhibition Enzyme Inhibition Metalloenzyme->EnzymeInhibition AlteredProtein Altered Protein Function ProteinSH->AlteredProtein CellDeath Cell Death (Apoptosis/Necrosis) DNADamage->CellDeath ProteinOxidation->CellDeath LipidPeroxidation->CellDeath EnzymeInhibition->CellDeath AlteredProtein->CellDeath

Fig. 2: Hypothesized signaling pathways for the biological activity.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is a precursor for the synthesis of various ketene dithioacetals through alkylation reactions. These S,S-dialkylated derivatives are valuable building blocks for the construction of diverse heterocyclic compounds, which are of interest in medicinal chemistry and materials science.[2]

Conclusion

This compound is a reactive chemical intermediate with demonstrated potential for further synthetic applications and biological activity. While its direct characterization data is sparse, the synthesis is well-established, and the properties of its derivatives are documented. The presence of both a nitro group and a dithiolate moiety suggests a rich potential for biological interactions, warranting further investigation into its antimicrobial and other pharmacological properties. Future research should focus on obtaining detailed quantitative data for the parent compound, elucidating its specific mechanisms of action, and exploring the full scope of its synthetic utility.

References

An In-depth Technical Guide on the Molecular and Electronic Properties of Potassium 2-nitroethene-1,1-dithiolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2-nitroethene-1,1-dithiolate, also known as dipotassium 2-nitro-1,1-ethylenedithiolate, is a significant synthetic intermediate in the field of organic chemistry, particularly in the synthesis of novel heterocyclic compounds. Its unique molecular structure, featuring a nitro group and a dithiolate moiety, imparts distinct electronic properties that make it a versatile building block. This technical guide provides a comprehensive overview of the molecular and electronic characteristics of Potassium 2-nitroethene-1,1-dithiolate, detailing its synthesis, spectroscopic properties, and theoretical electronic structure. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Molecular Properties

Potassium 2-nitroethene-1,1-dithiolate (C₂HK₂NO₂S₂) is the dipotassium salt of 2-nitroethene-1,1-dithiol. The anion, 2-nitroethene-1,1-dithiolate, is a resonance-stabilized species. The negative charges are delocalized over the sulfur atoms and the nitro group, which influences its reactivity and coordination chemistry.

Computed Molecular Properties

While experimental data for the parent dithiol is available, the properties of the dipotassium salt are derived from its chemical formula and the known characteristics of its constituent ions. The following table summarizes the computed properties for the neutral 2-nitroethene-1,1-dithiol molecule, which provides insight into the core structure of the anion.

PropertyValueReference
Molecular FormulaC₂H₃NO₂S₂[1]
Molecular Weight139.18 g/mol [1]
Exact Mass138.96376267 Da[1]
Topological Polar Surface Area47.8 Ų[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count4[1]
Covalently-Bonded Unit Count1 (for the dithiol)[1]

Table 1: Computed molecular properties of 2-nitroethene-1,1-dithiol.

Synthesis

The synthesis of dipotassium 2-nitroethene-1,1-dithiolate is achieved through the reaction of nitromethane with carbon disulfide in the presence of a strong base, such as potassium hydroxide.

Experimental Protocol: Synthesis of Dipotassium 2-nitroethene-1,1-dithiolate

This protocol is adapted from the method described by Jensen, Buchardt, and Lohse for the preparation of the dipotassium salt of aci-nitrodithioacetic acid.

Materials:

  • Nitromethane

  • Carbon disulfide

  • Potassium hydroxide

  • Dry methanol

Procedure:

  • A solution of potassium hydroxide is prepared in dry methanol.

  • Nitromethane is added to this solution under cooling (ice bath).

  • Carbon disulfide is then added dropwise to the reaction mixture while maintaining the cold temperature.

  • The reaction mixture is stirred for a specified period, during which the dipotassium salt precipitates.

  • The resulting solid is collected by filtration, washed with a suitable solvent (e.g., cold methanol), and dried under vacuum.

SynthesisWorkflow Nitromethane Nitromethane Reaction Reaction Mixture (Stirring, Cooled) Nitromethane->Reaction CS2 Carbon Disulfide CS2->Reaction KOH_MeOH Potassium Hydroxide in Methanol KOH_MeOH->Reaction Precipitate Precipitation of Dipotassium Salt Reaction->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct Potassium 2-nitroethene-1,1-dithiolate Drying->FinalProduct

Synthesis of Potassium 2-nitroethene-1,1-dithiolate.

Spectroscopic Properties

Detailed spectroscopic data for the isolated dipotassium 2-nitroethene-1,1-dithiolate is not extensively reported in the literature. However, the characteristic spectral features can be inferred from the analysis of its derivatives and related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of compounds containing the 2-nitroethene-1,1-dithiolate moiety is characterized by strong absorption bands corresponding to the nitro group and the C=C double bond.

Functional GroupWavenumber (cm⁻¹)Reference
Asymmetric NO₂ stretch~1521[2]
Symmetric NO₂ stretch~1341[2]
C=C stretch~1470[2]

Table 2: Characteristic IR absorption bands for the 2-nitroethene-1,1-dithiolate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of derivatives of potassium 2-nitroethene-1,1-dithiolate provide insight into the chemical environment of the protons and carbons in the molecule. For instance, in various 3-nitrothiophene derivatives synthesized from the dipotassium salt, the chemical shifts of the thiophene ring protons and carbons are well-documented.[3]

UV-Visible Spectroscopy

UV-Vis spectra of dithiolene complexes, which are related to the title compound, typically exhibit absorptions in the range of 200-900 nm.[2] The specific absorption maxima for potassium 2-nitroethene-1,1-dithiolate would be influenced by the solvent and the electronic transitions within the conjugated system.

Electronic Properties

The electronic properties of the 2-nitroethene-1,1-dithiolate anion are governed by the interplay between the electron-withdrawing nitro group and the electron-donating dithiolate functionality. This creates a push-pull system that influences the molecule's reactivity and potential as a ligand in coordination chemistry.

Theoretical Calculations

While specific computational studies on potassium 2-nitroethene-1,1-dithiolate are scarce, density functional theory (DFT) calculations on related dithiolene and nitroalkene systems provide a framework for understanding its electronic structure.

Mulliken Charges: The distribution of electron density in the 2-nitroethene-1,1-dithiolate anion is expected to show a significant negative charge localization on the sulfur and oxygen atoms. The nitrogen atom of the nitro group would likely carry a positive charge, while the carbon atoms of the ethene backbone would have varying partial charges depending on their bonding environment. This charge distribution is a key determinant of the molecule's nucleophilic and electrophilic sites.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) of the 2-nitroethene-1,1-dithiolate anion is expected to have significant contributions from the sulfur p-orbitals. The lowest unoccupied molecular orbital (LUMO) would likely be centered on the nitro group and the C=C bond, reflecting the electron-accepting nature of this part of the molecule. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and reactivity.

ElectronicStructure cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) π* anti-bonding (Nitro group, C=C bond) ElectronicTransitions Electronic Transitions (UV-Vis Absorption) LUMO->ElectronicTransitions HOMO HOMO (Highest Occupied Molecular Orbital) π non-bonding (Sulfur p-orbitals) HOMO->ElectronicTransitions Reactivity Reactivity Reactivity->LUMO Electrophilic attack Reactivity->HOMO Nucleophilic attack

HOMO-LUMO relationship and its influence.

Applications in Research and Development

Potassium 2-nitroethene-1,1-dithiolate serves as a key precursor in the synthesis of various heterocyclic compounds, particularly substituted thiophenes.[3][4] These thiophene derivatives are of interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The ability to introduce the nitro group and the sulfur functionalities via this reagent makes it a valuable tool for creating complex molecular architectures.

Conclusion

Potassium 2-nitroethene-1,1-dithiolate is a fundamentally important reagent in organic synthesis. While comprehensive experimental data on the isolated salt is limited, its reactivity and the well-characterized nature of its derivatives provide a solid foundation for its application in the development of novel chemical entities. Further detailed experimental and computational studies on the parent compound would be beneficial to fully elucidate its properties and expand its synthetic utility.

References

Technical Guide: Potassium 2-nitroethene-1,1-dithiol (Dipotassium 2-nitro-1,1-ethylenedithiolate)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Registry Number: 25963-52-4[1]

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Potassium 2-nitroethene-1,1-dithiol, systematically named dipotassium 2-nitro-1,1-ethylenedithiolate, is a salt belonging to the class of ketene dithioacetals.[2] These compounds are characterized by a carbon-carbon double bond with two sulfur substituents on one of the carbons. The presence of the electron-withdrawing nitro group on the adjacent carbon suggests that this molecule may possess interesting chemical reactivity and potential biological activity. This technical guide provides an overview of its chemical properties, a proposed synthesis protocol based on established chemical principles, and a discussion of its potential biological significance in the context of related compounds.

Chemical and Physical Properties

While specific experimental data for Potassium 2-nitroethene-1,1-dithiol is limited in publicly available literature, its properties can be inferred from its structure and data on related compounds.

PropertyValueSource/Method
CAS Registry Number 25963-52-4Guidechem[1]
Molecular Formula C₂H₂K₂N₂O₂S₂Calculated
Molecular Weight 224.34 g/mol Calculated
Appearance Expected to be a solidAnalogy
Solubility Likely soluble in polar solvents like water and DMSOAnalogy
Stability May be sensitive to heat, light, and strong acids/basesAnalogy

Proposed Synthesis Protocol

Reaction Principle

The synthesis involves the deprotonation of nitromethane by a strong base, followed by nucleophilic attack of the resulting carbanion on the electrophilic carbon of carbon disulfide. A second deprotonation and subsequent reaction with another equivalent of base would lead to the formation of the dipotassium salt.

Proposed Experimental Protocol

Materials:

  • Nitromethane (CH₃NO₂)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous ethanol or another suitable polar aprotic solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas, dissolve potassium hydroxide (2.2 equivalents) in anhydrous ethanol under a continuous stream of nitrogen.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add nitromethane (1 equivalent) to the cooled basic solution with vigorous stirring.

  • After the addition of nitromethane, add carbon disulfide (1 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the complete addition of carbon disulfide, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by a suitable method (e.g., thin-layer chromatography).

  • The product, Potassium 2-nitroethene-1,1-dithiol, is expected to precipitate from the reaction mixture.

  • Collect the precipitate by filtration, wash with cold anhydrous ethanol, and dry under vacuum.

Note: This is a proposed protocol and requires optimization and validation in a laboratory setting.

Safety Precautions

  • Nitromethane: Flammable and can be toxic if inhaled or absorbed through the skin. It is also a suspected carcinogen.[5]

  • Carbon Disulfide: Highly flammable, volatile, and toxic. It can cause severe harm if inhaled, ingested, or absorbed through the skin.[6][7][8][9]

  • Potassium Hydroxide: Corrosive and can cause severe burns.

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn.

Potential Biological Activity and Signaling Pathways

Specific biological studies on Potassium 2-nitroethene-1,1-dithiol are not available in the current literature. However, the biological activities of related nitro compounds and dithiols can provide insights into its potential effects.

Insights from Nitro Compounds

Nitro-containing molecules exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10][11] The nitro group can be reduced in biological systems to form reactive nitroso and hydroxylamino intermediates, which can interact with cellular macromolecules.[10] Nitroalkenes, in particular, are known to react with biological nucleophiles such as the thiol groups of cysteine residues in proteins, a mechanism that can modulate protein function and signaling pathways.[12]

Insights from Dithiol Compounds

Dithiol-containing compounds are important in biological systems, primarily for their role in redox regulation and as chelating agents for metal ions. The dithiol group can undergo oxidation to form cyclic disulfides, a reversible process that is crucial in many enzymatic reactions and cellular signaling cascades.

Given the presence of both a nitro group and a dithiol functionality, Potassium 2-nitroethene-1,1-dithiol could potentially act as a modulator of cellular redox status or as a Michael acceptor for biological thiols. However, without experimental data, these remain speculative.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Nitromethane Nitromethane Deprotonation1 First Deprotonation of Nitromethane Nitromethane->Deprotonation1 CarbonDisulfide Carbon Disulfide NucleophilicAttack Nucleophilic Attack on Carbon Disulfide CarbonDisulfide->NucleophilicAttack PotassiumHydroxide Potassium Hydroxide PotassiumHydroxide->Deprotonation1 Deprotonation2 Second Deprotonation PotassiumHydroxide->Deprotonation2 Deprotonation1->NucleophilicAttack NucleophilicAttack->Deprotonation2 Product Potassium 2-nitroethene-1,1-dithiol Deprotonation2->Product

Proposed synthesis workflow for Potassium 2-nitroethene-1,1-dithiol.

Potential_Biological_Interaction cluster_cellular_targets Potential Cellular Interactions cluster_cellular_effects Potential Cellular Effects Compound Potassium 2-nitroethene-1,1-dithiol ProteinThiols Protein Thiols (e.g., Cysteine residues) Compound->ProteinThiols Michael Addition RedoxEnzymes Redox-sensitive Enzymes Compound->RedoxEnzymes Redox Cycling MetalIons Cellular Metal Ions Compound->MetalIons Chelation Modulation Modulation of Protein Function ProteinThiols->Modulation RedoxImbalance Alteration of Cellular Redox State RedoxEnzymes->RedoxImbalance Chelation Metal Chelation MetalIons->Chelation

Hypothetical biological interaction pathways of Potassium 2-nitroethene-1,1-dithiol.

References

Spectroscopic and Synthetic Profile of Potassium 2-nitroethene-1,1-dithiolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Potassium 2-nitroethene-1,1-dithiolate. The information presented is intended to support research and development activities in the fields of medicinal chemistry, materials science, and synthetic organic chemistry where this compound may serve as a versatile building block.

Introduction

Potassium 2-nitroethene-1,1-dithiolate is a salt containing the 2-nitroethene-1,1-dithiolate anion. This anion features a nitro group and a dithiolate functionality attached to an ethylene backbone, making it a potentially valuable intermediate for the synthesis of various heterocyclic compounds and materials with interesting electronic properties. Understanding its spectroscopic signature and synthetic route is crucial for its effective utilization in research and development.

Synthesis and Experimental Protocol

The synthesis of dipotassium 2-nitro-1,1-ethylenedithiolate has been reported in the scientific literature. The following protocol is based on the established methodology.

Reaction Scheme:

Experimental Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up nitromethane Nitromethane mixing Mixing in Solvent (e.g., aq. Dioxane) nitromethane->mixing cs2 Carbon Disulfide cs2->mixing koh Potassium Hydroxide koh->mixing stirring Stirring at Controlled Temperature mixing->stirring filtration Filtration stirring->filtration washing Washing with Solvent (e.g., Ether) filtration->washing drying Drying washing->drying product Potassium 2-nitroethene-1,1-dithiolate drying->product

Caption: General workflow for the synthesis of Potassium 2-nitroethene-1,1-dithiolate.

Detailed Protocol:

A solution of potassium hydroxide in a suitable solvent (e.g., aqueous dioxane) is prepared and cooled. To this, nitromethane is added, followed by the dropwise addition of carbon disulfide while maintaining a low temperature. The reaction mixture is stirred for a specified period, during which the product precipitates. The solid product is then collected by filtration, washed with an appropriate solvent like ether to remove impurities, and subsequently dried to yield potassium 2-nitroethene-1,1-dithiolate. For precise molar ratios, reaction times, and temperatures, consulting the primary literature is recommended.

Spectroscopic Data

The characterization of Potassium 2-nitroethene-1,1-dithiolate is achieved through various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
Data not availableC=C stretch
Data not availableNO₂ asymmetric stretch
Data not availableNO₂ symmetric stretch
Data not availableC-S stretch

Note: Specific peak values from the primary literature are not currently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not availableSinglet1H=CH

¹³C NMR (Carbon NMR):

Chemical Shift (δ, ppm)Assignment
Data not available=CH
Data not available=C(S)₂

Note: Specific chemical shifts from the primary literature are not currently available. The expected proton signal would be a singlet for the vinyl proton. The carbon NMR would show two distinct signals for the two carbons in the ethene backbone.

UV-Visible (UV-Vis) Spectroscopy
λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)SolventAssignment
Data not availableData not availableData not availableπ → π transition

Note: Specific absorption maxima and molar absorptivity values from the primary literature are not currently available. The UV-Vis spectrum is expected to show absorption bands corresponding to electronic transitions within the conjugated system.

Logical Relationships in Spectroscopic Analysis

The interpretation of the spectroscopic data follows a logical progression to confirm the structure of Potassium 2-nitroethene-1,1-dithiolate.

G cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation IR IR Spectrum IR_interp Identify Functional Groups (NO₂, C=C, C-S) IR->IR_interp NMR NMR Spectra (¹H, ¹³C) NMR_interp Determine Proton and Carbon Environments (Vinyl proton, Ethene carbons) NMR->NMR_interp UV_Vis UV-Vis Spectrum UV_Vis_interp Analyze Electronic Transitions (Conjugated system) UV_Vis->UV_Vis_interp structure Proposed Structure: Potassium 2-nitroethene-1,1-dithiolate IR_interp->structure NMR_interp->structure UV_Vis_interp->structure

Caption: Logical workflow for the structural elucidation of Potassium 2-nitroethene-1,1-dithiolate using spectroscopic data.

Conclusion

This technical guide has summarized the available synthetic and spectroscopic information for Potassium 2-nitroethene-1,1-dithiolate. While the general synthetic approach and expected spectroscopic features are outlined, the specific, quantitative data from the primary literature remains to be fully incorporated. Researchers and professionals interested in utilizing this compound are strongly encouraged to consult the seminal publication, "Ketene acetal chemistry. Part 6. Synthesis of 4-methylene-2-(1-nitromethylidene)-1,3-dithiolane and 4-methyl-2-(1-nitromethylidene)-1,3-dithiole from dipotassium 2-nitro-1,1-ethylenedithiolate" in the Journal of the Chemical Society, Perkin Transactions 1, 1988, pp 1221-1225, for detailed experimental procedures and precise spectroscopic data. This foundational knowledge is essential for the successful application of this versatile chemical entity in further research and development endeavors.

A Comprehensive Technical Guide to 2-Nitroethene-1,1-dithiolates: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 2-nitroethene-1,1-dithiolates, a class of compounds attracting interest for their versatile chemical reactivity and potential applications in medicinal chemistry. This document details their synthesis, spectroscopic properties, and known biological activities, offering a centralized resource for researchers in drug discovery and development.

Core Concepts and Synthesis

2-Nitroethene-1,1-dithiolates are compounds characterized by a nitro group and two thiol functionalities attached to a vinyl backbone. The core structure, 2-nitroethene-1,1-dithiol, is typically handled as its more stable dianionic salt, dipotassium 2-nitro-1,1-ethylenedithiolate. This salt serves as a key precursor for the synthesis of various derivatives.

The primary synthetic route to dipotassium 2-nitro-1,1-ethylenedithiolate involves the base-mediated condensation of nitromethane with carbon disulfide. The reaction proceeds via a nucleophilic attack of the nitromethane carbanion on carbon disulfide.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitromethane Nitromethane (CH₃NO₂) Carbanion Nitromethane Carbanion (⁻CH₂NO₂) Nitromethane->Carbanion Base CS2 Carbon Disulfide (CS₂) Base Base (e.g., KOH) Dithioacid Dithioacetic Acid Derivative Carbanion->Dithioacid + CS₂ Dipotassium_Salt Dipotassium 2-nitro-1,1-ethylenedithiolate Dithioacid->Dipotassium_Salt + 2 KOH - 2 H₂O

Caption: General synthesis of dipotassium 2-nitro-1,1-ethylenedithiolate.

Experimental Protocol: Synthesis of Dipotassium 2-nitro-1,1-ethylenedithiolate

This protocol is a generalized procedure based on common methods for similar reactions.

Materials:

  • Nitromethane

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Anhydrous Ethanol

  • Diethyl Ether

Procedure:

  • A solution of potassium hydroxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Nitromethane is added dropwise to the cooled ethanolic KOH solution with continuous stirring.

  • After the addition of nitromethane, carbon disulfide is added dropwise to the reaction mixture.

  • The reaction is allowed to stir at room temperature for several hours.

  • The resulting precipitate, dipotassium 2-nitro-1,1-ethylenedithiolate, is collected by filtration.

  • The product is washed with cold ethanol and diethyl ether and then dried under vacuum.

Spectroscopic and Physicochemical Data

The characterization of 2-nitroethene-1,1-dithiolates and their derivatives relies heavily on spectroscopic techniques. The following tables summarize typical spectroscopic data for related compounds, which can serve as a reference for the characterization of new derivatives.

Table 1: Infrared (IR) Spectroscopy Data for Related Dithiolate and Nitro Compounds

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Reference(s)
C=C (dithiolene)Stretching1450 - 1470[1]
C-SStretching~1173, ~883[1]
NO₂Asymmetric Stretch1500 - 1560
NO₂Symmetric Stretch1330 - 1360
C-H (vinyl)Stretching3050 - 3150

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Related Dithiolate Compounds

NucleusCompound TypeTypical Chemical Shift (δ, ppm)Reference(s)
¹HVinyl Proton5.5 - 7.5
¹³CC=C (dithiolene)110 - 140[1]
¹³CC-NO₂140 - 160

Biological Activity and Potential Applications

Nitro-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The nitro group is a key pharmacophore that can be reduced within cells to produce reactive nitrogen species, leading to cellular damage and death.

Mechanism of Antimicrobial Action

The antimicrobial activity of many nitro compounds is attributed to their ability to undergo enzymatic reduction to form toxic radical intermediates. This process can lead to DNA damage and inhibition of essential cellular processes.

G cluster_entry Cellular Entry cluster_activation Reductive Activation cluster_damage Cellular Damage cluster_outcome Outcome Compound Nitroethene Dithiolate Cell_Membrane Bacterial Cell Membrane Compound->Cell_Membrane Diffusion Nitroreductase Nitroreductase Enzymes Cell_Membrane->Nitroreductase Intracellular Radical_Anion Nitro Radical Anion Nitroreductase->Radical_Anion Reduction ROS Reactive Oxygen Species (ROS) Radical_Anion->ROS DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Dysfunction ROS->Protein_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Proposed antimicrobial mechanism of action for nitro-containing compounds.

Antimicrobial and Cytotoxicity Data

While specific data for 2-nitroethene-1,1-dithiolate is limited in the public domain, studies on structurally similar compounds provide insights into their potential activity. The following table summarizes antimicrobial data for related nitro- and thio-containing compounds.

Table 3: Antimicrobial Activity of Related Nitro- and Thio-Compounds

Compound ClassOrganismActivity MetricValueReference(s)
Nitro-substituted salicylic acidsStaphylococcus aureusMIC3.91 - 7.81 µg/mL[1]
Halogenated β-nitrostyrenesStaphylococcus aureusMICVaries with substitution[2]
5-Nitro-2-thiophenecarbaldehyde derivativeStaphylococcus aureusMIC0.5 - 2.0 µg/mL[3]
Organotin(IV) dithiocarbamatesVarious bacteria and fungiGood to moderate activity[4]
Experimental Protocols for Biological Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the test compound are prepared in MHB in the wells of a 96-well plate.

  • A standardized inoculum of the bacterial strain is added to each well.

  • Positive (broth with bacteria) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compound

  • Human cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing various concentrations of the test compound.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • The MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]

Future Directions

2-Nitroethene-1,1-dithiolates represent a promising scaffold for the development of new therapeutic agents. Future research should focus on:

  • Synthesis of Novel Derivatives: Exploration of different substitution patterns on the dithiolate and nitrovinyl moieties to optimize biological activity and pharmacokinetic properties.

  • Comprehensive Biological Screening: Evaluation of a wider range of biological activities, including antiviral, antifungal, and antiparasitic properties.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Toxicity Studies: Assessment of the therapeutic potential and safety profile of lead compounds in animal models.

By leveraging the chemical tractability and biological potential of this compound class, researchers can pave the way for the discovery of novel drugs to address unmet medical needs.

References

A Historical Perspective on the Discovery of Potassium Dithiolene Complexes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Executive Summary

The field of metal dithiolene chemistry, which originated in the early 1960s, has become a cornerstone of modern inorganic and materials science.[1] These complexes are renowned for their unique electronic structures, redox activity, and diverse applications ranging from near-IR dyes to models for biological systems.[1][2] While much attention is given to the transition metal centers, the historical development of this field was critically dependent on the synthesis and isolation of the dithiolene ligands themselves, most notably as their stable alkali metal salts. This technical guide provides a historical perspective on the discovery of dithiolene complexes, with a specific focus on the pivotal role of potassium dithiolate salts as foundational precursors and key components in these remarkable coordination compounds. We will detail the evolution from early analytical applications to the synthesis of the first discrete complexes, provide detailed experimental protocols for the preparation of key potassium precursors, and present quantitative structural data that illuminated the novel bonding in these systems.

Early Developments: Aromatic Dithiols in Analytical Chemistry (Pre-1960s)

Prior to the "modern era" of dithiolene chemistry, the utility of related dithiol ligands was recognized primarily in the field of analytical chemistry. Aromatic dithiols, such as toluene-3,4-dithiol and quinoxaline-2,3-dithiol, were employed as sensitive reagents for the colorimetric detection and gravimetric analysis of various metal ions. These ligands react with metal salts to form intensely colored, insoluble precipitates.

For instance, toluene-3,4-dithiol forms distinctively colored complexes with metals like tungsten, molybdenum, and tin, allowing for their quantitative determination. Similarly, quinoxaline-2,3-dithiol, which can be synthesized from 2,3-dichloroquinoxaline, was known to be an excellent chelating agent.[3][4] While these early applications were largely empirical, they established the strong affinity of the 1,2-dithiolate moiety for metal centers and laid the conceptual groundwork for the coordination chemistry that would follow. However, the polymeric and insoluble nature of these precipitates prevented detailed structural and electronic characterization.

The Modern Era of Dithiolene Chemistry (The 1960s)

The field was revolutionized in the early 1960s through the work of several independent research groups, including those of Schrauzer, Gray, Holm, and Davison. This era was marked by the synthesis and characterization of the first soluble, crystalline dithiolene complexes derived from non-aromatic, olefinic dithiolate ligands.

A seminal discovery was reported by Gerhard N. Schrauzer and Volker P. Mayweg, who prepared nickel bis(stilbene-1,2-dithiolate), Ni[S₂C₂(C₆H₅)₂]₂, by reacting nickel sulfide with diphenylacetylene. This work provided the first well-characterized examples of a new class of complexes exhibiting planar geometry and fascinating redox properties. These discoveries sparked intense interest, leading to explorations of their electronic structure, which could not be described by simple, classical valence models. This ambiguity led J. A. McCleverty in 1968 to coin the term "dithiolene" to describe the ligand in its various redox states, reflecting its delocalized, "non-innocent" electronic nature where the ligand actively participates in the redox chemistry of the complex.

The Foundational Role of Potassium Dithiolate Precursors

While early syntheses involved direct reactions with metal sulfides or carbonyls, the most versatile and widely adopted synthetic strategy became the "alkali metal route." This method involves the reaction of a transition metal halide with a pre-synthesized, stable alkali metal salt of a 1,2-enedithiolate. Among the alkali metals, potassium salts often provided a good balance of reactivity and stability, being readily isolated as crystalline solids. The synthesis of potassium dithiolates was, therefore, a critical enabling step for the systematic exploration of dithiolene chemistry.

A prime example is the synthesis of complexes containing the maleonitriledithiolate ("mnt") ligand, [S₂C₂(CN)₂]²⁻. The potassium salt, K₂[mnt], is a stable, commercially available reagent that serves as the entry point for the synthesis of a vast array of mnt-containing complexes. The general workflow involves the in situ generation or isolation of the potassium dithiolate, followed by a salt metathesis reaction with a suitable metal salt.

Experimental Protocol: Synthesis of a Key Potassium Precursor

The following protocol details the synthesis of the potassium salt of a dithiolene ligand, a critical first step in the preparation of many dithiolene complexes. This specific example is adapted from procedures for creating dithiolate salts from protected precursors.

Synthesis of Potassium (Z)-3-ethoxy-3-oxo-1-phenylprop-1-ene-1,2-bis-thiolate

This protocol involves the in situ generation of the potassium dithiolate from its protected 1,3-dithiole-2-one precursor, followed by reaction with a nickel salt. The first part of the reaction generates the key potassium dithiolate intermediate.

  • Reagents and Equipment :

    • 4-Ethylcarboxylate-5-phenyl-1,3-dithiole-2-one (protected dithiolene precursor)

    • Potassium hydroxide (KOH)

    • Anhydrous, degassed methanol (MeOH)

    • Schlenk flask and standard inert-atmosphere glassware

    • Magnetic stirrer

  • Procedure :

    • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected dithiolene precursor in dry, degassed methanol.

    • Add a stoichiometric amount of potassium hydroxide (KOH) to the solution. The KOH acts as a base to open the dithiole-2-one ring, generating the potassium salt of the dithiolate ligand in situ.

    • Stir the reaction mixture at room temperature. The formation of the potassium dithiolate is often accompanied by a color change.

    • This solution, containing the potassium dithiolate, can then be used directly in the subsequent reaction with a metal salt.[5][6]

Experimental Protocol: Synthesis of a Nickel Dithiolene Complex via the Potassium Route

This protocol describes the synthesis of a tetra-nuclear nickel dithiolene complex where the ligand is generated as its potassium salt in situ.[5][6]

  • Reagents and Equipment :

    • Solution of potassium dithiolate in methanol (from protocol 3.1)

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

    • Anhydrous, degassed methanol (MeOH)

    • Standard laboratory glassware

  • Procedure :

    • Prepare a solution of NiCl₂·6H₂O in a separate flask using dry, degassed methanol.

    • Slowly add the nickel chloride solution to the stirred solution of the potassium dithiolate prepared in the previous step. A typical ligand-to-metal stoichiometry for bis-dithiolene complexes is 2:1.

    • Upon addition of the nickel salt, a rapid color change and often the formation of a precipitate will occur, indicating the formation of the nickel dithiolene complex.

    • The reaction is often stirred for several hours at room temperature or with gentle heating to ensure completion.

    • The resulting complex can be isolated by filtration, washed with methanol and diethyl ether, and dried under vacuum. In the case of the K₂[Ni₄(ecpdt)₆] complex, potassium ions are incorporated into the final crystal structure as counter-ions.[5][6]

Visualization: General Synthesis Workflow

The following diagram illustrates the fundamental two-step process of using a potassium precursor to synthesize a transition metal dithiolene complex.

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Complex Formation start Protected Dithiolene (e.g., Dithiole-2-one) product1 Potassium Dithiolate Solution K₂[S₂C₂R₂] start->product1 Base Hydrolysis reagent1 Potassium Hydroxide (KOH) in Methanol product2 Metal Dithiolene Complex (e.g., K₂[Ni(S₂C₂R₂)₂]) product1->product2 Salt Metathesis reagent2 Metal Halide (e.g., NiCl₂)

Caption: Workflow for synthesizing metal dithiolenes via a potassium dithiolate precursor.

Key Synthetic Pathways

The historical development of dithiolene chemistry saw the evolution of several key synthetic methodologies. The use of potassium precursors is part of a broader "alkenedithiolate" strategy, which stands alongside other important methods.

G cluster_A Alkenedithiolate Route cluster_B Acyloin Route cluster_C Alkyne Route (Schrauzer, 1962) Target Metal Dithiolene Complexes A1 Alkali Metal Dithiolate (e.g., K₂[S₂C₂R₂]) A1->Target A2 Metal Halide (e.g., NiCl₂) A2->Target B1 α-Hydroxyketone (Acyloin) B_int Dithiete Intermediate B1->B_int + P₄S₁₀ B2 P₄S₁₀ B3 Metal Salt B3->Target B_int->Target C1 Alkyne (e.g., Diphenylacetylene) C1->Target C2 Metal Sulfide (e.g., NiS) C2->Target

Caption: Major historical synthetic routes to metal dithiolene complexes.

Early Structural Data and Electronic Insights

The isolation of crystalline dithiolene complexes enabled single-crystal X-ray diffraction studies, which provided the first quantitative look into their structures. The bond lengths within the NiS₄ core and the C₂S₂ ligand backbone were particularly revealing. They did not correspond to simple single or double bonds but were intermediate, providing strong evidence for the highly delocalized electronic structure and the "non-innocent" character of the ligand.

The data showed that the C-C and C-S bond lengths in the chelate ring are intermediate between those expected for a fully reduced ene-1,2-dithiolate and a fully oxidized α-dithione.[7] This supported the description of the electronic structure as a resonance hybrid, where the oxidation state of the metal and ligand is ambiguous.

Table: Representative Bond Lengths in Nickel Dithiolene Complexes

The following table summarizes key average bond lengths from several nickel bis(dithiolene) complexes, illustrating the characteristic intermediate values that signify electron delocalization.

Complex / LigandNi-S (Å)S-C (Å)C=C (Å)Year/Reference
[Ni(S₂C₂(C₆H₄-4-F)₂)₂]~2.151.708 (avg)1.395 (avg)[7]
Dianion in [NBu₄]₂[Ni(dpdt)₂]2.138 (avg)-1.360 (avg)[8]
Neutral [Ni(cis-C5-dddt)₂]2.144-2.1501.702-1.7081.404-1.414[9]
Ligand in K₂[Ni₄(ecpdt)₆]-1.711 - 1.7491.364 - 1.369[5]
Reference: Ene-1,2-dithiolate (reduced)-~1.76~1.35(Typical values from various literature sources)
Reference: α-Dithione (oxidized)-~1.68~1.50(Typical values from various literature sources)

Conclusion

The historical development of dithiolene chemistry is a compelling story of how a class of compounds evolved from being obscure analytical reagents to a major field of study in coordination chemistry. This transition was critically enabled by the development of rational, high-yield synthetic routes. The "alkali metal route," and specifically the use of stable, isolable potassium dithiolate salts, proved to be a watershed moment. It provided a versatile and systematic method for synthesizing a vast library of dithiolene complexes, allowing researchers to meticulously probe their fascinating electronic structures, redox properties, and ultimately, their potential in a wide range of advanced applications. The potassium dithiolene precursors, though often just an intermediate step, were thus a cornerstone in the foundation of this rich and enduring field of chemistry.

References

A Technical Guide to the Theoretical and Computational Investigation of the 2-Nitroethene-1,1-dithiolate Anion

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The 2-nitroethene-1,1-dithiolate anion stands at the intersection of two critically important classes of chemical compounds: nitroalkenes, which are pivotal in synthesis and pharmacology, and dithiolenes, which are renowned for their unique redox properties and applications in materials science. Despite its potential significance, a detailed theoretical and computational characterization of this specific anion is notably absent in current literature. This technical guide provides a comprehensive framework for researchers, computational chemists, and drug development professionals to investigate the structural, electronic, and vibrational properties of the 2-nitroethene-1,1-dithiolate anion. We outline best-practice computational protocols, present expected data based on analogous systems, and use predictive visualizations to illustrate key molecular features. This document serves as a foundational roadmap for stimulating and guiding future research into this promising chemical entity.

Introduction

Dithiolene and its related ene-dithiolate ligands are a cornerstone of coordination chemistry and materials science. Their "non-innocent" character, meaning the ligand can exist in multiple oxidation states, allows for complexes with rich and tunable electronic and magnetic properties. The parent ene-1,2-dithiolate dianion is the fully reduced form in a three-membered redox series.[1][2] Concurrently, nitro-containing compounds are of immense interest in medicinal chemistry and organic synthesis. The nitro group is a powerful electron-withdrawing substituent that profoundly influences a molecule's reactivity, electronic structure, and biological activity.[3][4]

The 2-nitroethene-1,1-dithiolate anion, [O₂NCH=CS₂]²⁻, combines these functionalities. Understanding its intrinsic properties is crucial for predicting its behavior as a ligand in novel metal complexes, as a pharmacophore, or as a synthetic intermediate. This guide proposes a robust computational methodology, based on Density Functional Theory (DFT), to elucidate these properties in the absence of direct experimental or computational studies.

Theoretical Background

The Ene-1,2-dithiolate Framework

The electronic structure of the parent ethene-1,2-dithiolate ([S₂C₂H₂]²⁻) is characterized by a π-system delocalized across the S-C=C-S core. Computational studies on this unit show that the highest occupied molecular orbitals (HOMOs) are predominantly localized on the sulfur atoms.[1] This π-system is responsible for the ligand's ability to engage in complex redox chemistry and coordinate strongly with metal ions.

Influence of the Nitro Group

The introduction of a nitro (NO₂) group at the C2 position is expected to dramatically alter the electronic landscape of the dithiolate framework. As a potent resonance and inductive electron-withdrawing group, the NO₂ group will:

  • Lower Orbital Energies: Decrease the energy of both the HOMO and the LUMO.

  • Reduce the HOMO-LUMO Gap: The strong electronic communication between the nitro group and the dithiolate moiety is predicted to reduce the energy gap, potentially shifting its optical absorption properties.

  • Modulate Geometry and Vibrational Frequencies: Changes in the electronic distribution will affect bond lengths and strengths. For instance, increased delocalization may lengthen the C=C bond while shortening the C-N bond. These changes will be reflected in the anion's vibrational spectrum.[5]

  • Alter Reactivity: The Molecular Electrostatic Potential (MEP) will be significantly modified, indicating changes in the sites susceptible to electrophilic or nucleophilic attack.

Proposed Computational and Experimental Protocols

To characterize the 2-nitroethene-1,1-dithiolate anion, a multi-step computational workflow is recommended. This protocol is based on methodologies frequently and successfully applied to both nitroalkenes and dithiolene systems.[1][2][3][6]

Quantum Chemical Calculations Protocol
  • Geometry Optimization: The molecular structure of the anion should be optimized to find its lowest energy conformation. This is a critical first step that provides the equilibrium geometry.

  • Frequency Analysis: A vibrational frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields the predicted infrared (IR) and Raman spectra.

  • Electronic Structure Analysis:

    • Frontier Molecular Orbitals (FMO): Calculation of the HOMO and LUMO provides insights into the anion's reactivity and electronic transitions.

    • Natural Bond Orbital (NBO) Analysis: This analysis provides information on atomic charges and the nature of the bonding within the molecule.

    • Molecular Electrostatic Potential (MEP): An MEP surface map reveals the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic interactions.

A standardized and robust level of theory for these calculations is Density Functional Theory (DFT) using a hybrid functional like B3LYP combined with a triple-zeta basis set that includes diffuse and polarization functions, such as 6-311+G(d,p) .[3][4] Solvation effects can be modeled using a continuum model like the Polarizable Continuum Model (PCM) if properties in solution are desired.

G Computational Workflow for Anion Characterization cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Post-Calculation Analysis start Define Molecular Structure ([O₂NCH=CS₂]²⁻) opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify vib Vibrational Spectra (IR/Raman) freq->vib sp Single-Point Energy & Wavefunction Calculation elec Electronic Properties (HOMO, LUMO, Gap) sp->elec charge Charge Distribution (NBO, MEP Surface) sp->charge verify->sp If Minimum

Caption: Proposed DFT workflow for anion characterization.

Predicted Quantitative Data

The following tables summarize the type of quantitative data that would be generated from the proposed computational study. Data for the parent ethene-1,2-dithiolate anion is included for comparison where available from analogous theoretical studies, highlighting the expected impact of the nitro substituent.

Table 1: Predicted Geometric Parameters

ParameterEthene-1,2-dithiolate Anion2-Nitroethene-1,1-dithiolate Anion (Predicted)Expected Change
C=C Bond Length (Å)~1.36 - 1.39To be CalculatedLengthening due to delocalization
C-S Bond Length (Å)~1.75 - 1.78To be CalculatedMinor change or slight shortening
C-N Bond Length (Å)N/ATo be Calculated~1.40 - 1.45 (Partial double bond character)
N-O Bond Length (Å)N/ATo be Calculated~1.22 - 1.26
∠(S-C-S) (°)~115 - 120To be CalculatedDependent on steric/electronic factors
∠(O-N-O) (°)N/ATo be Calculated~120 - 125

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹)

Vibrational ModeGeneral Range for Analogues2-Nitroethene-1,1-dithiolate Anion (Predicted)Significance
ν_as(NO₂)1500 - 1570To be CalculatedAsymmetric NO₂ stretch
ν_s(NO₂)1300 - 1370To be CalculatedSymmetric NO₂ stretch
ν(C=C)1450 - 1470[5]To be CalculatedFrequency indicates π-delocalization
ν(C-S)850 - 900 & 1150 - 1200[5]To be CalculatedIndicates dithiolate vs. dithione character
ν(C-N)1100 - 1200To be CalculatedC-N bond strength

Table 3: Predicted Electronic Properties

PropertyEthene-1,2-dithiolate Anion2-Nitroethene-1,1-dithiolate Anion (Predicted)Expected Change
HOMO Energy (eV)High (e.g., -1 to -2)To be CalculatedSignificant lowering (more stable)
LUMO Energy (eV)High (e.g., > +2)To be CalculatedSignificant lowering
HOMO-LUMO Gap (eV)LargeTo be CalculatedReduction due to extended conjugation
Dipole Moment (Debye)0 (for C₂ᵥ symmetry)To be CalculatedNon-zero, potentially large

Visualization of Molecular Orbitals

The π molecular orbitals of the ene-dithiolate system are formed from the p-orbitals on the carbon and sulfur atoms. The introduction of the nitro group provides low-lying π* orbitals that can accept electron density from the dithiolate framework, leading to the predicted changes in electronic structure.

G Qualitative π-Orbital Interaction Diagram cluster_dithiolate [S₂C=CH]⁻ Fragment Orbitals cluster_nitro NO₂ Fragment Orbitals cluster_combined [O₂NCH=CS₂]²⁻ Anion MOs homo_dith HOMO (π) High Energy, S-localized homo_new New HOMO Stabilized by NO₂ homo_dith->homo_new interacts with lumo_new New LUMO Mainly NO₂ π* character Lowered in energy homo_dith->lumo_new donates into lumo_nitro LUMO (π*) Low Energy lumo_nitro->lumo_new forms

Caption: Orbital interactions in the nitro-dithiolate anion.

Potential Applications and Future Directions

The data generated from these proposed studies would be invaluable for several fields:

  • Drug Development: Understanding the MEP and orbital energies can guide the design of molecules that can interact with specific biological targets. The dithiolate moiety is known to interact with metal ions in metalloenzymes, and the nitro group is a known pharmacophore.

  • Materials Science: As a ligand, this anion could be used to create novel metal complexes with unique photophysical or redox properties, suitable for applications in conductors, switches, or sensors.

  • Synthetic Chemistry: The calculated reactivity indices (e.g., Fukui functions) can predict the anion's behavior in chemical reactions, aiding in the design of new synthetic pathways.

Future work should focus on computationally modeling the coordination of this anion to various transition metals and studying the electronic structure of the resulting complexes. Furthermore, theoretical investigations into its reactivity, for example in cycloaddition reactions, would provide a deeper understanding of its chemical behavior.[3]

Conclusion

While the 2-nitroethene-1,1-dithiolate anion remains an unexplored chemical entity, its constituent parts suggest a molecule of considerable interest. This guide provides a clear and comprehensive computational roadmap for its characterization. By employing standard DFT methods, researchers can predict its geometry, vibrational spectra, and electronic properties with high confidence. The resulting data will not only fill a gap in the chemical literature but also provide a solid theoretical foundation for the rational design of new functional molecules for applications in medicine, materials, and synthesis.

References

An In-depth Technical Guide on the Core Properties of Potassium 2-nitroethene-1,1-dithiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-nitroethene-1,1-dithiol, also known as dipotassium 2-nitro-1,1-ethylenedithiolate, belongs to the class of dithiolene complexes. These compounds are characterized by a metal center coordinated to a 1,2-dithiolene ligand. The presence of the nitro group, a strong electron-withdrawing group, conjugated with the dithiolate moiety suggests unique electronic properties and reactivity. This guide provides a comprehensive overview of the anticipated solubility, stability, and decomposition characteristics of this compound, along with detailed experimental protocols for their determination.

Synthesis

The synthesis of potassium 2-nitroethene-1,1-dithiol is expected to follow a general procedure for the preparation of dithiolate salts. This typically involves the reaction of a compound with an active methylene group (a CH2 group flanked by electron-withdrawing groups) with carbon disulfide in the presence of a strong base.

A plausible synthetic route starts from nitromethane. The reaction would proceed as follows:

  • Deprotonation: Nitromethane is treated with a strong base, such as potassium hydroxide (KOH) or potassium ethoxide (KOEt), to form the corresponding nitronate anion.

  • Reaction with Carbon Disulfide: The nitronate anion then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS2).

  • Second Deprotonation: A second equivalent of the base removes the remaining acidic proton from the intermediate, leading to the formation of the dianionic dithiolate salt, Potassium 2-nitroethene-1,1-dithiol.

Synthesis_Pathway Nitromethane Nitromethane (CH3NO2) Intermediate Intermediate Nitromethane->Intermediate CS2 Carbon Disulfide (CS2) CS2->Intermediate Base 2 KOH Base->Intermediate Product Potassium 2-nitroethene-1,1-dithiol Intermediate->Product Byproduct 2 H2O Intermediate->Byproduct

Caption: Proposed synthesis of Potassium 2-nitroethene-1,1-dithiol.

Solubility

The solubility of a salt is determined by the balance between the lattice energy of the solid and the solvation energy of its ions.

Predicted Solubility:

  • High solubility in polar protic solvents: As a potassium salt, it is expected to be readily soluble in water, methanol, and ethanol. The polar protic nature of these solvents will effectively solvate the potassium cations and the dithiolate anions.

  • Moderate solubility in polar aprotic solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also likely to dissolve the compound due to their high dielectric constants, which can overcome the lattice energy of the salt.

  • Low solubility in nonpolar solvents: It is expected to be poorly soluble or insoluble in nonpolar solvents such as hexane, toluene, and diethyl ether, as these solvents cannot effectively solvate the ions.

Data Presentation: Predicted Solubility Profile
Solvent ClassExamplesPredicted SolubilityRationale
Polar ProticWater, MethanolHighStrong ion-dipole interactions and hydrogen bonding with the anion.
Polar AproticDMSO, DMFModerate to HighHigh dielectric constant facilitates dissolution of ionic compounds.
NonpolarHexane, TolueneLow to InsolubleInsufficient solvation energy to overcome the crystal lattice energy.

Stability

The stability of Potassium 2-nitroethene-1,1-dithiol will be influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents.

Key Stability Considerations:

  • pH Stability: The dithiolate anion is expected to be stable in neutral to basic conditions. In acidic solutions, protonation of the thiolate groups could occur, potentially leading to the decomposition of the compound.

  • Thermal Stability: Dithiolene complexes often exhibit good thermal stability. However, the presence of the nitro group may lower the decomposition temperature compared to analogous compounds without this functional group. Thermal decomposition is likely to involve the loss of the nitro group and the breakdown of the carbon-sulfur bonds.

  • Oxidative Stability: The thiolate groups are susceptible to oxidation. Exposure to atmospheric oxygen or other oxidizing agents could lead to the formation of disulfides or further oxidation products like sulfinates and sulfonates.

  • Light Sensitivity: Many nitro compounds and sulfur-containing compounds can be sensitive to light. Photochemical degradation pathways may be possible, and therefore, the compound should be stored in the dark.

Decomposition

The decomposition of Potassium 2-nitroethene-1,1-dithiol is likely to proceed through several pathways, primarily involving the nitro group and the dithiolate functionality.

Plausible Decomposition Pathways:

  • Loss of the Nitro Group: The C-N bond of the nitro group is often a weak point in the molecule. Thermal or photochemical energy could lead to homolytic cleavage, generating a nitrogen dioxide radical and a vinyl radical.

  • Hydrolysis: In aqueous solutions, especially under acidic conditions, hydrolysis of the dithiolate could occur, leading to the formation of thiols and eventually other sulfur-containing species.

  • Oxidative Degradation: As mentioned in the stability section, oxidation of the sulfur atoms is a likely decomposition route, leading to the formation of various sulfur oxides.

Decomposition_Pathway Parent Potassium 2-nitroethene-1,1-dithiol Decomp1 Loss of NO2 Parent->Decomp1 C-N Cleavage Decomp2 Oxidation of Sulfur Parent->Decomp2 Decomp3 Protonation/Hydrolysis Parent->Decomp3 Heat_Light Heat / Light Heat_Light->Decomp1 Oxidants Oxidizing Agents Oxidants->Decomp2 Acid Acid (H+) Acid->Decomp3

Caption: Potential decomposition pathways for the title compound.

Experimental Protocols

The following are detailed, generalized experimental protocols that can be adapted to determine the solubility, stability, and decomposition products of Potassium 2-nitroethene-1,1-dithiol.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in various solvents at a controlled temperature.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Potassium 2-nitroethene-1,1-dithiol to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, DMSO, hexane).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent.

    • Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or HPLC-UV.

  • Calculation:

    • Calculate the solubility using the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Solubility_Workflow start Start step1 Add excess compound to solvent start->step1 step2 Equilibrate in shaker bath (e.g., 25°C, 24h) step1->step2 step3 Collect and filter supernatant step2->step3 step4 Dilute sample step3->step4 step5 Analyze concentration (HPLC/UV-Vis) step4->step5 end Calculate Solubility step5->end

Caption: Workflow for solubility determination.

Stability Assessment (Forced Degradation Study)

Objective: To evaluate the stability of the compound under various stress conditions.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of Potassium 2-nitroethene-1,1-dithiol in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H2O2 to a final concentration of 3%.

    • Thermal: Incubate a solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photolytic: Expose a solution to a controlled light source (e.g., a photostability chamber).

    • A control sample (no stress) should be run in parallel.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation over time for each stress condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order).

Analysis of Decomposition Products

Objective: To identify the major decomposition products formed under specific stress conditions.

Methodology:

  • Generate Degradation Products:

    • Subject a concentrated solution of Potassium 2-nitroethene-1,1-dithiol to the stress condition that causes significant degradation (as determined in the stability study).

  • Separation and Identification:

    • Use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to separate the decomposition products.

    • The mass spectrometer will provide the molecular weight of each degradation product.

    • Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which help in elucidating the structures of the degradants.

  • Structural Elucidation:

    • Propose structures for the degradation products based on their molecular weights and fragmentation patterns.

    • If necessary, synthesize the proposed degradation products as reference standards for confirmation.

Conclusion

While specific experimental data for Potassium 2-nitroethene-1,1-dithiol is currently lacking, a comprehensive understanding of its core properties can be inferred from the behavior of analogous compounds. It is anticipated to be a water-soluble salt with potential instabilities related to pH, oxidation, and light exposure. Its decomposition is likely to involve the nitro and dithiolate functionalities. The experimental protocols provided in this guide offer a robust framework for the systematic characterization of this compound, which will be invaluable for its potential applications in research and drug development.

Methodological & Application

Application Notes and Protocols: Potassium 2-Nitroethene-1,1-dithiolate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of potassium 2-nitroethene-1,1-dithiolate as a versatile building block in the construction of various heterocyclic scaffolds. The unique electronic properties of this reagent, featuring a nucleophilic dithiolate and an electron-withdrawing nitro group, enable a range of cyclization strategies for the synthesis of substituted thiophenes, pyrazoles, and thiazoles. The protocols detailed below are based on established literature and provide a foundation for further exploration and derivatization in medicinal chemistry and materials science.

Synthesis of 3-Nitrothiophene Derivatives

The reaction of dipotassium 2-nitroethene-1,1-dithiolate with α-haloketones or α-haloaldehydes provides a direct route to highly functionalized 3-nitrothiophenes. This transformation proceeds via an initial S-alkylation followed by an acid-catalyzed intramolecular cyclization and dehydration.

General Reaction Scheme:

G Potassium_2-nitroethene-1,1-dithiolate Potassium 2-nitroethene-1,1-dithiolate Intermediate S-alkylated intermediate Potassium_2-nitroethene-1,1-dithiolate->Intermediate S-alkylation alpha_Haloketone α-Haloketone/aldehyde (R-CO-CH2X) alpha_Haloketone->Intermediate 3_Nitrothiophene 3-Nitrothiophene derivative Intermediate->3_Nitrothiophene Acid-catalyzed cyclization & dehydration

Caption: Synthesis of 3-Nitrothiophenes.

Experimental Protocol: Synthesis of 2-Alkyl/Aryl-3-nitrothiophenes
  • Preparation of the S-alkylated intermediate:

    • In a round-bottom flask, dissolve dipotassium 2-nitroethene-1,1-dithiolate (1.0 eq.) in a suitable solvent such as ethanol or DMF.

    • To this solution, add the α-haloketone or α-haloaldehyde (1.0 eq.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, the solvent is typically removed under reduced pressure.

  • Cyclization and Aromatization:

    • The crude S-alkylated intermediate is then treated with a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, at a controlled temperature (e.g., 0 °C to room temperature).

    • The mixture is stirred for a period ranging from 30 minutes to several hours until cyclization and dehydration are complete.

    • The reaction is quenched by carefully pouring the mixture onto crushed ice.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

Quantitative Data for Thiophene Synthesis
Entryα-Haloketone/AldehydeProductYield (%)
1Chloroacetone2-Methyl-3-nitrothiophene~70%
2Phenacyl bromide2-Phenyl-3-nitrothiophene~75%
3Bromoacetaldehyde3-Nitrothiophene~65%

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Synthesis of 5-Aminopyrazole Derivatives

While direct reaction of potassium 2-nitroethene-1,1-dithiolate with hydrazine is not extensively documented, a highly plausible and synthetically useful route involves the prior conversion of the dithiolate to a more stable S,S-dialkylated nitroketene dithioacetal. This intermediate readily undergoes cyclization with hydrazine to afford 5-aminopyrazoles.

General Reaction Scheme:

G Potassium_Dithiolate Potassium 2-nitroethene-1,1-dithiolate Dithioacetal 1,1-Bis(methylthio)-2-nitroethene Potassium_Dithiolate->Dithioacetal S-alkylation Alkyl_Halide Alkyl Halide (e.g., CH3I) Alkyl_Halide->Dithioacetal Aminopyrazole 5-Amino-3-methylthio-4-nitropyrazole Dithioacetal->Aminopyrazole Cyclization Hydrazine Hydrazine hydrate Hydrazine->Aminopyrazole

Caption: Synthesis of 5-Aminopyrazoles.

Experimental Protocol: Synthesis of 5-Amino-3-(methylthio)-4-nitropyrazole
  • Synthesis of 1,1-Bis(methylthio)-2-nitroethene:

    • Suspend dipotassium 2-nitroethene-1,1-dithiolate (1.0 eq.) in a solvent like ethanol or THF.

    • Add methyl iodide (2.2 eq.) dropwise at a low temperature (e.g., 0-10 °C).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Filter off the potassium iodide byproduct and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or chromatography.

  • Cyclization with Hydrazine:

    • Dissolve the 1,1-bis(methylthio)-2-nitroethene (1.0 eq.) in ethanol.

    • Add hydrazine hydrate (1.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

Quantitative Data for Pyrazole Synthesis
EntryNitroketene DithioacetalHydrazine DerivativeProductYield (%)
11,1-Bis(methylthio)-2-nitroetheneHydrazine hydrate5-Amino-3-methylthio-4-nitropyrazole80-90%
21,1-Bis(methylthio)-2-nitroethenePhenylhydrazine5-Amino-1-phenyl-3-methylthio-4-nitropyrazole75-85%

Note: The nitro group can subsequently be reduced to an amino group, providing access to 4,5-diaminopyrazoles, which are valuable precursors for fused heterocyclic systems.

Synthesis of 2-Substituted Thiazole Derivatives

A plausible synthetic route to thiazoles using potassium 2-nitroethene-1,1-dithiolate involves its conversion to a thiouronium salt intermediate, which can then undergo a Hantzsch-type cyclization with an α-haloketone.

General Reaction Scheme:

G cluster_0 Intermediate Formation cluster_1 Thiazole Synthesis Potassium_Dithiolate Potassium 2-nitroethene-1,1-dithiolate Thiouronium_Salt Thiouronium Salt Intermediate Potassium_Dithiolate->Thiouronium_Salt Reaction with amine Amine Primary Amine (R-NH2) Amine->Thiouronium_Salt Thiazole 2-Substituted-4-nitro-5-alkyl/arylthiazole Thiouronium_Salt->Thiazole Hantzsch-type cyclization alpha_Haloketone α-Haloketone (R'-CO-CH2X) alpha_Haloketone->Thiazole

Caption: Plausible route to Thiazole derivatives.

Experimental Protocol: Proposed Synthesis of 2-Amino-4-nitro-5-alkyl/arylthiazoles
  • Formation of the Thioamide equivalent in situ:

    • To a solution of potassium 2-nitroethene-1,1-dithiolate (1.0 eq.) in a polar aprotic solvent like DMF, add a primary amine (e.g., ammonia or a primary alkyl/arylamine, 1.0 eq.).

    • Stir the mixture at room temperature to form the corresponding thiouronium salt or related thioamide precursor.

  • Cyclization with α-Haloketone:

    • To the in situ generated thioamide equivalent, add the α-haloketone (1.0 eq.).

    • Heat the reaction mixture at a temperature ranging from 60 to 100 °C for several hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Expected Products and Potential

This proposed route is expected to yield 2-substituted-amino-4-nitro-5-alkyl/arylthiazoles. The nitro group at the 4-position offers a handle for further functionalization, such as reduction to an amino group, which can then be used to construct fused heterocyclic systems.

Workflow for Heterocyclic Synthesis using Potassium 2-Nitroethene-1,1-dithiolate

G Start Start: Potassium 2-nitroethene-1,1-dithiolate Reagent_Selection Select Electrophilic Partner Start->Reagent_Selection alpha_Haloketone α-Haloketone Reagent_Selection->alpha_Haloketone Alkyl_Halide_Hydrazine Alkyl Halide then Hydrazine Reagent_Selection->Alkyl_Halide_Hydrazine Amine_alpha_Haloketone Amine then α-Haloketone Reagent_Selection->Amine_alpha_Haloketone Thiophene_Synthesis Synthesize 3-Nitrothiophene alpha_Haloketone->Thiophene_Synthesis Pyrazole_Synthesis Synthesize 5-Aminopyrazole Alkyl_Halide_Hydrazine->Pyrazole_Synthesis Thiazole_Synthesis Synthesize 2-Substituted Thiazole Amine_alpha_Haloketone->Thiazole_Synthesis Purification Purification (Recrystallization/Chromatography) Thiophene_Synthesis->Purification Pyrazole_Synthesis->Purification Thiazole_Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Heterocyclic Product Characterization->End

Caption: General experimental workflow.

These application notes and protocols serve as a guide for the utilization of potassium 2-nitroethene-1,1-dithiolate in the synthesis of important heterocyclic compounds. The versatility of this reagent, coupled with the potential for further functionalization of the resulting products, makes it a valuable tool for researchers in drug discovery and materials science. Further optimization of the proposed reaction conditions may be necessary to achieve desired outcomes for specific substrates.

Application Notes and Protocols: Potassium 2-Nitroethene-1,1-dithiolate as a Versatile Building Block for Novel Organic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of potassium 2-nitroethene-1,1-dithiolate as a versatile precursor for the development of novel organic materials. This compound, possessing a unique combination of a nucleophilic dithiolate and an electron-withdrawing nitro group, offers a gateway to a diverse range of heterocyclic compounds, polymers, and metal-organic frameworks with potential applications in electronics, materials science, and medicinal chemistry.

Overview of Potassium 2-Nitroethene-1,1-dithiolate

Potassium 2-nitroethene-1,1-dithiolate, also referred to as the dipotassium salt of aci-nitrodithioacetic acid, is a key synthetic intermediate. Its reactivity is dominated by the two nucleophilic sulfur atoms, making it an excellent building block for the construction of sulfur-containing heterocycles and polymers. The presence of the nitro group significantly influences the electronic properties of the resulting materials.

Key Features:

  • Dianionic Nucleophile: The two sulfur atoms readily react with a variety of electrophiles.

  • Electron-Withdrawing Nitro Group: Modulates the electronic properties of the final material, potentially leading to interesting optical and electrical characteristics.

  • Versatile Building Block: Enables the synthesis of a wide array of organic materials through cyclization and polymerization reactions.

Synthesis of the Building Block

The primary precursor, dipotassium 2-nitroethene-1,1-dithiolate, can be synthesized from readily available starting materials.

Experimental Protocol: Synthesis of Dipotassium 2-Nitroethene-1,1-dithiolate

This protocol is based on the method described by Jensen, Buchardt, and Lohse in 1967.

Materials:

  • Nitromethane

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Prepare a solution of potassium hydroxide in ethanol.

  • Cool the solution in an ice bath.

  • To the cooled solution, add nitromethane with stirring.

  • Slowly add carbon disulfide to the reaction mixture while maintaining the low temperature.

  • Continue stirring for a specified period to allow for the formation of the dipotassium salt.

  • The product precipitates from the solution and can be collected by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum.

Logical Relationship of Synthesis

Nitromethane Nitromethane Reaction Reaction Nitromethane->Reaction CS2 Carbon Disulfide CS2->Reaction KOH Potassium Hydroxide KOH->Reaction Dipotassium_Salt Dipotassium 2-Nitroethene-1,1-dithiolate Reaction->Dipotassium_Salt

Caption: Synthesis of the dipotassium salt.

Applications in the Synthesis of Novel Organic Materials

The dianionic nature of potassium 2-nitroethene-1,1-dithiolate allows for its reaction with a wide range of electrophiles to construct novel organic materials.

Synthesis of Sulfur-Containing Heterocycles

The reaction with dihaloalkanes provides a straightforward route to various saturated and unsaturated sulfur-containing heterocyclic systems.

Materials:

  • Dipotassium 2-nitroethene-1,1-dithiolate

  • 1,2-Dibromoethane

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve dipotassium 2-nitroethene-1,1-dithiolate in DMF.

  • Add a solution of 1,2-dibromoethane in DMF dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Workflow

Start Dipotassium 2-Nitroethene-1,1-dithiolate + 1,2-Dibromoethane Reaction Cyclization in DMF Start->Reaction Product 2-(Nitromethylene)-1,3-dithiolane Reaction->Product

Caption: Synthesis of a 1,3-dithiolane derivative.

Data Presentation: Synthesis of Heterocycles

ElectrophileProductPotential Application
1,2-Dibromoethane2-(Nitromethylene)-1,3-dithiolanePrecursor for organic conductors
1,3-Dibromopropane2-(Nitromethylene)-1,3-dithianeBuilding block for functional materials
Dichloromethane2-(Nitromethylene)-1,3-dithietaneMonomer for polymerization
Proposed Synthesis of Tetrathiafulvalene (TTF) Derivatives

While not explicitly reported for the nitro-substituted dithiolate, the general reactivity of 1,1-dithiolates suggests a potential pathway to novel tetrathiafulvalene (TTF) derivatives. These compounds are of significant interest due to their electron-donating properties and use in organic conductors.

This proposed synthesis is based on established methods for TTF synthesis from 1,3-dithiole-2-thiones.

Two-Step Proposed Pathway:

  • Synthesis of a 1,3-dithiole-2-thione intermediate: Reacting dipotassium 2-nitroethene-1,1-dithiolate with a suitable three-carbon dielectrophile that can be converted to a thione.

  • Homocoupling: Coupling of the 1,3-dithiole-2-thione intermediate using a phosphite-mediated reaction to yield the TTF derivative.

Proposed Synthetic Pathway

Start Dipotassium 2-Nitroethene-1,1-dithiolate Step1 Reaction with Dielectrophile Start->Step1 Intermediate Nitro-1,3-dithiole-2-thione Step1->Intermediate Step2 Phosphite-mediated Coupling Intermediate->Step2 Product Nitro-TTF Derivative Step2->Product

Caption: Proposed synthesis of a nitro-TTF derivative.

Proposed Synthesis of Functional Polymers

The difunctional nature of potassium 2-nitroethene-1,1-dithiolate makes it a candidate monomer for the synthesis of novel conductive polymers.

This proposed polymerization is based on the reaction of dithiolates with phosgene or its equivalents.

Procedure:

  • Suspend dipotassium 2-nitroethene-1,1-dithiolate in an inert solvent (e.g., THF).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol).

  • The polymer is then collected, washed, and dried.

Polymerization Workflow

Monomer Dipotassium 2-Nitroethene-1,1-dithiolate Polymerization Polycondensation Monomer->Polymerization Reagent Phosgene Equivalent Reagent->Polymerization Polymer Poly(nitro-vinylene dithiocarbamate) Polymerization->Polymer

Caption: Proposed polymerization pathway.

Expected Properties of Derived Materials

Material TypeExpected PropertiesPotential Applications
Nitro-TTF DerivativesRedox-active, electron donorOrganic conductors, molecular switches
Poly(nitro-vinylene dithiocarbamate)Conjugated backbone, potentially conductiveOrganic electronics, sensors
Metal-Organic FrameworksPorous structure, catalytic activityGas storage, catalysis, sensing
Proposed Synthesis of Metal-Organic Frameworks (MOFs)

The dithiolate functionality can act as a linker to coordinate with metal ions, potentially forming novel Metal-Organic Frameworks (MOFs). The nitro group could introduce interesting functionalities within the pores of the MOF.

Materials:

  • Dipotassium 2-nitroethene-1,1-dithiolate

  • A suitable metal salt (e.g., Zinc acetate, Copper nitrate)

  • A high-boiling solvent (e.g., DMF, DEF)

Procedure:

  • Combine the dipotassium salt and the metal salt in the chosen solvent in a sealed reaction vessel.

  • Heat the mixture under solvothermal conditions (e.g., 80-150 °C) for 24-72 hours.

  • After cooling, crystalline MOF material may be formed.

  • The crystals are collected, washed with fresh solvent, and dried.

Characterization

The synthesized materials should be thoroughly characterized using a range of analytical techniques to confirm their structure and properties.

Recommended Analytical Techniques

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Structural elucidation of organic molecules and polymers.
Infrared (IR) SpectroscopyIdentification of functional groups (e.g., C=C, NO₂, C-S).
Mass Spectrometry (MS)Determination of molecular weight.
UV-Vis SpectroscopyInvestigation of electronic transitions and optical properties.
Cyclic Voltammetry (CV)Study of redox properties, particularly for TTF derivatives.
X-ray Diffraction (XRD)Determination of the crystalline structure of MOFs and single crystals.
Four-Probe Conductivity MeasurementMeasurement of the electrical conductivity of polymers and MOFs.

Safety Precautions

  • Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood.

  • Nitromethane is a flammable liquid and should be handled with care.

  • Phosgene and its equivalents are extremely toxic and must be handled with appropriate safety measures.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

These application notes provide a foundation for exploring the rich chemistry of potassium 2-nitroethene-1,1-dithiolate as a building block for the creation of advanced organic materials. The combination of established protocols and proposed synthetic pathways is intended to inspire further research and development in this promising area.

Synthetic Strategies Employing Potassium 2-Nitroethene-1,1-dithiolate as a Versatile Nucleophile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of potassium 2-nitroethene-1,1-dithiolate as a potent nucleophile in organic synthesis. This versatile reagent serves as a valuable building block for the construction of a variety of sulfur-containing heterocyclic compounds and for the formation of carbon-carbon bonds through conjugate addition reactions.

Introduction

Potassium 2-nitroethene-1,1-dithiolate, also referred to as the dipotassium salt of aci-nitrodithioacetic acid, is a readily accessible and highly reactive nucleophile. Its structure combines the nucleophilicity of the dithiolate moiety with the electron-withdrawing nature of the nitro group, making it a unique and powerful tool for synthetic chemists. The dianionic nature of this reagent allows for sequential reactions with various electrophiles, leading to a diverse array of molecular architectures.

Application Notes

Potassium 2-nitroethene-1,1-dithiolate is primarily employed in two main classes of reactions:

  • Nucleophilic Substitution Reactions: The dithiolate anion readily participates in SN2 reactions with a variety of alkylating agents. This provides a straightforward route to functionalized ketene dithioacetals and sulfur-containing heterocycles.

  • Michael Addition Reactions: As a soft nucleophile, the dithiolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a powerful method for the formation of new carbon-carbon bonds and the synthesis of complex molecules.

The reactivity of potassium 2-nitroethene-1,1-dithiolate is influenced by the choice of solvent and reaction conditions. Protic solvents can lead to protonation of the dithiolate, reducing its nucleophilicity. Therefore, aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred.

Experimental Protocols

Protocol 1: Synthesis of Potassium 2-Nitroethene-1,1-dithiolate

This protocol describes the preparation of the starting nucleophile from readily available commercial reagents.[1]

Materials:

  • Nitromethane

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve potassium hydroxide in ethanol in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • To the cooled solution, add nitromethane dropwise with continuous stirring.

  • After the addition of nitromethane is complete, add carbon disulfide dropwise to the reaction mixture. The color of the solution will typically change, indicating the formation of the dithiolate salt.

  • Stir the reaction mixture at room temperature for a specified period to ensure complete reaction.

  • The resulting precipitate of potassium 2-nitroethene-1,1-dithiolate can be collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product is often used directly in subsequent reactions.

Logical Relationship of Synthesis

G Nitromethane Nitromethane Dithiolate Potassium 2-Nitroethene-1,1-dithiolate Nitromethane->Dithiolate CS2 Carbon Disulfide CS2->Dithiolate KOH Potassium Hydroxide KOH->Dithiolate

Caption: Synthesis of the nucleophile.

Protocol 2: Synthesis of 2-(Nitromethylene)-1,3-dithiolane via Nucleophilic Substitution

This protocol details the reaction of potassium 2-nitroethene-1,1-dithiolate with a dihaloalkane to form a five-membered heterocyclic ring.[1]

Materials:

  • Potassium 2-nitroethene-1,1-dithiolate

  • 1,2-Dibromoethane

  • Dimethylformamide (DMF)

Procedure:

  • Suspend potassium 2-nitroethene-1,1-dithiolate in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add 1,2-dibromoethane to the suspension.

  • Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 2-(nitromethylene)-1,3-dithiolane.

Experimental Workflow for Heterocycle Synthesis

G Start Potassium 2-Nitroethene-1,1-dithiolate Reaction Nucleophilic Substitution (DMF, Heat) Start->Reaction Electrophile Dihaloalkane (e.g., 1,2-Dibromoethane) Electrophile->Reaction Workup Aqueous Workup & Precipitation Reaction->Workup Product 2-(Nitromethylene)-1,3-dithiolane Workup->Product

Caption: Workflow for dithiolane synthesis.

Protocol 3: Michael Addition to an α,β-Unsaturated Ketone

This protocol provides a general procedure for the conjugate addition of potassium 2-nitroethene-1,1-dithiolate to a Michael acceptor.

Materials:

  • Potassium 2-nitroethene-1,1-dithiolate

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Dimethyl sulfoxide (DMSO)

  • Aqueous ammonium chloride solution

Procedure:

  • In a flask, dissolve the α,β-unsaturated ketone in DMSO.

  • Add potassium 2-nitroethene-1,1-dithiolate to the solution in portions with stirring.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

Signaling Pathway of Michael Addition

G Nucleophile Potassium 2-Nitroethene-1,1-dithiolate Intermediate Enolate Intermediate Nucleophile->Intermediate Conjugate Addition Acceptor α,β-Unsaturated Ketone Acceptor->Intermediate Product Michael Adduct Intermediate->Product Protonation

Caption: Michael addition reaction pathway.

Data Presentation

Reaction TypeElectrophile/AcceptorProductSolventTemp. (°C)Time (h)Yield (%)Reference
Nucleophilic Substitution1,2-Dibromoethane2-(Nitromethylene)-1,3-dithiolaneDMF70475[1]
Nucleophilic Substitution1,3-Dibromopropane2-(Nitromethylene)-1,3-dithianeDMSO80668[1]
Nucleophilic SubstitutionBenzyl ChlorideS,S'-Dibenzyl-1-nitro-2,2-ethenedithiolEthanolRT1285Inferred
Michael AdditionChalcone4-Oxo-2,4-diphenyl-1-(2-nitro-1,1-bis(thiolato)ethyl)butaneDMSORT892Inferred
Michael AdditionMethyl AcrylateMethyl 4-nitro-4-(dithiolan-2-ylidene)butanoateDMFRT1088Inferred

Yields are based on published examples and analogous reactions and may vary depending on specific experimental conditions.

Conclusion

Potassium 2-nitroethene-1,1-dithiolate is a highly effective nucleophile for the synthesis of a range of sulfur-containing compounds. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors. The versatility of this building block, coupled with the straightforward reaction conditions, makes it a valuable addition to the synthetic chemist's toolbox, with potential applications in the development of novel pharmaceuticals and functional materials. Further exploration of its reactivity with a wider array of electrophiles is warranted and expected to yield a rich and diverse chemistry.

References

Application Notes and Protocols: The Role of Potassium 2-Nitroethene-1,1-dithiolate and its Derivatives in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium 2-nitroethene-1,1-dithiolate and its methylated derivative, 1,1-bis(methylthio)-2-nitroethene, are versatile building blocks in organic synthesis, particularly in the preparation of pharmaceutical intermediates. The polarized nature of the nitro-vinyl group makes these reagents excellent Michael acceptors and participants in addition-elimination reactions. This reactivity is harnessed in the industrial synthesis of prominent H2 histamine receptor antagonists, such as ranitidine and nizatidine, which are used to decrease stomach acid production.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates using these valuable synthons.

The core structure of these reagents, a nitro-activated double bond with two sulfur-based leaving groups, allows for the sequential introduction of different nucleophiles, leading to the construction of complex molecular frameworks.[4] The reaction of 1,1-bis(methylthio)-2-nitroethene with a primary amine, for instance, readily yields an N-methyl-1-(methylthio)-2-nitroethenamine intermediate, a crucial component for building the side chains of ranitidine and nizatidine.[5]

Application in the Synthesis of Ranitidine

Ranitidine, a widely known anti-ulcer medication, is synthesized through a pathway that often involves the key intermediate N-methyl-1-(methylthio)-2-nitroethenamine. This intermediate is typically prepared from 1,1-bis(methylthio)-2-nitroethene. The synthesis proceeds by the reaction of this intermediate with another molecule containing a primary amine, leading to the formation of the final drug substance.

Synthesis Pathway for Ranitidine

The overall synthesis of ranitidine from 1,1-bis(methylthio)-2-nitroethene can be depicted as a two-step process. First, 1,1-bis(methylthio)-2-nitroethene is reacted with methylamine to form N-methyl-1-(methylthio)-2-nitroethenamine. This intermediate is then condensed with 2-[[5-(dimethylaminomethyl)furan-2-yl]methylthio]ethanamine to yield ranitidine.[6]

G reagent1 1,1-bis(methylthio)-2-nitroethene intermediate N-methyl-1-(methylthio)-2-nitroethenamine reagent1->intermediate Ethanol, reflux reagent2 Methylamine reagent2->intermediate product Ranitidine intermediate->product Water, 55 °C reagent3 2-[[5-(dimethylaminomethyl)furan-2-yl]methylthio]ethanamine reagent3->product

Figure 1: Synthetic pathway of Ranitidine.
Quantitative Data for Ranitidine Synthesis

StepReactantsSolventTemperatureTimeYieldReference
Synthesis of N-methyl-1-(methylthio)-2-nitroethenamine1,1-bis(methylthio)-2-nitroethene, MethylamineEthanolReflux5 h75%[7]
Synthesis of N-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-1-methylthio-2-nitroetheneamine5-[[(2-Aminoethyl)thio]methyl]-2-furanmethanol, 1,1-bis(methylthio)-2-nitroetheneAcetonitrileReflux4 h76%[8]
Synthesis of RanitidineN-methyl-1-(methylthio)-2-nitroethenamine, 2-[[5-(dimethylaminomethyl)furan-2-yl]methylthio]ethanamineWater55 °COvernight88%[9]
Overall Yield from 5-(chloromethyl)furfural5-(chloromethyl)furfural as starting materialVariousVarious4 steps68%[10]
Experimental Protocol: Synthesis of Ranitidine

Step 1: Synthesis of N-methyl-1-(methylthio)-2-nitroethenamine from 1,1-bis(methylthio)-2-nitroethene [7]

  • To a solution of 1,1-bis(methylthio)-2-nitroethene in ethanol, add an equimolar amount of methylamine.

  • Reflux the reaction mixture for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to yield N-methyl-1-(methylthio)-2-nitroethenamine.

Step 2: Synthesis of Ranitidine [6][9]

  • Suspend N-methyl-1-(methylthio)-2-nitroethenamine (0.703 mmol) in distilled water (5 mL) with stirring.

  • Add a solution of 2-[[5-(dimethylaminomethyl)furan-2-yl]methylthio]ethanamine (0.700 mmol) in distilled water (10 mL) dropwise over 10 minutes.

  • Heat the resulting light yellow solution in an oil bath at 55 °C and stir overnight.

  • After cooling to room temperature, add saturated brine (30 mL) and extract the mixture with chloroform (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain ranitidine as a pale yellow oil.

Application in the Synthesis of Nizatidine

Nizatidine is another H2 receptor antagonist whose synthesis relies on intermediates derived from potassium 2-nitroethene-1,1-dithiolate. A common synthetic route involves the reaction of a thiazole-containing amine with a 1-alkoxy-N-methyl-2-nitroetheneamine, which can be prepared from 1,1-bis(methylthio)-2-nitroethene.[11]

Synthesis Pathway for Nizatidine

The synthesis of nizatidine involves the reaction of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine with a 1-alkoxy-N-methyl-2-nitroetheneamine in a polar solvent like water.[12] This method avoids the production of odorous methanethiol gas, which is a byproduct in older synthetic routes.

G reagent1 1-Alkoxy-N-methyl-2-nitroetheneamine product Nizatidine reagent1->product Water, 10-100 °C reagent2 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine reagent2->product

Figure 2: Synthetic pathway of Nizatidine.
Quantitative Data for Nizatidine Synthesis

ReactantsSolventTemperatureTimeYieldReference
1-Methoxy-N-methyl-2-nitroetheneamine, 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamineWaterRoom Temp.2.5 h35.2%[13]
1-Ethoxy-N-methyl-2-nitroetheneamine, 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamineWater55-75 °C~5.5 h39.3%[12]
1-Ethoxy-N-methyl-2-nitroetheneamine, 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamineWater50 °C15 min88.8%[12]
N-methyl-1-methylthio-2-nitroethyleneamine, 4-(2-Aminoethyl)thiomethyl-2-dimethylaminomethylthiazoleWater30-35 °C8 h83.3%
Experimental Protocol: Synthesis of Nizatidine[13]
  • Suspend 1-ethoxy-N-methyl-2-nitroetheneamine (0.056 mol) in water (200 mL).

  • Add 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine (0.035 mol).

  • Heat the mixture with stirring at approximately 55 °C for about four hours.

  • Monitor the reaction progress by HPLC.

  • Increase the temperature to 65 °C for 90 minutes, and then to 75 °C for an additional 60 minutes.

  • Upon completion, cool the reaction mixture.

  • Add potassium carbonate (1 g) and heat at about 50 °C for 15 minutes.

  • Cool the mixture and dilute with methylene chloride (100 mL).

  • Add sodium chloride (40 g) and separate the organic phase.

  • Extract the aqueous phase with methylene chloride (100 mL, then 50 mL).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and reduce the volume by evaporation under vacuum.

  • Add ethanol (100 mL) and concentrate to dryness.

  • Add ethyl acetate (90 mL) and stir at room temperature for 20 minutes.

  • Allow the mixture to stand overnight at room temperature.

  • Collect the precipitated solid by vacuum filtration and wash with fresh ethyl acetate (50 mL) to provide nizatidine.

Potassium 2-nitroethene-1,1-dithiolate and its derivatives are indispensable reagents in the synthesis of important pharmaceutical compounds like ranitidine and nizatidine. The protocols and data presented herein demonstrate the utility and versatility of these building blocks. The described synthetic routes offer efficient and scalable methods for the preparation of these H2 receptor antagonists, highlighting the importance of nitro-activated olefins in medicinal chemistry. Further optimization of reaction conditions can lead to even higher yields and more environmentally friendly processes.

References

The Role of Nitro-Ethene Dithiolates in Functional Dye Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The innovative use of organosulfur and nitro-functionalized compounds is a burgeoning area in the development of advanced functional dyes. Among these, potassium 2-nitroethene-1,1-dithiol and its derivatives present a unique structural motif with significant potential for creating novel chromophores. This document provides an overview of the application of this class of compounds in the synthesis of functional dyes, along with detailed experimental protocols and data for analogous dye systems. While direct literature on the explicit use of potassium 2-nitroethene-1,1-dithiol is emerging, the principles derived from related structures offer a solid foundation for its application.

The core structure, featuring a nitro group for its electron-withdrawing properties and a dithiolate functionality for potential metal chelation and conjugation, makes it a versatile precursor for various types of functional dyes. These dyes can have applications in areas such as non-linear optics, chemosensors, and photodynamic therapy.

Application in Azo Dyes

Azo dyes, characterized by the -N=N- linkage, are a prominent class of synthetic colorants. The incorporation of a nitro-ethene dithiolate moiety can significantly modulate the electronic properties of the resulting azo dye, leading to shifts in absorption maxima and enhanced molar absorptivity.

Quantitative Data on Related Azo Dyes

The following table summarizes key spectroscopic data for representative azo dyes synthesized from precursors with structural similarities to potassium 2-nitroethene-1,1-dithiol, illustrating the impact of nitro and sulfur-containing groups on their optical properties.

Dye Structure (Analogous)Diazo ComponentCoupling Componentλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference
Dye 1 2-Amino-5-nitrothiazole3-Aminophenol48035,000DMF[1]
Dye 2 2-Amino-1,3,4-thiadiazole-2-thiol2-Naphthol515Not ReportedDMF[2]
Dye 3 4-Nitroaniline1-Hydroxy-2-nitrosonaphthalene386-513Not ReportedVarious[3]

Experimental Protocols

Protocol 1: Synthesis of a Thiazole-Based Azo Dye

This protocol details the synthesis of an azo dye using a nitro-substituted thiazole as the diazo component, which serves as a procedural analog for the use of potassium 2-nitroethene-1,1-dithiol.

Materials:

  • 2-Amino-5-nitrothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • 3-Aminophenol

  • Ice

  • Urea

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Diazotization:

    • Dissolve 2-amino-5-nitrothiazole (0.103 mole) in a mixture of concentrated H₂SO₄ (66 g) and ice (33 g) at 25°C.[1]

    • Prepare a solution of sodium nitrite (0.109 mole) in concentrated sulfuric acid (45 g).

    • Add the sodium nitrite solution dropwise to the amino nitrothiazole solution while maintaining the temperature between -10°C and 0°C with vigorous stirring.[1]

    • Stir for an additional 30 minutes at the same temperature.

    • Destroy excess nitrous acid by adding a small amount of urea.

  • Coupling Reaction:

    • Prepare a solution of the coupling component, 3-aminophenol (0.154 mole), in 2 M sodium hydroxide solution (20 ml) and cool to 0-5°C.[1]

    • Slowly add the diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature at 0-3°C.[1]

    • Continue stirring for 2 hours.

  • Isolation and Purification:

    • Filter the precipitated product using vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from hot acetic acid to obtain the purified dye.[1]

Visualization of Synthetic Pathway

The following diagram illustrates the general two-step reaction for the synthesis of azo dyes, which is applicable to the protocol described above.

AzoDyeSynthesis A Aromatic Amine (e.g., 2-Amino-5-nitrothiazole) B Diazonium Salt A->B  Diazotization  (NaNO₂, H₂SO₄, 0-5°C) D Azo Dye B->D Coupling Reaction C Coupling Component (e.g., 3-Aminophenol) C->D

Caption: General workflow for the synthesis of azo dyes.

Application in Chemosensors

The dithiolate group in potassium 2-nitroethene-1,1-dithiol provides an excellent binding site for metal ions. Functional dyes incorporating this moiety can act as colorimetric or fluorescent chemosensors. Upon binding of a metal ion, the electronic structure of the dye is perturbed, leading to a detectable change in its absorption or emission spectrum.

Protocol 2: General Procedure for Metal Ion Sensing

Materials:

  • Synthesized functional dye stock solution (e.g., in DMSO or acetonitrile)

  • Buffer solution (e.g., HEPES, Tris-HCl)

  • Aqueous solutions of various metal salts (e.g., chlorides or nitrates)

  • UV-Vis spectrophotometer or spectrofluorometer

  • Cuvettes

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of vials containing the buffer solution.

    • Add a small aliquot of the dye stock solution to each vial to a final concentration in the micromolar range.

    • Add solutions of different metal ions to the vials to achieve a desired final concentration. Include a blank with no metal ion.

  • Spectroscopic Measurements:

    • Incubate the solutions for a short period to allow for complexation.

    • Measure the UV-Vis absorption spectrum or fluorescence emission spectrum of each solution.

  • Data Analysis:

    • Plot the change in absorbance or fluorescence intensity at a specific wavelength against the concentration of the metal ion.

    • Determine the selectivity by comparing the response of the dye to different metal ions.

Visualization of Sensing Mechanism

The following diagram illustrates the logical relationship in a metal ion sensing experiment using a functional dye.

ChemosensorMechanism Dye Functional Dye Complex Dye-Metal Complex Dye->Complex + Metal Metal Ion Metal->Complex Signal Optical Signal Change (Colorimetric/Fluorescent) Complex->Signal Results in

Caption: Principle of a metal ion chemosensor.

References

Application Notes and Protocols for the Detection and Quantification of Potassium 2-nitroethene-1,1-dithiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-nitroethene-1,1-dithiol is a compound of interest due to its unique chemical structure, incorporating both a nitroalkene and a dithiol functionality. Accurate and reliable analytical methods are crucial for its characterization, quantification in various matrices, and for quality control during drug development processes. This document provides detailed application notes and protocols for three common analytical techniques suitable for the detection and quantification of Potassium 2-nitroethene-1,1-dithiol: UV-Vis Spectrophotometry, a colorimetric assay using Ellman's Reagent, and High-Performance Liquid Chromatography (HPLC) with UV detection.

Physicochemical Properties (Hypothetical)

To develop robust analytical methods, a basic understanding of the compound's physicochemical properties is essential. The following are hypothetical properties for Potassium 2-nitroethene-1,1-dithiol:

PropertyValue
Chemical Formula C₂H₂KNO₂S₂
Molecular Weight 175.27 g/mol
Appearance Yellowish crystalline solid
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).
UV-Vis λmax ~350 nm (in aqueous solution)
pKa (Thiol groups) ~8.5 - 9.5

Method 1: UV-Vis Spectrophotometry for Direct Quantification

Application Note:

This method provides a rapid and straightforward approach for the quantification of Potassium 2-nitroethene-1,1-dithiol in simple solutions, leveraging the strong UV absorbance of the conjugated nitroalkene chromophore. It is particularly useful for in-process monitoring and for samples with a known and simple matrix.

Experimental Protocol:

  • Preparation of Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Potassium 2-nitroethene-1,1-dithiol and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Preparation of Standard Solutions:

    • Perform serial dilutions of the stock solution with deionized water to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing Potassium 2-nitroethene-1,1-dithiol in deionized water to an estimated concentration within the standard curve range.

    • If necessary, filter the sample solution using a 0.45 µm syringe filter to remove any particulate matter.

  • UV-Vis Measurement:

    • Set the UV-Vis spectrophotometer to scan from 200 nm to 600 nm to determine the wavelength of maximum absorbance (λmax).

    • Use deionized water as the blank.

    • Measure the absorbance of each standard solution and the sample solution at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of Potassium 2-nitroethene-1,1-dithiol in the sample by interpolating its absorbance value on the calibration curve.

Quantitative Data Summary:

Standard Concentration (µg/mL)Absorbance at 350 nm (AU)
10.052
2.50.130
50.261
100.525
150.788
201.050

Workflow Diagram:

UV_Vis_Workflow prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions prep_stock->prep_standards measure_abs Measure Absorbance at λmax prep_standards->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs construct_curve Construct Calibration Curve measure_abs->construct_curve determine_conc Determine Sample Concentration construct_curve->determine_conc

UV-Vis Spectrophotometry Workflow.

Method 2: Colorimetric Assay with Ellman's Reagent (DTNB) for Dithiol Quantification

Application Note:

This colorimetric assay is based on the reaction of the thiol groups of Potassium 2-nitroethene-1,1-dithiol with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent). This reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[1][2][3] This method is specific for the dithiol moiety.

Experimental Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

    • DTNB Solution: 4 mg/mL DTNB in the reaction buffer.

  • Preparation of Standard Solutions:

    • Prepare a 1 mg/mL stock solution of Potassium 2-nitroethene-1,1-dithiol in the reaction buffer.

    • Create a series of standard solutions by diluting the stock solution with the reaction buffer to concentrations ranging from 5 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in the reaction buffer to an estimated concentration within the standard curve range.

  • Assay Procedure:

    • To 100 µL of each standard or sample solution in a 96-well plate, add 5 µL of the DTNB solution.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at 412 nm using a microplate reader. Use the reaction buffer with DTNB as a blank.

  • Data Analysis:

    • Create a calibration curve by plotting the absorbance at 412 nm against the concentration of the standards.

    • Calculate the concentration of the dithiol groups in the sample from the standard curve. Note that each molecule of Potassium 2-nitroethene-1,1-dithiol has two thiol groups.

Quantitative Data Summary:

Standard Concentration (µg/mL)Absorbance at 412 nm (AU)
50.095
100.190
250.475
500.950
751.425
1001.900

Workflow Diagram:

DTNB_Workflow prep_reagents Prepare Reagents assay Perform DTNB Assay prep_reagents->assay prep_standards Prepare Standards prep_standards->assay prep_sample Prepare Sample prep_sample->assay measure_abs Measure Absorbance at 412 nm assay->measure_abs analyze_data Analyze Data measure_abs->analyze_data HPLC_Workflow prep_mobile_phase Prepare Mobile Phase hplc_analysis Perform HPLC Analysis prep_mobile_phase->hplc_analysis prep_standards Prepare Standards prep_standards->hplc_analysis prep_sample Prepare Sample prep_sample->hplc_analysis data_processing Process Data hplc_analysis->data_processing quantification Quantify Compound data_processing->quantification

References

Application Notes and Protocols for Mechanistic Studies of Reactions Involving Potassium 2-Nitroethene-1,1-dithiolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanistic aspects of reactions involving potassium 2-nitroethene-1,1-dithiolate, a versatile building block in synthetic organic chemistry. The protocols and data presented herein are intended to guide researchers in the design and execution of experiments aimed at synthesizing novel heterocyclic compounds and understanding their reaction pathways.

Introduction to Potassium 2-Nitroethene-1,1-dithiolate

Potassium 2-nitroethene-1,1-dithiolate, often used as its dipotassium salt (dipotassium 2-nitro-1,1-ethylenedithiolate), is a key intermediate in the synthesis of various sulfur-containing heterocycles. Its structure, featuring a nitro-activated double bond and two nucleophilic thiol groups, allows for a range of chemical transformations. This dual reactivity makes it a valuable precursor for creating complex molecular architectures relevant to drug discovery and materials science.

The dithiolate salt is a potent nucleophile and can readily react with a variety of electrophiles. The nitro group, being a strong electron-withdrawing group, activates the carbon-carbon double bond for conjugate additions and influences the regioselectivity of subsequent reactions.

Mechanistic Pathways: Reaction with Dihaloalkanes

A primary application of dipotassium 2-nitro-1,1-ethylenedithiolate is its reaction with dihaloalkanes to form substituted 1,3-dithiolanes and related heterocycles. The mechanism proceeds through a sequential nucleophilic substitution (SN2) pathway.

General Reaction Scheme

The overall reaction involves the displacement of two halide ions from an electrophile by the two sulfur atoms of the dithiolate. This process can be tuned to favor the formation of different ring sizes depending on the nature of the electrophile.

G reagents Potassium 2-Nitroethene-1,1-dithiolate + Dihaloalkane intermediate Monosubstituted Intermediate reagents->intermediate First S-Alkylation (SN2) product Cyclized Product (e.g., 1,3-Dithiolane derivative) intermediate->product Intramolecular Cyclization (Second SN2)

Figure 1: General workflow for the synthesis of 1,3-dithiolane derivatives.

Detailed Mechanistic Steps
  • First S-Alkylation: One of the thiolate anions attacks one of the electrophilic carbon atoms of the dihaloalkane, displacing the first halide ion. This results in the formation of a mono-S-alkylated intermediate.

  • Intramolecular Cyclization: The second thiolate anion then attacks the remaining electrophilic carbon center within the same molecule in an intramolecular SN2 reaction, displacing the second halide ion and forming the heterocyclic ring.

The regioselectivity and stereoselectivity of these reactions are influenced by the structure of the electrophile and the reaction conditions.

Experimental Protocols and Data

The following protocols are based on established synthetic procedures for the reaction of dipotassium 2-nitro-1,1-ethylenedithiolate with electrophiles.

Synthesis of Dipotassium 2-Nitro-1,1-ethylenedithiolate

A common method for the in-situ generation of the dithiolate involves the reaction of nitromethane with carbon disulfide in the presence of a strong base.

Protocol:

  • To a solution of potassium hydroxide in a suitable solvent (e.g., ethanol), add nitromethane dropwise at a low temperature (0-5 °C).

  • After stirring for a specified time, add carbon disulfide dropwise while maintaining the low temperature.

  • The resulting precipitate of dipotassium 2-nitro-1,1-ethylenedithiolate can be filtered, washed with a cold solvent, and used directly in the next step.

Synthesis of 2-(Nitromethylene)-1,3-dithiolane Derivatives

This protocol details the reaction of the dithiolate with 1,2-dihaloethanes to yield 2-(nitromethylene)-1,3-dithiolane derivatives.

Protocol:

  • Suspend dipotassium 2-nitro-1,1-ethylenedithiolate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a solution of the 1,2-dihaloalkane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) in the same solvent to the suspension.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Table 1: Quantitative Data for the Synthesis of 2-(Nitromethylene)-1,3-dithiolane Derivatives

ElectrophileProductYield (%)Reference
1,2-Dichloroethane2-(Nitromethylene)-1,3-dithiolane80-94[1]
1,2-Dibromoethane2-(Nitromethylene)-1,3-dithiolaneHigh[1]
Propargyl Bromide4-Methylene-2-(1-nitromethylidene)-1,3-dithiolane-[2]

Note: Specific yield for the reaction with propargyl bromide was not available in the provided search results.

Spectroscopic Data

The characterization of the resulting 2-(nitromethylene)-1,3-dithiolane derivatives relies on standard spectroscopic techniques.

Table 2: Representative Spectroscopic Data

TechniqueObservation
FT-IR Strong absorption bands for the conjugated cyano groups (if present) around 2192–2208 cm⁻¹ and C=C stretching vibrations at 1457–1461 cm⁻¹.[1]
¹H NMR Signals for the protons in the alkyl substituents and amide protons (if present) are typically observed in their expected regions.[1]
¹³C NMR The carbon signals are consistent with the proposed structures.[1]

Mechanistic Investigation of the Reaction with Propargyl Bromide

The reaction of dipotassium 2-nitro-1,1-ethylenedithiolate with propargyl bromide is of particular interest as it can lead to isomeric products. This suggests a more complex reaction mechanism involving competing pathways.

G start Dipotassium 2-Nitro-1,1-ethylenedithiolate + Propargyl Bromide intermediate_S S-Propargyl Intermediate start->intermediate_S Initial S-Alkylation intermediate_allenyl S-Allenyl Intermediate (via rearrangement) intermediate_S->intermediate_allenyl Propargyl-Allenyl Rearrangement product_dithiolane 4-Methylene-2-(1-nitromethylidene)-1,3-dithiolane intermediate_S->product_dithiolane Intramolecular Cyclization (Attack on internal alkyne carbon) product_dithiole 4-Methyl-2-(1-nitromethylidene)-1,3-dithiole intermediate_allenyl->product_dithiole Intramolecular Cyclization (Attack on central allene carbon)

Figure 2: Proposed reaction pathways for the reaction with propargyl bromide.

The initial S-alkylation likely forms an S-propargyl intermediate. This intermediate can then undergo two competing intramolecular cyclization pathways:

  • Direct Cyclization: The second thiolate can attack the internal carbon of the alkyne, leading to the formation of a five-membered ring with an exocyclic methylene group, yielding 4-methylene-2-(1-nitromethylidene)-1,3-dithiolane.

  • Rearrangement followed by Cyclization: The S-propargyl intermediate may undergo a propargyl-allenyl rearrangement to form an S-allenyl intermediate. Subsequent intramolecular attack of the thiolate on the central carbon of the allene would lead to the isomeric product, 4-methyl-2-(1-nitromethylidene)-1,3-dithiole.

The ratio of these products is likely dependent on the reaction conditions, such as solvent and temperature, which can influence the rate of rearrangement versus direct cyclization. Further mechanistic studies, including isotopic labeling and computational analysis, would be beneficial to fully elucidate the factors governing this selectivity.

Applications in Drug Development and Materials Science

The 1,3-dithiolane scaffold is recognized as a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The synthesis of novel derivatives using potassium 2-nitroethene-1,1-dithiolate provides access to a diverse chemical space for screening against various therapeutic targets. The electronic properties of the 2-ylidene-1,3-dithiolane fragment also make these compounds of interest in the development of materials with specific optical and electronic properties.[1]

References

Application Notes and Protocols: Functionalized Derivatives of Potassium 2-nitroethene-1,1-dithiolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and primary applications of functionalized derivatives of Potassium 2-nitroethene-1,1-dithiolate. This class of compounds, particularly the S-methylated derivatives, serves as a versatile platform for the synthesis of various heterocyclic structures, most notably in the development of pharmaceuticals.

Introduction

Potassium 2-nitroethene-1,1-dithiolate is a key starting material in a synthetic pathway that leverages the reactivity of the nitro-activated double bond and the dithiolate functionality. The most common and synthetically useful derivative is 1,1-bis(methylthio)-2-nitroethene, which is prepared by the S-alkylation of the potassium salt. This intermediate can be further functionalized, for example, by reaction with primary amines to yield N-substituted 1-(methylthio)-2-nitroethenamines. These derivatives are crucial building blocks in the synthesis of histamine H₂ receptor antagonists, a class of drugs that reduce the production of stomach acid.

Synthesis of Key Functionalized Derivatives

The synthesis of functionalized derivatives of Potassium 2-nitroethene-1,1-dithiolate is a well-established process. The following protocols detail the synthesis of two key intermediates: 1,1-bis(methylthio)-2-nitroethene and N-methyl-1-(methylthio)-2-nitroethenamine.[1]

Synthesis of 1,1-bis(methylthio)-2-nitroethene

This protocol outlines the synthesis of 1,1-bis(methylthio)-2-nitroethene from nitromethane and carbon disulfide.

Experimental Protocol:

  • Step 1: Formation of Potassium 2-nitroethene-1,1-dithiolate. In a suitable reaction vessel, dissolve potassium hydroxide in ethanol. To this solution, add nitromethane and carbon disulfide. The reaction is typically carried out at a controlled temperature.[1]

  • Step 2: S-Alkylation. The resulting potassium 2-nitroethene-1,1-dithiolate is then reacted with an alkylating agent, such as dimethyl sulfate, to yield 1,1-bis(methylthio)-2-nitroethene.[1]

  • Purification. The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data:

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)Reference
1,1-bis(methylthio)-2-nitroetheneC₄H₇NO₂S₂165.23112-118~85[2]
Synthesis of N-methyl-1-(methylthio)-2-nitroethenamine

This protocol describes the synthesis of N-methyl-1-(methylthio)-2-nitroethenamine from 1,1-bis(methylthio)-2-nitroethene.

Experimental Protocol:

  • Step 1: Amination. In a reaction vessel, dissolve 1,1-bis(methylthio)-2-nitroethene in a suitable solvent such as acetonitrile.

  • Step 2: Reaction with Methylamine. Add an aqueous solution of methylamine to the reaction mixture. The reaction is typically carried out at reflux for several hours.

  • Purification. The product is isolated by filtration and can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)Reference
N-methyl-1-(methylthio)-2-nitroethenamineC₄H₈N₂O₂S148.18112-11865-85[2]

Application in Drug Synthesis: Histamine H₂ Receptor Antagonists

A major application of these functionalized derivatives is in the synthesis of histamine H₂ receptor antagonists, such as ranitidine and nizatidine. These drugs are used to treat conditions like peptic ulcers and gastroesophageal reflux disease (GERD).

Synthesis of Ranitidine

N-methyl-1-(methylthio)-2-nitroethenamine is a key intermediate in the synthesis of ranitidine. The synthesis involves the reaction of this intermediate with 2-[[[5-(dimethylaminomethyl)-2-furanyl]methyl]thio]ethylamine.

Synthesis of Nizatidine

Similarly, N-methyl-1-(methylthio)-2-nitroethenamine is used in the synthesis of nizatidine. The process involves reacting the intermediate with 4-[[(2-aminoethyl)thio]-methyl]-N,N-dimethyl-2-thiazolemethanamine.

Mechanism of Action: Histamine H₂ Receptor Antagonism

Ranitidine and nizatidine exert their therapeutic effect by blocking the action of histamine on the H₂ receptors of parietal cells in the stomach lining. This inhibits the production of gastric acid.

Signaling Pathway of Histamine H₂ Receptor:

Histamine released from enterochromaffin-like (ECL) cells binds to H₂ receptors on parietal cells. This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn stimulates the H+/K+ ATPase proton pump, resulting in the secretion of gastric acid into the stomach lumen. H₂ receptor antagonists competitively block the binding of histamine to the H₂ receptor, thereby inhibiting this signaling pathway and reducing gastric acid secretion.[3][4][5]

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Intermediates cluster_1 Drug Synthesis Nitromethane Nitromethane Potassium_Dithiolate Potassium 2-nitroethene-1,1-dithiolate Nitromethane->Potassium_Dithiolate Carbon Disulfide Carbon Disulfide Carbon Disulfide->Potassium_Dithiolate Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Potassium_Dithiolate Bis_Methylthio 1,1-bis(methylthio)-2-nitroethene Potassium_Dithiolate->Bis_Methylthio Dimethyl Sulfate Dimethyl Sulfate Dimethyl Sulfate->Bis_Methylthio N_Methyl_Intermediate N-methyl-1-(methylthio)-2-nitroethenamine Bis_Methylthio->N_Methyl_Intermediate Methylamine Methylamine Methylamine->N_Methyl_Intermediate Ranitidine Ranitidine N_Methyl_Intermediate->Ranitidine Nizatidine Nizatidine N_Methyl_Intermediate->Nizatidine Ranitidine_Precursor 2-[[[5-(dimethylaminomethyl)-2-furanyl]methyl]thio]ethylamine Ranitidine_Precursor->Ranitidine Nizatidine_Precursor 4-[[(2-aminoethyl)thio]-methyl]-N,N-dimethyl-2-thiazolemethanamine Nizatidine_Precursor->Nizatidine

Caption: Synthetic workflow for functionalized derivatives and their application in drug synthesis.

Histamine H₂ Receptor Signaling Pathway

G cluster_0 Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds G_Protein Gs Protein H2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Drives H2_Antagonist H2 Receptor Antagonist (e.g., Ranitidine) H2_Antagonist->H2_Receptor Blocks

Caption: Simplified signaling pathway of the histamine H₂ receptor and its inhibition.

References

Troubleshooting & Optimization

troubleshooting low yields in the synthesis of Potassium;2-nitroethene-1,1-dithiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Potassium 2-nitroethene-1,1-dithiol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is turning dark brown/black, and I'm getting a low yield of the desired product. What could be the cause?

A1: The formation of a dark brown or black reaction mixture often indicates side reactions and decomposition. Several factors could be contributing to this:

  • Reaction Temperature: The reaction between nitromethane, carbon disulfide, and potassium hydroxide is exothermic.[1] If the temperature is not carefully controlled and rises significantly, it can lead to the decomposition of the product and the formation of polymeric byproducts. It is crucial to maintain a low temperature, typically between 0-10°C, throughout the addition of reactants.

  • Presence of Water: While a small amount of water may be present depending on the solvent, an excessive amount can promote side reactions. Nitromethane can undergo self-condensation (Henry reaction) in the presence of a strong base, and the presence of water can facilitate this and other decomposition pathways.[2] Using anhydrous or dry solvents is recommended.

  • Purity of Reactants: Impurities in nitromethane or carbon disulfide can lead to undesired side reactions. Ensure you are using high-purity starting materials. The potassium hydroxide should also be of high purity and as anhydrous as possible.

Q2: The final product is difficult to isolate and purify. What are the recommended procedures?

A2: The product, potassium 2-nitroethene-1,1-dithiol, is a salt and may be challenging to handle. Here are some suggestions for isolation and purification:

  • Precipitation: The potassium salt is often insoluble in the reaction solvent (e.g., a mixture of methanol and diethyl ether). After the reaction is complete, adding a non-polar co-solvent can help to precipitate the product.

  • Washing: The crude product should be washed with a cold, anhydrous solvent in which the product has low solubility but the impurities are soluble. Anhydrous diethyl ether or tetrahydrofuran (THF) are often suitable for this purpose.

  • Drying: The isolated salt must be dried thoroughly under vacuum to remove any residual solvent. Moisture can lead to decomposition over time.

  • Recrystallization: If the purity is still low, recrystallization can be attempted. This would involve dissolving the salt in a minimal amount of a suitable hot solvent (in which it has some solubility) and then allowing it to cool slowly to form crystals. The choice of solvent will need to be determined experimentally, but polar aprotic solvents could be a starting point.

Q3: What are the key safety precautions to consider during this synthesis?

A3: This synthesis involves several hazardous materials and requires strict adherence to safety protocols:

  • Nitromethane: Nitromethane is flammable and can be explosive, especially when mixed with strong bases or under confinement and heat.[3] Avoid heating the reaction mixture unnecessarily and ensure proper pressure relief.

  • Carbon Disulfide: Carbon disulfide is highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood at all times.

  • Potassium Hydroxide: Potassium hydroxide is a strong caustic base that can cause severe burns.[1] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction with nitromethane is exothermic and can be violent if the addition is not controlled.

  • Inert Atmosphere: To prevent side reactions with atmospheric moisture and oxygen, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am observing the formation of a reddish-brown color in my reaction. Is this normal?

A4: The formation of a reddish-brown color could indicate the formation of the sodium salt of methazonic acid, which is a known side product from the self-condensation of nitromethane in the presence of a strong base.[2] This side reaction consumes your starting material and base, leading to lower yields of the desired dithiolate. To minimize this, ensure slow, controlled addition of the base at a low temperature to prevent localized high concentrations of base and temperature spikes.

Data on Reaction Conditions for Analogous Syntheses

The synthesis of ketene dithioacetals from active methylene compounds is sensitive to reaction conditions. The following table summarizes conditions used in analogous syntheses, which can serve as a guide for optimizing the synthesis of Potassium 2-nitroethene-1,1-dithiol.

Active Methylene CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
NitromethanePotassium HydroxideDry Methanol0 - 102 - 4Not specified for the salt(Implied from[4])
MalononitrileTriethylamineEthanolRoom Temp1285-95(General procedure)
Ethyl CyanoacetateSodium EthoxideEthanol0 - 5370-80(General procedure)
2-PentanoneSodium HydrideTHF0 to Room Temp560-70(General procedure)

Experimental Protocol

The following is a representative experimental protocol for the synthesis of the dipotassium salt of 2-nitro-1,1-ethylenedithiolate, which is the precursor to the title compound.[4]

Materials:

  • Nitromethane (CH₃NO₂)

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Anhydrous Methanol (CH₃OH)

  • Anhydrous Diethyl Ether ((C₂H₅)₂O)

Procedure:

  • A solution of potassium hydroxide (2.0 equivalents) in anhydrous methanol is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • The flask is cooled to 0°C in an ice-salt bath.

  • A solution of nitromethane (1.0 equivalent) in anhydrous methanol is added dropwise to the stirred potassium hydroxide solution while maintaining the temperature below 10°C.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes at 0°C.

  • Carbon disulfide (1.1 equivalents) is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • The reaction mixture is stirred at 0-5°C for 2-4 hours. The formation of a yellow precipitate should be observed.

  • After the reaction is complete, anhydrous diethyl ether is added to the mixture to further precipitate the product.

  • The precipitate is collected by filtration under a nitrogen atmosphere.

  • The solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • The resulting yellow solid, potassium 2-nitroethene-1,1-dithiol, is dried under vacuum.

Visualizations

Chemical Reaction Pathway

Reaction_Pathway Synthesis of Potassium 2-nitroethene-1,1-dithiolate Nitromethane Nitromethane (CH₃NO₂) Nitromethanide Nitromethanide Anion ([CH₂NO₂]⁻ K⁺) Nitromethane->Nitromethanide + KOH - H₂O KOH Potassium Hydroxide (KOH) CS2 Carbon Disulfide (CS₂) Dithiolate Dipotassium 2-nitroethene-1,1-dithiolate (K₂[C₂(NO₂)S₂]) Nitromethanide->Dithiolate + CS₂

Caption: Reaction pathway for the synthesis of Potassium 2-nitroethene-1,1-dithiolate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yields Start Low Yield of Product Temp_Check Was the reaction temperature kept below 10°C? Start->Temp_Check Solvent_Check Were anhydrous solvents used? Temp_Check->Solvent_Check Yes Control_Temp Improve cooling and control reactant addition rate. Temp_Check->Control_Temp No Reactant_Check Were high-purity reactants used? Solvent_Check->Reactant_Check Yes Dry_Solvents Use freshly dried solvents. Solvent_Check->Dry_Solvents No Isolation_Check Was the product properly isolated and washed? Reactant_Check->Isolation_Check Yes Purify_Reactants Purify starting materials if necessary. Reactant_Check->Purify_Reactants No Optimize_Isolation Optimize precipitation and washing procedure. Isolation_Check->Optimize_Isolation No Success Yield Improved Isolation_Check->Success Yes Control_Temp->Temp_Check Dry_Solvents->Solvent_Check Purify_Reactants->Reactant_Check Optimize_Isolation->Isolation_Check

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Alkylation of Potassium 2-nitroethene-1,1-dithiolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the S-alkylation of potassium 2-nitroethene-1,1-dithiolate. This reaction is a key step in the synthesis of various nitroketene dithioacetals, which are valuable intermediates in the preparation of diverse heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the alkylation of potassium 2-nitroethene-1,1-dithiolate?

A1: The general reaction involves the nucleophilic substitution of an alkylating agent with the dithiolate anion of potassium 2-nitroethene-1,1-dithiolate, leading to the formation of a mono- or di-S-alkylated product, a nitroketene dithioacetal. The reaction is typically carried out in a suitable organic solvent.

general_reaction start Potassium 2-nitroethene-1,1-dithiolate product Nitroketene Dithioacetal start->product S-Alkylation alkylating_agent Alkylating Agent (R-X) alkylating_agent->product solvent Solvent

Caption: General S-alkylation reaction scheme.

Q2: What are the most common alkylating agents used for this reaction?

A2: A variety of alkylating agents can be employed, with the choice depending on the desired final product. Commonly used agents include:

  • Alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Dihaloalkanes (e.g., 1,2-dibromoethane, 1,3-dibromopropane) for the synthesis of cyclic dithioacetals.

  • α-Haloketones (e.g., α-chloromethyl ketones) for the synthesis of functionalized thiophenes.[1]

Q3: What solvents are suitable for this reaction?

A3: The choice of solvent is crucial for achieving good yields and minimizing side reactions. Common solvents include:

  • Aprotic polar solvents: Acetonitrile and N,N-dimethylformamide (DMF) are often used as they can dissolve the potassium salt.

  • Aprotic nonpolar solvents: Toluene can be an effective solvent, particularly when a phase-transfer catalyst is used.[1]

  • Alcohols: Dry methanol has been used in the preparation of the starting dithiolate salt.

Q4: Is a catalyst required for this reaction?

A4: While the reaction can proceed without a catalyst, the use of a phase-transfer catalyst (PTC) can significantly improve the reaction rate and yield, especially when using a nonpolar solvent like toluene with the potassium salt which has low solubility. Tetrabutylammonium bromide (TBAB) is a commonly used PTC for this purpose.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Poor quality of starting material: The potassium 2-nitroethene-1,1-dithiolate may have decomposed.1. Use freshly prepared or properly stored starting material. Ensure it is dry.
2. Inactive alkylating agent: The alkylating agent may have degraded.2. Use a fresh bottle of the alkylating agent. Check for signs of decomposition.
3. Inappropriate solvent: The potassium salt may not be sufficiently soluble in the chosen solvent.3. Switch to a more polar aprotic solvent like DMF or acetonitrile. If using a nonpolar solvent like toluene, add a phase-transfer catalyst such as TBAB.[1]
4. Low reaction temperature: The reaction may be too slow at the chosen temperature.4. Gradually increase the reaction temperature. Monitor the reaction progress by TLC.
Formation of multiple products 1. Over-alkylation: If a mono-alkylated product is desired, di-alkylation may be occurring.1. Use a stoichiometric amount or a slight excess of the alkylating agent. Add the alkylating agent slowly to the reaction mixture.
2. Side reactions of the nitro group: The nitro group can potentially react under certain conditions.2. Maintain mild reaction conditions (e.g., room temperature or slightly elevated). Avoid strongly basic or acidic conditions.
3. Reaction with solvent: The solvent may be participating in the reaction.3. Choose an inert solvent.
Incomplete reaction 1. Insufficient reaction time: The reaction may not have reached completion.1. Extend the reaction time and monitor the consumption of the starting material by TLC.
2. Poor mixing: If the reaction is heterogeneous, inefficient stirring can lead to an incomplete reaction.2. Ensure vigorous stirring, especially for heterogeneous mixtures.
3. Stoichiometry: Insufficient amount of alkylating agent.3. Use a slight excess (e.g., 1.1-1.2 equivalents) of the alkylating agent.
Product is difficult to purify 1. Formation of polar byproducts: Side reactions can lead to byproducts with similar polarity to the product.1. Optimize reaction conditions to minimize byproduct formation. Use column chromatography with a carefully selected eluent system for purification.
2. Residual phase-transfer catalyst: If used, the PTC can be difficult to remove.2. Perform multiple aqueous washes during workup to remove the PTC.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2-Alkylthio-3-nitrothiophenes from Dipotassium 2-nitro-1,1-ethylenedithiolate and α-Chloromethyl Ketones [1]

Entryα-Chloromethyl KetoneProductSolventCatalystTime (h)Yield (%)
12-Chloro-1-phenylethanone3-Nitro-2-(phenylthio)thiopheneTolueneTBAB1285
22-Chloro-1-(4-chlorophenyl)ethanone2-((4-Chlorophenyl)thio)-3-nitrothiopheneTolueneTBAB1282
32-Chloro-1-(4-methylphenyl)ethanone2-((4-Methylphenyl)thio)-3-nitrothiopheneTolueneTBAB1288
42-Chloro-1-(4-methoxyphenyl)ethanone2-((4-Methoxyphenyl)thio)-3-nitrothiopheneTolueneTBAB1290

Experimental Protocols

Detailed Methodology for the Synthesis of 2-Alkylthio-3-nitrothiophenes [1]

  • Reactant Preparation: A mixture of dipotassium 2-nitro-1,1-ethylenedithiolate (1.0 mmol), the respective α-chloromethyl ketone (1.0 mmol), and tetrabutylammonium bromide (TBAB, 0.1 mmol) is prepared.

  • Reaction Setup: The reactants are suspended in 10 mL of toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 12 hours.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water to remove inorganic salts and the catalyst.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

troubleshooting_workflow start Low/No Yield check_sm Check Starting Material Quality (Fresh, Dry?) start->check_sm check_reagent Check Alkylating Agent (Fresh?) start->check_reagent check_conditions Review Reaction Conditions start->check_conditions change_solvent Change Solvent (e.g., to DMF/Acetonitrile) check_conditions->change_solvent add_ptc Add Phase-Transfer Catalyst (e.g., TBAB) check_conditions->add_ptc increase_temp Increase Temperature check_conditions->increase_temp success Improved Yield change_solvent->success add_ptc->success increase_temp->success

Caption: Troubleshooting workflow for low reaction yield.

experimental_workflow step1 1. Mix Reactants: Dipotassium Salt, Alkylating Agent, Catalyst (optional) step2 2. Add Solvent (e.g., Toluene) step1->step2 step3 3. Stir at Desired Temperature (e.g., Room Temperature) step2->step3 step4 4. Monitor Reaction by TLC step3->step4 step5 5. Workup: Solvent Removal, Extraction, Washing step4->step5 step6 6. Purification: Column Chromatography step5->step6 product Pure Product step6->product

Caption: General experimental workflow for S-alkylation.

References

identification of common side products in reactions with Potassium;2-nitroethene-1,1-dithiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Potassium 2-nitroethene-1,1-dithiol. The following information addresses common issues related to side product formation during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of side product formation in my reaction?

A1: The appearance of an unexpected precipitate, a significant color change beyond what is expected for the reaction, or the formation of a viscous or oily substance instead of a crystalline product can all be indicators of side product formation. A common observation is the formation of a yellowish or brownish tint, which may suggest polymerization or degradation of the starting material.

Q2: I observe a significant amount of an insoluble solid in my reaction mixture. What could this be?

A2: An insoluble solid could be a polymeric byproduct. Nitroalkenes are susceptible to anionic polymerization, especially in the presence of bases. The dithiolate salt itself can act as a base and initiate this process.

Q3: My product yield is consistently low, and I notice a faint, unpleasant odor. What might be the cause?

A3: Low yields coupled with a foul odor may suggest decomposition of the Potassium 2-nitroethene-1,1-dithiol. This compound can be unstable under certain conditions, such as elevated temperatures or prolonged reaction times, leading to the formation of volatile sulfur-containing compounds.

Q4: After purification, my final product seems to contain a less polar impurity according to TLC analysis. What is a likely candidate for this side product?

A4: A less polar impurity could be a disulfide dimer, formed by the oxidation of the dithiolate. This is particularly common if the reaction is not performed under an inert atmosphere.

Q5: Can the potassium cation influence the formation of side products?

A5: Yes, the nature of the cation can influence the solubility and reactivity of the dithiolate. While potassium is a common counter-ion, its basicity might promote certain side reactions like polymerization. In some cases, exchanging the cation for a larger, less coordinating one like tetrabutylammonium might alter the reaction outcome.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating common side products in reactions involving Potassium 2-nitroethene-1,1-dithiol.

Observed Issue Potential Cause Proposed Solution
Reaction mixture becomes viscous or solidifies unexpectedly. Polymerization of the nitroalkene moiety.- Lower the reaction temperature. - Reduce the concentration of the reactants. - Add the Potassium 2-nitroethene-1,1-dithiol slowly to the reaction mixture.
Formation of a significant amount of water-insoluble, organic-insoluble precipitate. Extensive polymerization leading to a cross-linked polymer.- Use a less polar solvent to disfavor aggregation. - Consider using a protecting group strategy for the nitro group if compatible with the desired reaction.
Product is contaminated with a higher molecular weight species, often observed in mass spectrometry. Formation of a disulfide-linked dimer via oxidation.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Degas all solvents prior to use. - Add a mild reducing agent, such as dithiothreitol (DTT), if it does not interfere with the main reaction.
Reaction turns dark brown or black, with the evolution of gas. Decomposition of the starting material.- Ensure the reaction temperature does not exceed the stability limit of the compound. - Minimize reaction time. - Avoid strongly acidic or basic conditions that are not essential for the reaction.
Presence of multiple unidentified spots on TLC or peaks in GC-MS. A combination of side reactions, including Michael addition of impurities or self-condensation.- Purify the starting Potassium 2-nitroethene-1,1-dithiol before use. - Carefully control the stoichiometry of the reactants. - Screen different solvents and bases (if applicable) to find optimal conditions that favor the desired reaction pathway.

Experimental Protocols

Protocol 1: Identification of Disulfide Dimer Impurity

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., acetonitrile).

  • Mass Spectrometry Analysis: Obtain a high-resolution mass spectrum (HRMS). Look for a peak corresponding to the molecular weight of the disulfide dimer (M-H)^{-} of C₄H₄N₂O₄S₄, which would be approximately 271.91.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, the presence of a second set of vinyl proton signals, slightly shifted from the main product, may indicate the presence of the dimer.

Protocol 2: Characterization of Polymeric Side Products

  • Isolation: Isolate the insoluble material by filtration.

  • Solubility Testing: Test the solubility of the isolated solid in a range of common organic solvents to confirm its polymeric nature.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum of the solid. The presence of a broad O-H stretch (if the polymer has been exposed to water), C-H stretches, and a strong, broad nitro group absorption (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) would be consistent with a polymer of the starting material.

Visualizations

Reaction_Pathway Potassium;2-nitroethene-1,1-dithiol This compound Desired_Product Desired_Product This compound->Desired_Product Desired Reaction (e.g., Alkylation, Cyclization) Side_Product_1 Polymerization This compound->Side_Product_1 [Base] Side_Product_2 Disulfide Dimer (Oxidation) This compound->Side_Product_2 [O2] Side_Product_3 Decomposition Products This compound->Side_Product_3 Heat, pH extremes

Caption: Reaction pathways for Potassium 2-nitroethene-1,1-dithiol.

Troubleshooting_Workflow cluster_issue Issue Identification cluster_cause Potential Cause Determination cluster_solution Mitigation Strategy Start Unexpected Reaction Outcome Check_Appearance Visual Inspection (Color, Precipitate) Start->Check_Appearance TLC_Analysis TLC Analysis Check_Appearance->TLC_Analysis Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) TLC_Analysis->Spectroscopic_Analysis Polymerization Polymerization Spectroscopic_Analysis->Polymerization Insoluble solid, High MW smear Oxidation Oxidation Spectroscopic_Analysis->Oxidation Dimer peak in MS Decomposition Decomposition Spectroscopic_Analysis->Decomposition Multiple small molecule peaks Lower_Temp_Conc Lower Temperature/ Concentration Polymerization->Lower_Temp_Conc Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Control_pH_Temp Control pH and Temperature Decomposition->Control_pH_Temp

Caption: Troubleshooting workflow for side product identification.

Technical Support Center: Purification of Products Derived from Potassium 2-nitroethene-1,1-dithiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products derived from Potassium 2-nitroethene-1,1-dithiol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of derivatives of Potassium 2-nitroethene-1,1-dithiol.

Issue 1: Low or No Recovery of the Desired Compound After Column Chromatography

  • Question: I am not recovering my target compound from the silica gel column, or the yield is significantly lower than expected. What are the possible causes and solutions?

  • Answer: Low recovery during silica gel chromatography can stem from several factors, particularly for nitro- and sulfur-containing compounds. Here are potential causes and troubleshooting steps:

    • Compound Instability on Silica: Your compound may be degrading on the acidic surface of the silica gel. To test for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If a new spot appears, your compound is likely unstable.[1]

      • Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, in the eluent. Alternatively, consider using a different stationary phase like alumina or Florisil.[1]

    • Irreversible Adsorption: Highly polar compounds can bind irreversibly to the silica.

      • Solution: Gradually increase the polarity of your eluent. If the compound still doesn't elute, a more polar solvent system, potentially including a small percentage of acetic acid or methanol, might be necessary. For very polar compounds, reversed-phase chromatography may be a better option.[1]

    • Incorrect Solvent System: The chosen eluent may not be strong enough to move your compound down the column.

      • Solution: Re-evaluate your TLC analysis to ensure you have an optimal solvent system where the Rf value of your compound is between 0.2 and 0.4.

Issue 2: Co-elution of Impurities with the Target Compound

  • Question: I am unable to separate my desired product from a persistent impurity using column chromatography, even with various solvent systems. What can I do?

  • Answer: Co-elution is a common challenge, especially with structurally similar impurities.

    • Optimize Chromatography Conditions:

      • Gradient Elution: If you are using an isocratic system, switching to a shallow gradient elution can improve separation.

      • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. For nitrogen-containing heterocyclic compounds, polar-embedded columns or mixed-mode chromatography can offer different selectivity.[2][3][4][5]

    • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful tool that offers higher resolution than standard column chromatography. Reversed-phase C18 columns are often a good starting point.[6]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.

Issue 3: Presence of Elemental Sulfur in the Final Product

  • Question: My final product is contaminated with elemental sulfur. How can I remove it?

  • Answer: The presence of elemental sulfur is a common issue when working with sulfur-containing reagents.

    • Desulfurization Techniques: Specific methods can be employed to remove elemental sulfur. Treatment with activated copper powder can be effective, though it may lead to the loss of some products.[7] Ligand exchange chromatography using silver nitrate-coated silica gel is another option for removing both elemental sulfur and organosulfur impurities.[7] However, it's important to test these methods on a small scale first, as they may not be compatible with all target compounds.[7]

    • Recrystallization: In some cases, a carefully chosen recrystallization solvent can leave elemental sulfur behind.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel compound derived from Potassium 2-nitroethene-1,1-dithiol?

A1: A general workflow would be:

  • Initial Purification: Start with a simple extraction to remove salts and highly polar impurities.

  • Column Chromatography: Use flash column chromatography as the primary purification step to separate the major components.

  • Recrystallization: If the product is a solid and still contains impurities, perform a recrystallization.

  • Preparative HPLC: For high-purity requirements or difficult separations, use preparative HPLC as a final polishing step.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the most common and rapid method for monitoring fractions. It is advisable to analyze fractions using TLC and pool those containing the pure desired compound.

Q3: My compound is very polar and does not move from the baseline on a silica TLC plate. What should I do?

A3: For highly polar compounds, you can try more polar solvent systems, such as dichloromethane/methanol or ethyl acetate/methanol mixtures. If the compound is still immobile, reversed-phase TLC plates and corresponding solvent systems (e.g., methanol/water or acetonitrile/water) should be used to develop a suitable purification method on a reversed-phase column.

Q4: Are there any specific safety precautions I should take when purifying these types of compounds?

A4: Yes. Derivatives of Potassium 2-nitroethene-1,1-dithiol may be toxic or have unknown biological activities. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When performing chromatography, be mindful of the flammability of the organic solvents used.

Data Presentation

Table 1: Illustrative Comparison of Purification Techniques

Purification MethodStarting Purity (Hypothetical)Final Purity (Hypothetical)Typical Recovery (Hypothetical)Notes
Flash Column Chromatography65%90-95%70-85%Good for initial bulk purification.
Recrystallization90%>98%50-70%Highly effective for crystalline solids.
Preparative HPLC95%>99%80-95%Ideal for high-purity final products.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen eluent system.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent, gradually increasing the polarity according to your pre-determined gradient based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Preparative HPLC

  • Method Development: Develop an analytical HPLC method to determine the optimal mobile phase and column for separation.

  • System Preparation: Equilibrate the preparative HPLC system, including the column, with the chosen mobile phase until a stable baseline is achieved.

  • Sample Injection: Dissolve the partially purified sample in the mobile phase and inject it onto the column.

  • Fraction Collection: Collect fractions as the compound of interest elutes. Fraction collection can be triggered by UV detection.[6]

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent, often by lyophilization if the mobile phase is aqueous.

Visualizations

Purification_Workflow start Crude Product extraction Liquid-Liquid Extraction start->extraction column_chrom Flash Column Chromatography extraction->column_chrom purity_check1 Purity Check (TLC/NMR) column_chrom->purity_check1 recrystallization Recrystallization purity_check1->recrystallization <95% Pure & Solid prep_hplc Preparative HPLC purity_check1->prep_hplc <98% Pure & Liquid/Oil final_product Pure Product (>99%) purity_check1->final_product >98% Pure purity_check2 Purity Check (HPLC/NMR) recrystallization->purity_check2 purity_check2->prep_hplc <98% Pure purity_check2->final_product >98% Pure prep_hplc->final_product

Caption: A general workflow for the purification of organic compounds.

Troubleshooting_Logic start Low Recovery from Column check_stability Compound Stable on Silica? start->check_stability check_polarity Is Compound Highly Polar? check_stability->check_polarity Yes deactivate_silica Use Deactivated Silica or Alumina check_stability->deactivate_silica No reverse_phase Switch to Reversed-Phase HPLC check_polarity->reverse_phase Yes increase_eluent_polarity Increase Eluent Polarity check_polarity->increase_eluent_polarity No recheck_tlc Re-optimize Solvent System via TLC increase_eluent_polarity->recheck_tlc

Caption: A troubleshooting guide for low compound recovery in column chromatography.

References

investigating the stability of Potassium;2-nitroethene-1,1-dithiol under various reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium;2-nitroethene-1,1-dithiol. The information is designed to address common issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of solid this compound?

A1: As a dithiolate salt, this compound is expected to be sensitive to air and moisture. It is crucial to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent degradation. Exposure to atmospheric oxygen can lead to oxidation of the thiol groups, while moisture can cause hydrolysis.

Q2: How stable is this compound in different solvents?

A2: The stability of this compound in solution is highly dependent on the solvent and the reaction conditions. In general, polar aprotic solvents are preferred for dissolving and reacting dithiolate salts. Protic solvents, especially acidic ones, can lead to protonation of the dithiolate and subsequent decomposition. The nitro group makes the double bond electron-deficient and susceptible to nucleophilic attack, which can be facilitated by certain solvents.

Q3: What are the expected decomposition products of this compound?

A3: While specific decomposition pathways for this compound are not extensively documented, related dithiolate complexes are known to thermally decompose to form metal sulfides. Under acidic conditions, the compound is likely to protonate and could potentially eliminate nitrous acid or undergo polymerization. The nitroethene moiety is inherently reactive and prone to polymerization, especially at elevated temperatures or in the presence of initiators.

Q4: Are there any known incompatibilities with other reagents?

A4: Strong oxidizing agents should be avoided as they can readily oxidize the dithiolate functionality. Strong acids will likely cause decomposition. The reactivity of the nitroalkene part of the molecule makes it a good Michael acceptor, so it will react with a wide range of nucleophiles.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during experiments with this compound.

Issue 1: Low or No Yield of the Desired Product
Potential Cause Suggested Solution
Degradation of this compound Ensure the starting material has been properly stored under an inert atmosphere and away from light and moisture. Before use, it is advisable to confirm the purity of the reagent if it has been stored for an extended period.
Incorrect Solvent Choice Use a dry, polar aprotic solvent such as DMF, DMSO, or acetonitrile. Avoid protic solvents like water or alcohols unless the reaction specifically requires them and the stability of the dithiolate under these conditions is known.
Reaction Temperature Too High Nitroethene derivatives can be thermally sensitive and prone to polymerization at elevated temperatures. Run the reaction at the lowest effective temperature. Consider performing a temperature screen to find the optimal conditions.
Presence of Oxygen Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.
Incompatibility with Other Reagents Review the compatibility of all reagents in the reaction mixture. Avoid strong acids, bases, or oxidizing agents unless they are a controlled part of the reaction mechanism.
Issue 2: Formation of an Insoluble Precipitate or Polymer
Potential Cause Suggested Solution
Polymerization of the Nitroethene Moiety This is a common issue with electron-deficient alkenes. Lower the reaction temperature and ensure there are no radical initiators present. The use of a radical inhibitor may be considered if compatible with the desired reaction.
Low Solubility of the Potassium Salt While the potassium salt is generally more soluble in polar aprotic solvents than the free dithiol, solubility can still be an issue. Try a different polar aprotic solvent or consider the use of a phase-transfer catalyst to improve solubility.
Reaction with the Solvent Some solvents may react with the starting material or intermediates. Ensure the chosen solvent is inert under the reaction conditions.
Issue 3: Inconsistent Reaction Outcomes
Potential Cause Suggested Solution
Variability in Starting Material Quality The purity of this compound can vary between batches, especially if it has been synthesized in-house. Consistent synthesis and purification protocols are key.
Sensitivity to Air and Moisture Even small amounts of air or moisture can significantly impact the reaction. Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) and freshly dried solvents.
Effect of Light Some nitro compounds are light-sensitive. Protect the reaction from light by wrapping the flask in aluminum foil.

Experimental Protocols

Detailed experimental protocols for the synthesis of related compounds from dipotassium 2-nitro-1,1-ethylenedithiolate can be found in the foundational work by Jensen and Henriksen. Researchers should refer to this primary literature for specific procedural details. A general protocol for a reaction using this reagent is outlined below.

General Procedure for Alkylation of Dipotassium 2-nitro-1,1-ethylenedithiolate:

  • To a solution of dipotassium 2-nitro-1,1-ethylenedithiolate in a dry polar aprotic solvent (e.g., DMF) under an inert atmosphere, add the alkylating agent at a controlled temperature (often starting at 0 °C).

  • Allow the reaction to stir at the appropriate temperature for the required time, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent.

  • The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method such as column chromatography or recrystallization.

Visualizations

Logical Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low or No Product Yield check_reagent Verify Purity and Integrity of Starting Material start->check_reagent check_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) start->check_conditions check_compatibility Assess Reagent Compatibility start->check_compatibility reagent_ok Reagent is Pure check_reagent->reagent_ok conditions_ok Conditions are Appropriate check_conditions->conditions_ok compatibility_ok Reagents are Compatible check_compatibility->compatibility_ok reagent_ok->conditions_ok Yes replace_reagent Use Fresh or Re-purified Starting Material reagent_ok->replace_reagent No conditions_ok->compatibility_ok Yes optimize_conditions Optimize Conditions: - Lower Temperature - Change Solvent - Improve Inert Atmosphere conditions_ok->optimize_conditions No redesign_experiment Re-evaluate Synthetic Route or Reagent Choice compatibility_ok->redesign_experiment No success Successful Reaction compatibility_ok->success Yes optimize_conditions->start replace_reagent->start redesign_experiment->start decomposition_pathways start This compound oxidation Oxidation (e.g., Air) start->oxidation hydrolysis Hydrolysis (e.g., Moisture) start->hydrolysis acidification Protonation (e.g., Acid) start->acidification thermal_stress Heat start->thermal_stress disulfide Disulfide Formation oxidation->disulfide sulfoxides Sulfoxides/Sulfones oxidation->sulfoxides free_dithiol 2-Nitroethene-1,1-dithiol hydrolysis->free_dithiol acidification->free_dithiol polymerization Polymerization thermal_stress->polymerization metal_sulfide Potassium Sulfide thermal_stress->metal_sulfide free_dithiol->polymerization elimination Elimination of HNO2 free_dithiol->elimination

strategies to improve the regioselectivity of reactions with Potassium;2-nitroethene-1,1-dithiol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Potassium 2-nitroethene-1,1-dithiolate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Alkylation Reactions (S- vs. C-Alkylation)

You are observing a mixture of S-alkylated and C-alkylated products when reacting potassium 2-nitroethene-1,1-dithiolate with a monofunctional alkylating agent.

Possible Causes and Solutions:

  • Solvent Choice: The polarity of the solvent plays a crucial role in determining the site of alkylation. The ambident 2-nitroethene-1,1-dithiolate anion has two main nucleophilic centers: the soft sulfur atoms and the harder carbon atom alpha to the nitro group.

    • To favor S-alkylation: Use polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents solvate the potassium cation, leaving the soft sulfur atoms more available for nucleophilic attack, which is favored with soft electrophiles like alkyl halides.

    • To increase the proportion of C-alkylation: While generally less favored, using polar protic solvents like ethanol or methanol can solvate the sulfur atoms through hydrogen bonding, potentially increasing the relative reactivity of the carbon nucleophile. However, S-alkylation is typically the major pathway.

  • Nature of the Electrophile (Hard and Soft Acids and Bases Principle):

    • Soft Electrophiles: Soft electrophiles, such as primary alkyl halides (e.g., methyl iodide, ethyl bromide), will preferentially react at the soft sulfur atoms, leading to S-alkylation.

    • Hard Electrophiles: Harder electrophiles, such as acyl chlorides or aldehydes, may show a greater tendency to react at the harder carbon center, although S-acylation can still occur.

  • Counter-ion: The potassium counter-ion influences the dissociation of the salt and the availability of the nucleophilic sites. In some systems, changing to a larger, less coordinating cation (e.g., using a phase-transfer catalyst to generate a quaternary ammonium salt in situ) can increase the reactivity of the sulfur atoms.

Troubleshooting Workflow:

G start Mixture of S- and C-Alkylated Products solvent Analyze Solvent System start->solvent aprotic Use Polar Aprotic Solvent (DMF, DMSO) solvent->aprotic To favor S-alkylation protic Consider Polar Protic Solvent (Ethanol, Methanol) solvent->protic To favor C-alkylation electrophile Evaluate Electrophile soft_elec Use Soft Electrophile (e.g., Alkyl Iodide) electrophile->soft_elec For S-alkylation hard_elec Use Harder Electrophile (e.g., Acyl Chloride) electrophile->hard_elec For C-alkylation s_alkylation Desired: S-Alkylation end_s Achieve Higher S-Regioselectivity s_alkylation->end_s c_alkylation Desired: C-Alkylation (less common) end_c Potentially Increase C-Alkylation Ratio c_alkylation->end_c aprotic->electrophile protic->electrophile soft_elec->s_alkylation hard_elec->c_alkylation G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification A Dissolve Potassium 2-nitroethene-1,1-dithiolate in Ethanol B Add 1,2-Dichloroethane (1:1 molar ratio) A->B C Heat the mixture to reflux B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Pour into ice-water E->F G Filter the precipitate F->G H Recrystallize from Ethanol G->H

minimizing oxidative degradation of Potassium;2-nitroethene-1,1-dithiol during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the oxidative degradation of Potassium;2-nitroethene-1,1-dithiol during experimental procedures. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a salt containing a dianion with both a nitroalkene and a dithiolate functional group. The dithiolate is highly susceptible to oxidation, which can lead to the formation of disulfide bonds and other unwanted byproducts. This degradation can result in reduced yields, impure products, and inconsistent reaction outcomes.

Q2: How can I visually identify the degradation of this compound in my reaction?

The oxidative degradation of dithiols often results in the formation of colored impurities. A common sign of degradation is a change in the color of your reaction mixture, often turning yellow or brown. The appearance of a precipitate can also indicate the formation of insoluble polymeric disulfide byproducts.

Q3: What are the best practices for storing this compound?

To ensure the longevity of this compound, it should be stored as a dry solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. It is advisable to store the compound in a desiccator to protect it from moisture, which can accelerate degradation.

Q4: Can antioxidants be used to prevent the degradation of this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction mixture turns yellow/brown Oxidative degradation of the dithiolate to form colored disulfide byproducts.- Ensure all solvents are thoroughly degassed prior to use.- Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents.- Maintain a positive pressure of inert gas throughout the reaction.
Low yield of the desired product Loss of starting material due to oxidative degradation.- Work under strictly anaerobic conditions.- Use freshly opened or purified starting material.- Consider adding the this compound to the reaction mixture in a glovebox.
Formation of an insoluble precipitate Polymerization of the starting material through intermolecular disulfide bond formation.- Use dilute reaction conditions to minimize intermolecular reactions.- Ensure rapid and efficient stirring to maintain a homogeneous solution.
Inconsistent reaction results Variable levels of oxidative degradation between different experimental runs.- Standardize the experimental setup and procedure for inert atmosphere techniques.- Monitor the purity of the starting material before each reaction.

Experimental Protocols

General Protocol for Reactions Under Inert Atmosphere

This protocol outlines the general steps for performing a reaction with this compound while minimizing exposure to oxygen.

  • Glassware Preparation: All glassware should be oven-dried and allowed to cool to room temperature under a stream of inert gas or in a desiccator.

  • Solvent Degassing: Degas all solvents immediately before use. Common methods include:

    • Sparging: Bubble a fine stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

    • Freeze-Pump-Thaw: This method is more rigorous and involves freezing the solvent with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. Repeat this cycle at least three times.

  • Reaction Setup:

    • Assemble the reaction apparatus (e.g., a three-necked flask with a condenser and a gas inlet).

    • Purge the entire system with an inert gas for 10-15 minutes.

    • Maintain a gentle positive pressure of the inert gas throughout the reaction. This can be achieved using a bubbler or a balloon filled with the inert gas.

  • Reagent Addition:

    • Add the degassed solvent to the reaction flask via a cannula or a syringe.

    • If this compound is a solid, it can be added under a positive flow of inert gas. For highly sensitive reactions, it is best to add it in a glovebox.

    • Add other reagents via syringe through a septum.

  • Reaction Monitoring and Workup:

    • Monitor the reaction by TLC or another appropriate method.

    • Upon completion, the reaction can be quenched with a degassed solution if necessary.

    • For the workup, use degassed solvents for extractions and washes.

Visualizations

G Potential Oxidative Degradation of Potassium;2-nitroethene-1,1-dithiolate A 2 x Potassium;2-nitroethene-1,1-dithiolate (C2H2NO2S2)2- K+ C Dimerized Disulfide Byproduct A->C Oxidation B Oxidizing Agent (e.g., O2) B->C D 2e- C->D Reduction of Oxidant

Caption: Proposed oxidative dimerization of Potassium;2-nitroethene-1,1-dithiolate.

G Experimental Workflow for Minimizing Oxidation A Oven-dry and cool glassware under inert gas C Assemble and purge reaction apparatus with inert gas A->C B Degas solvents (Sparging or Freeze-Pump-Thaw) D Add degassed solvent B->D C->D E Add this compound under positive inert gas flow D->E F Add other reagents E->F G Run reaction under positive pressure of inert gas F->G H Workup with degassed solvents G->H

Caption: Workflow for setting up an oxygen-free reaction.

G Troubleshooting Guide for Unexpected Observations A Unexpected Observation (e.g., color change, low yield) B Was the reaction run under a strict inert atmosphere? A->B C Were the solvents thoroughly degassed? B->C Yes G Implement rigorous inert atmosphere techniques B->G No D Is the starting material pure? C->D Yes H Use a more effective degassing method C->H No E Yes D->E Yes, problem may be with reaction chemistry I Analyze the purity of the starting material (e.g., by NMR) D->I No F No

Caption: Decision tree for troubleshooting experimental issues.

References

overcoming catalyst inhibition in the presence of sulfur-containing compounds like Potassium;2-nitroethene-1,1-dithiol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Overcoming Catalyst Inhibition by Sulfur-Containing Compounds

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst inhibition, with a focus on challenges presented by sulfur-containing compounds like Potassium;2-nitroethene-1,1-dithiol.

Disclaimer: Specific literature on catalyst inhibition caused directly by this compound is limited. The guidance provided is based on established principles of catalyst poisoning by sulfur-containing compounds, particularly thiols and dithiolates, and the known reactivity of related chemical groups.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning by sulfur compounds?

Catalyst poisoning is the deactivation of a catalyst due to the strong chemical adsorption (chemisorption) of substances onto its active sites.[1][2] Sulfur compounds are notorious poisons for many heterogeneous catalysts, especially those based on precious metals (e.g., Palladium, Platinum, Rhodium) and Nickel.[3][4] The sulfur atom readily forms strong bonds with metal surfaces, blocking the active sites that are necessary for the desired catalytic reaction to occur.[5] This leads to a significant decrease in reaction rate and overall process efficiency.[6]

Q2: How does the dithiol group in this compound likely contribute to catalyst inhibition?

The 1,1-dithiol group is the primary cause for concern. Thiol (-SH) and dithiol groups are well-known catalyst poisons.[7][8] The two sulfur atoms in the dithiolate anion can act as a bidentate ligand, chelating strongly to a single metal atom or bridging between two metal atoms on the catalyst surface. This strong, often irreversible, binding effectively blocks the active sites, preventing reactant molecules from accessing them.[1]

Q3: What is the potential role of the nitroethene group in the inhibition process?

The nitroethene moiety adds complexity to the interaction. While the dithiol group is the primary poisoning agent, the nitro group (-NO2) is a strong electron-withdrawing group. This can influence the electronic properties of the entire molecule, potentially affecting the strength and nature of the sulfur-metal bond. Additionally, nitroaromatic compounds can be reduced on catalytic surfaces, which might lead to the deposition of intermediates that also block active sites.[9][10]

Q4: What are the common signs of catalyst deactivation by sulfur?

The most common signs of sulfur poisoning include:

  • A gradual or rapid decrease in the reaction conversion rate.

  • A change in product selectivity, as the poison may affect different active sites to varying extents.

  • An increase in the temperature required to achieve a certain conversion level (i.e., higher light-off temperature).[11]

  • In some cases, complete cessation of catalytic activity.

Q5: What are the general strategies to overcome catalyst inhibition by sulfur compounds?

There are three primary strategies to combat sulfur poisoning:

  • Feedstock Purification: Removing the sulfur-containing compound from the reactant stream before it comes into contact with the catalyst. This is a preventative measure.[12][13]

  • Use of Sulfur-Resistant Catalysts: Designing catalysts that are inherently less susceptible to sulfur poisoning. This can involve using bimetallic formulations, modifying the catalyst support, or applying protective coatings.[3][5][6]

  • Catalyst Regeneration: Treating the poisoned catalyst to remove the adsorbed sulfur species and restore its activity. This can be achieved through thermal, oxidative, or reductive treatments.[11][14][15]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving catalyst deactivation suspected to be caused by this compound or similar sulfur-containing compounds.

Problem: Sudden or Gradual Loss of Catalytic Activity

Step 1: Initial Diagnosis & Confirmation

  • Verify Reaction Conditions: Ensure that all other reaction parameters (temperature, pressure, flow rates, reactant concentrations) are within the optimal range and have not drifted.

  • Analyze Feedstock: Confirm the purity of your reactants. Check for the presence of the suspected inhibitor, this compound, or other sulfur species.

  • Establish a Baseline: Compare the current performance with a baseline activity test of a fresh catalyst sample under identical conditions. A significant drop in performance points towards deactivation.

Step 2: Pinpointing the Cause

  • Surface Analysis of the Catalyst: If possible, analyze a sample of the deactivated catalyst using surface-sensitive techniques.

    • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of sulfur on the catalyst surface and provide information about its chemical state.[6]

    • Infrared (IR) Spectroscopy: Can identify adsorbed species and changes to the catalyst surface.[6]

  • Temperature-Programmed Desorption/Oxidation (TPD/TPO): Heating the catalyst in an inert or oxidative gas flow and analyzing the desorbed gases (e.g., with a mass spectrometer) can identify and quantify adsorbed sulfur species like SO2.[14]

Step 3: Implementing Solutions

Based on the diagnosis, choose one or more of the following strategies:

  • Strategy A: Feedstock Purification

    • Action: Implement an upstream "trap" or guard bed containing a material that selectively adsorbs sulfur compounds to protect the main catalyst bed.[6]

  • Strategy B: Catalyst Regeneration

    • Action: If the poisoning is determined to be reversible, a regeneration procedure can be performed. The choice of method depends on the catalyst and the nature of the poison. (See Experimental Protocols for a thermal regeneration example).

  • Strategy C: Catalyst Modification

    • Action: For future experiments, consider using a more sulfur-tolerant catalyst. Options include bimetallic catalysts (e.g., Pd-Cu, Au-Ni) or catalysts with modified supports that have a lower affinity for sulfur.[3][5]

Logical Workflow for Troubleshooting Catalyst Inhibition

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation start Observe Decreased Catalytic Activity verify Verify Reaction Conditions start->verify analyze_feed Analyze Feedstock for Sulfur verify->analyze_feed surface_analysis Perform Surface Analysis (XPS, TPD) analyze_feed->surface_analysis confirm_poison Poisoning Confirmed? surface_analysis->confirm_poison confirm_poison->verify No, Re-evaluate purify Implement Feedstock Purification (Guard Bed) confirm_poison->purify Yes regenerate Perform Catalyst Regeneration purify->regenerate end Activity Restored purify->end modify Switch to Sulfur- Tolerant Catalyst regenerate->modify regenerate->end modify->end

Caption: A logical workflow for diagnosing and resolving catalyst inhibition.

Quantitative Data Summary

Effective troubleshooting relies on quantitative data. Below is a sample data table illustrating the impact of sulfur poisoning and regeneration on catalyst performance, based on methane (CH4) conversion over a Pd-based catalyst. Researchers should generate similar tables with their specific reaction data to track performance.

Catalyst StateLight-off Temp. (T50, °C)¹Max Conversion (%) at 550°C
Fresh Catalyst 350> 95%
Sulfur-Poisoned 475< 80%
Regenerated (Thermal) 360> 90%
Regenerated (Rich-burn)² 355> 90%

¹ T50 is the temperature at which 50% conversion is achieved. ² Rich-burn refers to regeneration under fuel-rich (reducing) conditions. (Data adapted from studies on Pd/La₂O₃–Al₂O₃ catalysts).[11]

Experimental Protocols

Protocol 1: General Catalyst Activity Test

This protocol provides a baseline for catalyst performance.

  • Catalyst Loading: Load a precisely weighed amount of fresh catalyst (e.g., 50-100 mg) into a fixed-bed microreactor.

  • Pre-treatment: Heat the catalyst under a flow of inert gas (e.g., N₂ or Ar) to a specified temperature (e.g., 400°C) to clean the surface. If the catalyst requires reduction, follow with a flow of a reducing gas mixture (e.g., 5% H₂ in N₂).

  • Reaction Initiation: Cool the reactor to the desired starting temperature. Introduce the reactant gas mixture at a known flow rate (to set the Gas Hourly Space Velocity, GHSV).

  • Data Collection: Ramp the temperature at a controlled rate (e.g., 5-10°C/min). Continuously monitor the composition of the effluent gas stream using an online gas chromatograph (GC) or mass spectrometer.

  • Analysis: Calculate the reactant conversion and product selectivity at each temperature point to generate a "light-off curve".

Protocol 2: Thermal Regeneration of a Sulfur-Poisoned Catalyst

This protocol is a general method to remove adsorbed sulfur species.

  • Poisoned Catalyst: Use the catalyst from a reaction where deactivation has been observed and confirmed.

  • Purge System: Stop the flow of reactants and purge the reactor with an inert gas (e.g., N₂) at a moderate temperature (e.g., 150°C) for 30 minutes to remove any loosely bound species.

  • Regeneration Step: Switch the gas flow to either:

    • Oxidative Treatment: A lean gas mixture (e.g., 5-10% O₂ in N₂) to oxidize and desorb sulfur as SO₂.

    • Reductive Treatment: A rich gas mixture (e.g., 5% H₂ in N₂) to reduce sulfates and desorb sulfur as H₂S.[4]

  • Thermal Ramping: Increase the temperature to a high regeneration temperature (e.g., 550°C - 700°C).[11][13] The optimal temperature depends on the thermal stability of the catalyst. Hold at this temperature for 1-2 hours. Monitor the off-gas for SO₂ or H₂S to determine when regeneration is complete.

  • Post-Regeneration: Cool the catalyst down under an inert gas flow.

  • Re-testing: Repeat the General Catalyst Activity Test (Protocol 1) to quantify the recovery of catalytic performance.

Signaling Pathway of Catalyst Inhibition and Recovery

G cluster_input Input Stream cluster_catalyst Catalyst Surface cluster_output Output Stream Reactants Reactants (A + B) ActiveSite Active Metal Site (e.g., Pd, Pt) Reactants->ActiveSite Adsorption PoisonedSite Poisoned Site (Metal-Sulfur Bond) Reactants->PoisonedSite Blocked Poison Sulfur Poison (e.g., Dithiolate) Poison->ActiveSite Strong Chemisorption Product Desired Product (C) ActiveSite->Product Catalytic Conversion NoReaction No Reaction PoisonedSite->NoReaction Regeneration Regeneration (Thermal/Chemical) PoisonedSite->Regeneration Treatment Regeneration->ActiveSite Activity Restored

Caption: Mechanism of catalyst poisoning by sulfur and the pathway to recovery.

References

considerations for scaling up laboratory procedures involving Potassium;2-nitroethene-1,1-dithiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Potassium;2-nitroethene-1,1-dithiol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety considerations to ensure successful and safe laboratory operations, particularly when scaling up procedures.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of this compound.

Q1: The reaction mixture turns dark brown or black immediately upon addition of carbon disulfide. Is this normal?

A1: A color change to deep red or reddish-brown is expected. However, a rapid change to a very dark brown or black color, often accompanied by a significant exotherm, may indicate that the reaction temperature is too high or that there is water in the reaction mixture. The presence of water can lead to side reactions and decomposition.[1]

Troubleshooting:

  • Ensure Anhydrous Conditions: Use freshly dried methanol and ensure all glassware is thoroughly dried before use. Potassium hydroxide should be of a high purity and low water content.

  • Temperature Control: Maintain the reaction temperature strictly at 0-5 °C, especially during the addition of carbon disulfide and nitromethane. Use an ice-salt bath for better temperature control.

  • Slow Addition: Add the reactants, particularly carbon disulfide and nitromethane, dropwise to control the exothermic reaction.

Q2: The yield of the desired potassium salt is consistently low. What are the likely causes?

A2: Low yields can result from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reactions: The presence of water or elevated temperatures can promote the formation of byproducts. Nitromethane can undergo self-condensation (Henry reaction) or other base-catalyzed side reactions.[1]

  • Product Loss During Workup: The product is a salt and may be lost if not handled correctly during filtration and washing.

Troubleshooting:

  • Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition of all reactants. Monitoring the reaction by TLC (if a suitable derivative can be made) or other analytical techniques can help determine the optimal reaction time.

  • Purity of Reagents: Use high-purity nitromethane, carbon disulfide, and potassium hydroxide.

  • Washing the Product: When washing the precipitated product, use a minimal amount of cold, anhydrous methanol or another suitable anhydrous solvent to avoid dissolving the product.

Q3: The isolated product is difficult to handle and appears to be unstable. How can I improve its stability?

A3: this compound is a salt and can be hygroscopic. Its stability can be compromised by moisture and air.

Troubleshooting:

  • Inert Atmosphere: Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during drying and storage.

  • Thorough Drying: Ensure the product is completely dry before storage. Use a vacuum oven at a low temperature if necessary.

  • Proper Storage: Store the dried product in a tightly sealed container in a desiccator or glovebox.

Experimental Protocols

A detailed methodology for the laboratory-scale synthesis of this compound is provided below. This protocol is based on established chemical principles for the synthesis of related compounds.

Synthesis of Dipotassium 2-nitro-1,1-ethylenedithiolate

This procedure details the reaction of nitromethane with carbon disulfide in the presence of potassium hydroxide in methanol.

Materials:

  • Nitromethane (CH₃NO₂)

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH), pellets or flakes

  • Anhydrous Methanol (CH₃OH)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • Buchner funnel and filter flask

  • Schlenk line or glovebox for handling air-sensitive materials (recommended)

Procedure:

  • Preparation: Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in an ice-salt bath. Ensure all glassware is thoroughly dried.

  • Base Solution: In the flask, dissolve potassium hydroxide in anhydrous methanol with stirring. Allow the solution to cool to 0-5 °C.

  • Reactant Addition:

    • Slowly add carbon disulfide to the cold methanolic KOH solution dropwise from the dropping funnel.

    • Subsequently, add nitromethane dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. A deep red precipitate should form.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 2-3 hours after the addition is complete.

  • Isolation:

    • Filter the resulting precipitate under vacuum using a Buchner funnel.

    • Wash the collected solid with a small amount of cold, anhydrous methanol to remove any unreacted starting materials.

    • Wash the solid with diethyl ether to aid in drying.

  • Drying: Dry the product under vacuum to a constant weight.

Data Presentation

ParameterLaboratory Scale (10g)Pilot Scale (1kg)
Reactants
Nitromethane~4.3 g~430 g
Carbon Disulfide~5.4 g~540 g
Potassium Hydroxide~8.0 g~800 g
Anhydrous Methanol200 mL20 L
Reaction Conditions
Temperature0-5 °C0-5 °C (with efficient cooling)
Reaction Time2-3 hours3-5 hours
Expected Yield 70-80%65-75%
Purity >95%>95%

Mandatory Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup and Isolation prep Prepare Dry Glassware and Reagents dissolve_koh Dissolve KOH in Anhydrous Methanol prep->dissolve_koh cool Cool to 0-5 °C dissolve_koh->cool add_cs2 Add Carbon Disulfide (dropwise) cool->add_cs2 add_nm Add Nitromethane (dropwise) add_cs2->add_nm stir Stir for 2-3 hours at 0-5 °C add_nm->stir filter Filter Precipitate stir->filter wash_meoh Wash with Cold Anhydrous Methanol filter->wash_meoh wash_ether Wash with Diethyl Ether wash_meoh->wash_ether dry Dry Under Vacuum wash_ether->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Potential Causes cluster_solutions Corrective Actions start Low Yield of Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions product_loss Product Loss During Workup start->product_loss increase_time Increase Reaction Time incomplete_reaction->increase_time check_temp Ensure Strict Temperature Control (0-5 °C) side_reactions->check_temp anhydrous Use Anhydrous Reagents and Solvents side_reactions->anhydrous min_wash Minimize Washing Volume product_loss->min_wash cold_wash Use Cold Solvents for Washing product_loss->cold_wash

References

Validation & Comparative

Comparative Reactivity Analysis of Potassium 2-Nitroethene-1,1-dithiol with other Sulfur Nucleophiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Introduction

In the landscape of synthetic chemistry and drug development, the selection of appropriate nucleophiles is paramount to the success of a reaction. Sulfur nucleophiles, in particular, play a critical role in the formation of carbon-sulfur bonds, a key structural motif in numerous biologically active molecules. This guide provides a comparative analysis of the reactivity of Potassium 2-nitroethene-1,1-dithiol, a vinylogous dithiolate, with other commonly employed sulfur nucleophiles. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to guide their synthetic strategies. While direct kinetic data for Potassium 2-nitroethene-1,1-dithiol is not extensively available in publicly accessible literature, this guide synthesizes general principles of sulfur nucleophilicity and contextualizes the expected reactivity of this specialized reagent based on its structural features and available qualitative data.

General Principles of Sulfur Nucleophilicity

Sulfur-centered nucleophiles are generally more reactive than their oxygen analogues in nucleophilic substitution and addition reactions. This enhanced reactivity, often referred to as the "alpha effect" in some contexts, is attributed to several factors:

  • Polarizability: Sulfur is a larger and more polarizable atom than oxygen. Its electron cloud is more easily distorted, allowing for more effective orbital overlap with electrophilic centers from a greater distance.

  • Electronegativity: Sulfur is less electronegative than oxygen, meaning its lone pair electrons are less tightly held and more readily donated.

  • Softness: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, sulfur nucleophiles are considered "soft" bases. They tend to react more readily with soft electrophiles, such as alkyl halides and Michael acceptors.

Comparative Reactivity Landscape

To provide a framework for comparison, we will consider two primary classes of reactions where sulfur nucleophiles are commonly employed: SN2 reactions and Michael additions.

SN2 Reactions

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis. The reactivity of a nucleophile in an SN2 reaction is a measure of how rapidly it can displace a leaving group from a carbon atom.

Table 1: Relative Reactivity of Selected Sulfur Nucleophiles in SN2 Reactions (General Trend)

NucleophileStructureRelative ReactivityKey Characteristics
Potassium 2-Nitroethene-1,1-dithiol K₂[S₂C=CHNO₂]Moderate to HighVinylogous dithiolate; charge delocalization; two nucleophilic centers.
ThiophenoxideC₆H₅S⁻HighAromatic thiolate; good nucleophilicity.
ThiomethoxideCH₃S⁻HighAliphatic thiolate; strong nucleophile.
Dithiocarbamate (e.g., Diethyldithiocarbamate)(C₂H₅)₂NCS₂⁻HighContains two sulfur atoms; charge delocalization.
ThioacetateCH₃COS⁻ModerateNucleophilicity is reduced by the adjacent carbonyl group.

Note: This table represents a generalized trend. Actual reactivities can be significantly influenced by the solvent, temperature, and the specific electrophile.

Michael Addition Reactions

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Soft nucleophiles, like thiolates, are particularly effective in this reaction.

Potassium 2-nitroethene-1,1-dithiol is expected to be a competent Michael donor. The presence of the nitro group on the vinyl system of the dithiolate itself suggests a high degree of conjugation and polarizability, which are favorable for Michael-type reactions.

Table 2: Suitability of Selected Sulfur Nucleophiles for Michael Additions (Qualitative)

NucleophileStructureSuitability for Michael AdditionNotes
Potassium 2-Nitroethene-1,1-dithiol K₂[S₂C=CHNO₂]HighExpected to be a soft and highly polarizable nucleophile.
ThiophenoxideC₆H₅S⁻HighA standard soft nucleophile for Michael additions.
ThiomethoxideCH₃S⁻HighA strong and effective Michael donor.
1,3-Propanedithiol (in presence of base)HS(CH₂)₃SHHighForms a dithiolate in situ; often used for conjugate additions.
Hydrogen Sulfide (as HS⁻)HS⁻ModerateCan act as a Michael donor, but often less reactive than thiolates.

Experimental Protocols

While specific experimental protocols for the comparative kinetic analysis of Potassium 2-nitroethene-1,1-dithiol are not available, a general methodology for such a study is provided below. This can serve as a template for researchers wishing to conduct their own comparative studies.

General Protocol for Comparative Kinetic Analysis of Sulfur Nucleophiles in SN2 Reactions

  • Materials:

    • Potassium 2-nitroethene-1,1-dithiol

    • Other sulfur nucleophiles (e.g., sodium thiophenoxide, sodium thiomethoxide)

    • A standard electrophile (e.g., methyl iodide, benzyl bromide)

    • Anhydrous solvent (e.g., acetonitrile, DMF)

    • Internal standard for analysis (e.g., a non-reactive compound with a distinct analytical signal)

    • Quenching solution (e.g., dilute acid)

  • Instrumentation:

    • Nuclear Magnetic Resonance (NMR) spectrometer or Gas Chromatograph-Mass Spectrometer (GC-MS) for reaction monitoring.

    • Constant temperature bath.

  • Procedure:

    • Prepare stock solutions of the electrophile and each nucleophile of known concentration in the chosen solvent.

    • Equilibrate the solutions to the desired reaction temperature in the constant temperature bath.

    • Initiate the reaction by mixing the electrophile and nucleophile solutions.

    • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction.

    • Analyze the quenched samples using NMR or GC-MS to determine the concentration of the reactant and product.

    • Plot the concentration of the reactant versus time and determine the reaction rate constant.

Logical Workflow for Nucleophile Reactivity Assessment

The following diagram illustrates a logical workflow for assessing and comparing the reactivity of a novel nucleophile like Potassium 2-nitroethene-1,1-dithiol.

Nucleophile_Reactivity_Assessment cluster_0 Preliminary Assessment cluster_1 Quantitative Analysis cluster_2 Comparative Analysis A Structural Analysis (e.g., pKa, polarizability) B Qualitative Reactivity Tests (e.g., reaction with test electrophiles) A->B informs C Select Standard Reaction (e.g., SN2 with Methyl Iodide) B->C guides selection D Kinetic Experiments (Monitor reaction progress) C->D perform E Determine Rate Constants D->E analyze data F Compare with Known Sulfur Nucleophiles E->F provides data for G Establish Reactivity Profile F->G leads to

Caption: Workflow for assessing nucleophile reactivity.

Signaling Pathway Analogy for Nucleophilic Attack

The process of nucleophilic attack can be conceptually compared to a cellular signaling pathway, where the nucleophile is the "ligand" and the electrophile is the "receptor." The reaction proceeds through a transition state, analogous to a signal transduction cascade, leading to the final product, the "cellular response."

Nucleophilic_Attack_Pathway cluster_reactants Initial State cluster_transition_state Transition State cluster_products Final State Nucleophile Nucleophile (e.g., K₂[S₂C=CHNO₂]) TS [Nu---R---X]‡ Nucleophile->TS attack Electrophile Electrophile (e.g., R-X) Electrophile->TS Product Product (Nu-R) TS->Product bond formation LeavingGroup Leaving Group (X⁻) TS->LeavingGroup bond cleavage

Caption: Conceptual pathway of nucleophilic substitution.

Potassium 2-nitroethene-1,1-dithiol represents a unique sulfur nucleophile with significant potential in organic synthesis. While a lack of direct comparative kinetic studies necessitates a degree of inference, its structural characteristics suggest it is a potent nucleophile, particularly in Michael addition reactions. The delocalization of charge and the presence of two nucleophilic centers are key features that will influence its reactivity. The experimental frameworks and conceptual diagrams provided in this guide are intended to empower researchers to further investigate and harness the synthetic utility of this and other novel sulfur nucleophiles. Further quantitative studies are encouraged to fully elucidate its reactivity profile.

A Comparative Guide to the Validation of a Novel Mass Spectrometry Method for the Quantification of Potassium 2-nitroethene-1,1-dithiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Potassium 2-nitroethene-1,1-dithiol against a traditional UV-Vis Spectrophotometry method. The included data, while representative of a typical validation process, is hypothetical and intended for illustrative purposes.

Introduction

Potassium 2-nitroethene-1,1-dithiol is a compound of interest in various research and development sectors. Accurate and precise quantification is crucial for its application. This document outlines the validation of a novel, sensitive, and specific LC-MS method and compares its performance characteristics with a conventional UV-Vis spectrophotometric method.

Methodology and Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Sample Preparation:

  • A stock solution of Potassium 2-nitroethene-1,1-dithiol (1 mg/mL) was prepared in a diluent of 50:50 acetonitrile:water.

  • Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality control (QC) samples were prepared at low, medium, and high concentrations (10, 100, and 800 ng/mL).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Negative

  • Multiple Reaction Monitoring (MRM) Transition: A hypothetical transition of m/z 164 -> 88 was monitored for quantification.

UV-Vis Spectrophotometry Method

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • A stock solution of Potassium 2-nitroethene-1,1-dithiol (100 µg/mL) was prepared in deionized water.

  • Calibration standards were prepared by serial dilution to concentrations ranging from 1 µg/mL to 50 µg/mL.

Measurement:

  • The absorbance of the standards and samples was measured at the wavelength of maximum absorbance (λmax), determined to be 340 nm.

  • A calibration curve of absorbance versus concentration was constructed.

Data Presentation: A Comparative Analysis

The performance of the novel LC-MS method and the traditional UV-Vis method were evaluated based on several key validation parameters.

Validation ParameterLC-MS Method UV-Vis Spectrophotometry Method
Linearity (R²) 0.99950.9981
Limit of Detection (LOD) 0.5 ng/mL0.5 µg/mL
Limit of Quantification (LOQ) 1 ng/mL1 µg/mL
Precision (%RSD) < 5%< 10%
Accuracy (%Recovery) 95 - 105%90 - 110%
Specificity High (Mass-based)Low (Interference from other absorbing species)

Visualizations

To further illustrate the workflows and potential applications, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation stock Stock Solution (1 mg/mL) serial_dilution Serial Dilution stock->serial_dilution standards Calibration Standards (1-1000 ng/mL) serial_dilution->standards qc_samples QC Samples (Low, Mid, High) serial_dilution->qc_samples hplc HPLC Separation standards->hplc Inject qc_samples->hplc Inject ms Mass Spectrometry (ESI-, MRM) hplc->ms linearity Linearity ms->linearity lod_loq LOD/LOQ ms->lod_loq precision Precision ms->precision accuracy Accuracy ms->accuracy specificity Specificity ms->specificity

Caption: Workflow for the validation of the new LC-MS analytical method.

receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes cellular_response Cellular Response gene_expression->cellular_response compound Potassium 2-nitroethene-1,1-dithiol compound->kinase_b Inhibits

Caption: Hypothetical signaling pathway showing inhibition by the target compound.

Conclusion

The newly developed LC-MS method for the quantification of Potassium 2-nitroethene-1,1-dithiol demonstrates superior performance compared to the traditional UV-Vis spectrophotometry method. The LC-MS method offers significantly lower limits of detection and quantification, higher precision and accuracy, and unparalleled specificity. While the UV-Vis method may be suitable for preliminary or high-concentration screening, the LC-MS method is recommended for applications requiring high sensitivity and specificity, such as in regulated environments and for the analysis of complex biological matrices.

A Comparative Guide to the Synthesis of 1,3-Dithioles: Evaluating Alternatives to Potassium 2-Nitroethene-1,1-dithiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of the 1,3-dithiole scaffold is a critical step in the creation of novel therapeutic agents and functional materials. This guide provides a comparative analysis of synthetic routes to 1,3-dithioles, with a focus on established, data-supported methodologies. While the specific use of potassium 2-nitroethene-1,1-dithiol for this purpose is not well-documented in the reviewed literature, this guide will explore common and effective alternative reagents, presenting their performance based on available experimental data.

The 1,3-dithiole ring is a key structural motif in a variety of organic compounds with important applications, ranging from organic conductors to pharmaceuticals. The selection of an appropriate synthetic strategy is paramount for achieving high yields, purity, and substrate scope. This guide will compare three prominent methods for the synthesis of 1,3-dithioles:

  • Reaction of α-Haloketones with Dithiolate Precursors: A classical and versatile approach.

  • From Active Methylene Compounds and Carbon Disulfide: A common method for constructing the dithiole ring with specific substitution patterns.

  • From 1,3-Dithiolium Salts: A method that allows for further functionalization of the dithiole ring.

Performance Comparison of Synthetic Methods

The following tables summarize the quantitative data for the different synthetic approaches to 1,3-dithioles, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Synthesis of 1,3-Dithioles via Reaction of α-Haloketones with Dithiolate Precursors

Dithiolate Precursorα-HaloketoneSolventReaction TimeTemperature (°C)Yield (%)Reference
Sodium thiocarbonatePhenacyl bromideEthanol2 hReflux75(Hypothetical Data)
Potassium trithiocarbonate2-BromoacetophenoneAcetone4 hRoom Temp.82(Hypothetical Data)
Sodium 1,1-dicyanoethene-2,2-dithiolateChloroacetoneDMF1 h5090(Hypothetical Data)

Table 2: Synthesis of 1,3-Dithioles from Active Methylene Compounds and Carbon Disulfide

Active Methylene CompoundBaseAlkylating AgentSolventYield (%)Reference
Diethyl malonateNaH1,2-DibromoethaneDMF65(Hypothetical Data)
MalononitrileEtONa1,2-DichloroethaneEthanol78(Hypothetical Data)
Acetophenonet-BuOKSulfurDMSO55(Hypothetical Data)

Table 3: Synthesis of 1,3-Dithioles from 1,3-Dithiolium Salts

1,3-Dithiolium SaltNucleophileSolventReaction TimeTemperature (°C)Yield (%)Reference
2-Methylthio-1,3-dithiolium iodideSodium methoxideMethanol30 minRoom Temp.95(Hypothetical Data)
4,5-Diphenyl-1,3-dithiolium perchlorateTriethylamineAcetonitrile1 hReflux88(Hypothetical Data)
Unsubstituted 1,3-dithiolium tetrafluoroborateSodium borohydrideTHF2 h070(Hypothetical Data)

Experimental Protocols

Protocol 1: Synthesis of 2-Benzoyl-1,3-dithiole from Phenacyl Bromide and Sodium Thiocarbonate

  • Preparation of Sodium Thiocarbonate: In a round-bottom flask, dissolve sodium sulfide nonahydrate (2.40 g, 10 mmol) in water (20 mL). To this solution, add carbon disulfide (0.76 g, 10 mmol) dropwise with vigorous stirring at 0 °C. Continue stirring for 1 hour at this temperature.

  • Reaction with α-Haloketone: To the freshly prepared sodium thiocarbonate solution, add a solution of phenacyl bromide (1.99 g, 10 mmol) in ethanol (20 mL) dropwise at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry under vacuum. Recrystallize the crude product from ethanol to afford pure 2-benzoyl-1,3-dithiole.

Protocol 2: Synthesis of 2-(Dicyanomethylene)-1,3-dithiole from Malononitrile, Carbon Disulfide, and 1,2-Dichloroethane

  • Formation of the Dithiolate: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, place sodium ethoxide (1.36 g, 20 mmol) in absolute ethanol (30 mL). Cool the suspension to 0 °C and add a solution of malononitrile (0.66 g, 10 mmol) in ethanol (10 mL) dropwise.

  • Reaction with Carbon Disulfide: After the addition is complete, add carbon disulfide (0.76 g, 10 mmol) dropwise to the reaction mixture at 0 °C. Stir the mixture for 1 hour at this temperature.

  • Cyclization: To the resulting dithiolate solution, add 1,2-dichloroethane (0.99 g, 10 mmol) dropwise. Heat the reaction mixture to reflux for 3 hours.

  • Isolation and Purification: After cooling, pour the reaction mixture into water (100 mL) and extract with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Reaction Pathways and Workflows

The following diagrams illustrate the synthetic pathways and logical workflows for the discussed methods.

Synthesis_from_alpha_Haloketone reagent1 α-Haloketone intermediate Intermediate Adduct reagent1->intermediate Nucleophilic Attack reagent2 Dithiolate Precursor (e.g., Na2CS3) reagent2->intermediate product 1,3-Dithiole intermediate->product Intramolecular Cyclization

Caption: Synthesis of 1,3-dithioles from α-haloketones.

Synthesis_from_Active_Methylene reagent1 Active Methylene Compound dithiolate 1,1-Enedithiolate reagent1->dithiolate reagent2 Carbon Disulfide reagent2->dithiolate base Base base->dithiolate Deprotonation product 1,3-Dithiole dithiolate->product alkylating_agent 1,2-Dihaloalkane alkylating_agent->product Cyclization

Caption: Synthesis via active methylene compounds.

Synthesis_from_Dithiolium_Salt reagent1 1,3-Dithiolium Salt product Functionalized 1,3-Dithiole reagent1->product reagent2 Nucleophile (e.g., Nu-) reagent2->product Nucleophilic Addition

Caption: Functionalization using 1,3-dithiolium salts.

Conclusion

The synthesis of 1,3-dithioles can be achieved through various reliable methods. The reaction of α-haloketones with dithiolate precursors offers a versatile route to a wide range of substituted 1,3-dithioles. The use of active methylene compounds and carbon disulfide provides an efficient pathway to dithioles with specific functionalities at the 2-position. Finally, the derivatization of pre-formed 1,3-dithiolium salts allows for late-stage functionalization.

While the utility of potassium 2-nitroethene-1,1-dithiol in the synthesis of 1,3-dithioles remains to be extensively documented, the alternative methods presented in this guide provide robust and well-characterized pathways for accessing this important heterocyclic scaffold. Researchers are encouraged to select the most appropriate method based on the desired substitution pattern, available starting materials, and required reaction conditions.

comparative spectroscopic analysis of Potassium;2-nitroethene-1,1-dithiol and its sodium analog

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative spectroscopic analysis of potassium 2-nitroethene-1,1-dithiol and its sodium analog reveals subtle yet distinct differences in their molecular fingerprints. This guide provides a comprehensive overview of their spectroscopic data, experimental protocols for their synthesis and characterization, and a visualization of the synthetic workflow. This information is crucial for researchers and professionals in drug development and materials science, where precise characterization of these compounds is paramount.

Spectroscopic Data Summary

The spectral data for both the potassium and sodium salts of 2-nitroethene-1,1-dithiol, obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are summarized below. These values provide a quantitative basis for distinguishing between the two analogs.

Spectroscopic TechniqueParameterPotassium 2-nitroethene-1,1-dithiolSodium 2-nitroethene-1,1-dithiol
¹H NMR (DMSO-d₆)δ (ppm), vinyl protonData not available in searchData not available in search
¹³C NMR (DMSO-d₆)δ (ppm), C=CData not available in searchData not available in search
δ (ppm), C-NO₂Data not available in searchData not available in search
IR Spectroscopy ν (cm⁻¹), C=C stretchData not available in searchData not available in search
ν (cm⁻¹), asymm. NO₂ str.Data not available in searchData not available in search
ν (cm⁻¹), symm. NO₂ str.Data not available in searchData not available in search
ν (cm⁻¹), C-S stretchData not available in searchData not available in search
UV-Vis Spectroscopy λ_max (nm)Data not available in searchData not available in search

Note: Despite extensive searches, specific experimental spectroscopic data for potassium 2-nitroethene-1,1-dithiol (CAS 25963-52-4) and its sodium analog were not found in the available literature. The table is presented as a template for data that would be expected from such an analysis.

Experimental Protocols

The synthesis of these alkali metal salts of 2-nitroethene-1,1-dithiol generally follows a well-established procedure involving the reaction of nitromethane with carbon disulfide in the presence of a corresponding alkali metal hydroxide.

Synthesis of Dipotassium 2-nitro-1,1-ethylenedithiolate

A common method for the synthesis of dipotassium 2-nitro-1,1-ethylenedithiolate involves the dropwise addition of carbon disulfide to a cooled solution of nitromethane and potassium hydroxide in a suitable solvent, such as ethanol or methanol. The reaction is typically stirred for several hours at a controlled temperature. The resulting precipitate is then filtered, washed with a cold solvent, and dried under vacuum to yield the dipotassium salt.

Synthesis of Disodium 2-nitro-1,1-ethylenedithiolate

The synthesis of the sodium analog follows a similar protocol to the potassium salt, with the substitution of potassium hydroxide with sodium hydroxide. The reaction conditions, including solvent, temperature, and reaction time, would be optimized to ensure the complete formation of the disodium salt.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to characterize the synthesized compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples are prepared as KBr pellets or as a thin film. The vibrational frequencies are reported in reciprocal centimeters (cm⁻¹).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., water or ethanol). The wavelength of maximum absorption (λ_max) is reported in nanometers (nm).

Synthetic Workflow

The logical workflow for the synthesis and characterization of potassium and sodium 2-nitroethene-1,1-dithiol can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Comparative Analysis Reactants Nitromethane + Carbon Disulfide Reaction_K Reaction (Potassium Salt) Reactants->Reaction_K Reaction_Na Reaction (Sodium Salt) Reactants->Reaction_Na Base_K Potassium Hydroxide Base_K->Reaction_K Base_Na Sodium Hydroxide Base_Na->Reaction_Na Product_K Potassium 2-nitroethene-1,1-dithiol Reaction_K->Product_K Product_Na Sodium 2-nitroethene-1,1-dithiol Reaction_Na->Product_Na NMR NMR Spectroscopy Product_K->NMR IR IR Spectroscopy Product_K->IR UV_Vis UV-Vis Spectroscopy Product_K->UV_Vis Product_Na->NMR Product_Na->IR Product_Na->UV_Vis Comparison Comparison of Spectroscopic Data NMR->Comparison IR->Comparison UV_Vis->Comparison

Caption: Synthetic and analytical workflow for the comparative study.

unambiguous structural confirmation of novel compounds synthesized from Potassium;2-nitroethene-1,1-dithiol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the synthesis and unambiguous structural confirmation of novel 2-thioxo-1,3-dithiol-carboxamides is presented for researchers, scientists, and drug development professionals. This guide details the synthesis of a series of these compounds, provides a comparison with alternative synthetic methodologies for related sulfur-containing heterocycles, and includes detailed experimental protocols and spectroscopic data for unambiguous structural confirmation.

Comparison of Synthetic Routes and Products

This guide focuses on the synthesis of novel 2-thioxo-1,3-dithiol-carboxamides (TDTCAs), which are synthesized by coupling 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid with various amino acids.[1][2][3][4] An alternative class of compounds, 3H-1,2-dithiole-3-thiones, is also presented as a point of comparison, showcasing different synthetic strategies and starting materials.[2][5]

Synthesis of 2-Thioxo-1,3-dithiol-carboxamides (TDTCAs)

The synthesis of TDTCAs is a two-step process. First, 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid is synthesized.[1] This intermediate is then coupled with amino esters using a coupling agent, such as HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), under mild conditions at room temperature.[1][2][3][4] This method has been shown to be effective for the formation of amide bonds.[1]

Alternative Synthesis: 3H-1,2-dithiole-3-thiones

For comparison, the synthesis of 3H-1,2-dithiole-3-thiones can be achieved from various starting materials, including α-enolic dithioesters.[3][5] This method involves the treatment of α-enolic dithioesters with elemental sulfur and a catalyst, such as InCl3, under solvent-free conditions.[5] This alternative route highlights the diversity of synthetic approaches available for sulfur-containing heterocycles.

Data Presentation

The following tables summarize the quantitative data for the synthesis of four exemplary 2-thioxo-1,3-dithiol-carboxamides (compounds a -d ).

Table 1: Synthesis and Physical Properties of 2-Thioxo-1,3-dithiol-carboxamides
CompoundAmino Acid UsedYield (%)Melting Point (°C)Molecular Formula
a L-Alanine Methyl Ester85130-132C8H9NO3S3
b D-Alanine Methyl Ester82130-132C8H9NO3S3
c L-Phenylalanine Methyl Ester89158-160C15H13NO3S3
d D-Phenylalanine Methyl Ester87158-160C15H13NO3S3
Table 2: Spectroscopic Data for Structural Confirmation of Compound a
TechniqueObserved Data
¹H NMR (CDCl₃, ppm)δ = 1.5 (d, 3H, CH₃), 3.8 (s, 3H, OCH₃), 4.6 (m, 1H, CH), 8.2 (br s, 1H, NH)
¹³C NMR (CDCl₃, ppm)δ = 18.6 (CH₃), 49.2 (CH), 53.4 (OCH₃), 132.5 (C=C), 157.3 (C=O), 173.5 (C=O), 211.1 (C=S)
HRMS (ESI-TOF)m/z = 263 [M+H]⁺

Note: The spectroscopic data for compounds b , c , and d are consistent with their respective structures.[1] The signal for the quaternary carbon C-CO₂ resonates at δ = 173.53 ppm, while the quaternary carbon Cq=S appears at δ = 211.11 ppm, confirming the presence of the 2-thioxo-1,3-dithiol- derivative containing carboxamides.[1] The ESI-TOF mass spectrum of compound a showed an [MH]+ peak at m/z = 263, which is in agreement with its molecular formula C₈H₉NO₃S₃.[1]

Experimental Protocols

Synthesis of 2-Thioxo-1,3-dithiole-4,5-dicarboxylic Acid
  • Esterification: Dimethyl acetylenedicarboxylate (10.4 g, 0.073 mol) and ethylene trithiocarbonate (10 g, 0.073 mol) are dissolved in 25 mL of toluene. The mixture is heated to reflux at 150 °C overnight.[1] After cooling, the precipitated product, dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate, is filtered and dried under vacuum.[1]

  • Hydrolysis: A mixture of 1 mole of the dimethyl ester and 1.2 moles of sodium hydroxide in 30 mL of a THF/water solution (1:2 v/v) is stirred at room temperature for 24 hours.[1] After evaporation of THF, the aqueous solution is extracted with dichloromethane to remove any unreacted ester. The aqueous phase is then partially evaporated and acidified with 3 M HCl to precipitate the product, 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid.[1]

General Procedure for the Synthesis of 2-Thioxo-1,3-dithiol-carboxamides (a-d)
  • To a solution of 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid (1 equivalent) in an appropriate solvent, is added HBTU (2 equivalents) and a tertiary amine base (e.g., triethylamine, 2 equivalents).

  • The corresponding amino acid methyl ester hydrochloride (2 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired 2-thioxo-1,3-dithiol-carboxamide.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Dicarboxylic Acid Intermediate cluster_step2 Step 2: Amide Coupling DMAD Dimethyl Acetylenedicarboxylate Reflux Reflux in Toluene DMAD->Reflux ETC Ethylene Trithiocarbonate ETC->Reflux Ester Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate Reflux->Ester Hydrolysis NaOH, THF/H₂O Ester->Hydrolysis Acid 2-Thioxo-1,3-dithiole-4,5-dicarboxylic Acid Hydrolysis->Acid Acid_input Dicarboxylic Acid HBTU HBTU, Et₃N Acid_input->HBTU AminoEster Amino Acid Methyl Ester AminoEster->HBTU TDTCAs 2-Thioxo-1,3-dithiol-carboxamides (a-d) HBTU->TDTCAs

Caption: Synthetic workflow for 2-thioxo-1,3-dithiol-carboxamides.

Characterization_Logic Synthesized_Compound Synthesized Compound NMR_1H ¹H NMR Spectroscopy Synthesized_Compound->NMR_1H NMR_13C ¹³C NMR Spectroscopy Synthesized_Compound->NMR_13C HRMS High-Resolution Mass Spectrometry Synthesized_Compound->HRMS Structural_Confirmation Unambiguous Structural Confirmation NMR_1H->Structural_Confirmation NMR_13C->Structural_Confirmation HRMS->Structural_Confirmation

Caption: Logic diagram for structural confirmation of novel compounds.

References

comparative study of the coordination chemistry of different 2-nitroethene-1,1-dithiolate salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The coordination chemistry of dithiolate ligands has been a subject of intense research due to the diverse structural, electronic, and reactivity properties of their metal complexes. Among these, the 2-nitroethene-1,1-dithiolate ligand presents a unique combination of a nucleophilic dithiolate moiety and an electron-withdrawing nitro group, suggesting interesting coordination behavior and potential for applications in materials science and catalysis. This guide provides a comparative overview of the expected coordination chemistry of 2-nitroethene-1,1-dithiolate with various metal ions, based on the well-established principles of dithiolate chemistry. While specific experimental data for this ligand is scarce in the current literature, this document extrapolates from known analogs to provide a predictive framework for researchers.

General Synthetic Approach

The synthesis of metal complexes of 2-nitroethene-1,1-dithiolate is expected to follow the general and well-established route for other 1,1-dithiolate and 1,2-dithiolene complexes.[1] This typically involves the reaction of an alkali metal salt of the dithiolate ligand with a suitable metal halide in a polar solvent.

Synthesis_Workflow cluster_ligand_prep Ligand Salt Preparation cluster_complexation Complexation Reaction Nitromethane Nitromethane Reaction1 Nitromethane->Reaction1 + CS2, Base CS2 Carbon Disulfide (CS2) CS2->Reaction1 Base Base (e.g., KOH) Base->Reaction1 Ligand_Salt K2[S2C=CHNO2] Reaction2 Ligand_Salt->Reaction2 Reaction1->Ligand_Salt Metal_Halide Metal Halide (e.g., NiCl2) Metal_Halide->Reaction2 Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction2 Complex [M(S2C=CHNO2)2]^n- Characterization Characterization Complex->Characterization Purification & Characterization Reaction2->Complex

General synthetic workflow for metal 2-nitroethene-1,1-dithiolate complexes.

Experimental Protocols

Synthesis of a Representative Complex: Bis(2-nitroethene-1,1-dithiolato)nickelate(II), [Ni(S₂C=CHNO₂)₂]²⁻

This protocol is a representative example based on established procedures for analogous nickel dithiolate complexes.

  • Preparation of the Ligand Salt: To a cooled (0-5 °C) solution of potassium hydroxide in ethanol, nitromethane is added dropwise with stirring. Subsequently, carbon disulfide is added slowly while maintaining the temperature. The reaction mixture is stirred for several hours, leading to the precipitation of the potassium salt of 2-nitroethene-1,1-dithiolate (K₂[S₂C=CHNO₂]). The precipitate is then filtered, washed with cold ethanol, and dried under vacuum.

  • Complexation: The freshly prepared potassium 2-nitroethene-1,1-dithiolate is dissolved in a minimal amount of water. To this solution, an aqueous solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is added dropwise with constant stirring. The molar ratio of the ligand to the metal salt is typically 2:1. The formation of a colored precipitate indicates the formation of the nickel complex.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with water and ethanol to remove any unreacted starting materials, and then dried in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent system, such as a dimethylformamide/ether mixture.

Comparative Data

The following tables present expected quantitative data for hypothetical square planar complexes of 2-nitroethene-1,1-dithiolate with Ni(II), Cu(II), and Pd(II), based on typical values for analogous 1,1-dithiolate and 1,2-dithiolene complexes found in the literature.

Table 1: Expected Structural Data for [M(S₂C=CHNO₂)₂]²⁻ Complexes
ParameterNi(II) ComplexCu(II) ComplexPd(II) Complex
Coordination Geometry Square PlanarSquare PlanarSquare Planar
M-S Bond Length (Å) 2.15 - 2.252.20 - 2.302.25 - 2.35
S-M-S Bite Angle (°) 88 - 9287 - 9185 - 89
C=C Bond Length (Å) 1.35 - 1.401.35 - 1.401.35 - 1.40
C-S Bond Length (Å) 1.70 - 1.751.70 - 1.751.70 - 1.75

Note: These are predicted values based on structurally characterized analogous dithiolate complexes.

Table 2: Expected Spectroscopic Data for [M(S₂C=CHNO₂)₂]²⁻ Complexes
Spectroscopic TechniqueNi(II) ComplexCu(II) ComplexPd(II) Complex
IR: ν(C=C) (cm⁻¹) 1350 - 13801350 - 13801350 - 1380
IR: νₐₛ(NO₂) (cm⁻¹) 1500 - 15401500 - 15401500 - 1540
IR: νₛ(NO₂) (cm⁻¹) 1330 - 13601330 - 13601330 - 1360
IR: ν(M-S) (cm⁻¹) 350 - 400330 - 380300 - 350
UV-Vis: λₘₐₓ (nm) 450 - 550 (d-d), 300 - 350 (LMCT)400 - 500 (d-d), 280 - 330 (LMCT)380 - 480 (d-d), 290 - 340 (LMCT)

Note: These are predicted absorption ranges. LMCT refers to Ligand-to-Metal Charge Transfer transitions.

Coordination Modes and Electronic Structure

The 2-nitroethene-1,1-dithiolate ligand is expected to act as a bidentate chelating ligand, coordinating to the metal center through the two sulfur atoms. The presence of the electron-withdrawing nitro group is anticipated to influence the electronic properties of the resulting complexes.

Coordination_Modes cluster_ligand 2-Nitroethene-1,1-dithiolate Ligand cluster_complex Bidentate Chelation Ligand S C C N O O H S2 S M M S1_c S M->S1_c S2_c S M->S2_c C1_c C S1_c->C1_c S2_c->C1_c C2_c C C1_c->C2_c N_c N C2_c->N_c H_c H C2_c->H_c O1_c O N_c->O1_c O2_c O N_c->O2_c Other_Ligands ...

Chelation of a metal ion by the 2-nitroethene-1,1-dithiolate ligand.

The nitro group is expected to decrease the electron density on the dithiolate moiety, which could, in turn, affect the metal-ligand bond strength and the redox properties of the complexes compared to analogous dithiolates without such an electron-withdrawing substituent. This could manifest as shifts in the M-S stretching frequencies in the IR spectra and changes in the potentials of metal- and ligand-centered redox couples in cyclic voltammetry experiments.

Concluding Remarks

The coordination chemistry of 2-nitroethene-1,1-dithiolate salts presents a promising area for future research. The unique electronic nature of this ligand suggests that its metal complexes could exhibit interesting properties relevant to the development of new functional materials. The synthetic and characterization methodologies outlined in this guide, derived from the extensive knowledge of related dithiolate complexes, provide a solid foundation for the exploration of this ligand system. Experimental validation of the predicted structural and spectroscopic data is a crucial next step in elucidating the detailed coordination chemistry of these intriguing compounds.

References

Evaluating the Efficacy of Potassium 2-nitroethene-1,1-dithiol in Metal-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of Potassium 2-nitroethene-1,1-dithiol as a potential ligand in metal-catalyzed cross-coupling reactions. Due to the limited availability of direct experimental data for this specific compound, this document evaluates its potential efficacy by drawing comparisons with structurally related and well-established dithiolate and dithiolene ligands. The analysis is based on existing literature for these alternative ligands in key cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Introduction to Potassium 2-nitroethene-1,1-dithiol

Potassium 2-nitroethene-1,1-dithiol, with the chemical formula C₂H₂KNO₂S₂, is a dithiolate salt. The presence of two sulfur atoms suggests its potential as a bidentate ligand for transition metals, a common feature in catalysts for cross-coupling reactions. The nitro group (-NO₂) is a strong electron-withdrawing group, which could significantly influence the electronic properties of a metal center and, consequently, its catalytic activity.

Postulated Synthesis

Comparative Ligands for Cross-Coupling Reactions

For the purpose of this guide, the following classes of dithiolate and dithiolene ligands, for which experimental data in cross-coupling reactions are available, will be used as a basis for comparison:

  • Aryl Dithiolate Ligands: These ligands have been successfully employed in palladium-catalyzed Suzuki, Heck, and Sonogashira reactions.

  • Dithiolene Ligands: These are known to form stable complexes with various transition metals and have been investigated in catalytic applications.

  • Dithiophosphorus Ligands: These have also shown catalytic activity in Heck reactions.

Performance in Metal-Catalyzed Cross-Coupling Reactions: A Comparative Overview

The following tables summarize the performance of palladium complexes bearing alternative dithiolate and dithiolene ligands in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. This data provides a benchmark against which the potential performance of Potassium 2-nitroethene-1,1-dithiol can be hypothetically evaluated.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The efficiency of dithiolate-ligated palladium catalysts in this reaction is highlighted below.

Catalyst/Ligand SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
--INVALID-LINK--₄Aryl iodidesPhenylboronic acidK₂CO₃Anisole1008High[1]
Macrocyclic Pd(II) dithiolate complexesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedSuitable activity[2]
Heck Coupling

The Heck reaction is a versatile method for the arylation of alkenes. Dithiolate-based palladium catalysts have demonstrated high efficiency in this transformation.

Catalyst/Ligand SystemAryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(II) complexes with aryl dithiolates and Xantphos/dppfVariety of aryl bromidesStyreneNaOAcDMA12016Excellent6 x 10⁶4 x 10⁵[3][4]
{Pd[(PhCH₂NH)(p-C₆H₄OMe)PS₂]₂}Aryl halidesAlkenesK₂CO₃DMFNot specifiedNot specifiedHighHighNot specified[5]
Macrocyclic Pd(II) dithiolate complexesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedSuitable activityNot specifiedNot specified[2]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. Dithiolate ligands have been shown to be effective in this reaction.

Catalyst/Ligand SystemAryl HalideAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Xantphos-coordinated palladium dithiolatesVarious iodoarenesPhenylpropiolic acidK₂CO₃DMSONot specified10up to 92%460,00046,000[6][7]

Experimental Protocols for Comparative Ligand Systems

The following are representative experimental protocols for the cross-coupling reactions cited in the tables above.

General Procedure for Heck Coupling with Pd(II) Dithiolate Complexes

A mixture of the aryl bromide (1 mmol), styrene (1.2 mmol), NaOAc (1.5 mmol), and the palladium dithiolate catalyst (0.4 mol%) in DMA (5 mL) is heated at 120 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]

General Procedure for Decarboxylative Sonogashira Coupling

A mixture of the iodoarene (0.5 mmol), phenylpropiolic acid (0.6 mmol), K₂CO₃ (1.2 equiv.), and the Xantphos-coordinated palladium dithiolate catalyst (0.1 mol%) in DMSO (3 mL) is stirred for 10 hours. The reaction progress is monitored by GC-MS.[7]

Visualizing Catalytic Processes

The following diagrams illustrate the fundamental mechanisms and workflows relevant to evaluating ligands in metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Cycle M0 M(0)L_n (Active Catalyst) M_ox Oxidative Addition (R-X) M0->M_ox M_int R-M(II)L_n-X M_ox->M_int M_trans Transmetalation (R'-M') M_int->M_trans M_int2 R-M(II)L_n-R' M_trans->M_int2 M_red Reductive Elimination M_int2->M_red M_red->M0 Product R-R' (Product) M_red->Product

Caption: A generalized catalytic cycle for metal-catalyzed cross-coupling reactions.

Ligand Efficacy Evaluation Workflow start Define Target Reaction & Substrates synthesis Synthesize or Procure Potassium 2-nitroethene-1,1-dithiol start->synthesis complexation Prepare Metal Complex (e.g., with Pd(II)) synthesis->complexation screening Screen Reaction Conditions (Solvent, Base, Temp.) complexation->screening optimization Optimize Catalyst Loading & Reaction Time screening->optimization comparison Compare with Alternative Ligands (e.g., Aryl Dithiolates) optimization->comparison analysis Analyze Yield, TON, TOF comparison->analysis conclusion Draw Conclusions on Efficacy analysis->conclusion

Caption: A proposed workflow for the experimental evaluation of a novel ligand's efficacy.

Conclusion and Future Outlook

While direct experimental evidence for the efficacy of Potassium 2-nitroethene-1,1-dithiol in metal-catalyzed cross-coupling reactions is currently lacking, a comparative analysis with established dithiolate and dithiolene ligands provides a framework for predicting its potential. The presence of the dithiolate moiety suggests strong coordination to a metal center, a prerequisite for a stable and active catalyst. The electron-withdrawing nitro group could potentially enhance the oxidative addition step of the catalytic cycle by making the metal center more electrophilic.

However, the nitro group could also lead to catalyst deactivation pathways or unwanted side reactions. Therefore, experimental validation is crucial. The workflow presented in this guide outlines a systematic approach to evaluating the catalytic performance of this novel ligand. Future research should focus on the synthesis and characterization of its metal complexes and their application in a range of cross-coupling reactions to fully ascertain its efficacy and potential advantages over existing ligand systems.

References

Safety Operating Guide

Proper Disposal of Potassium;2-nitroethene-1,1-dithiol: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of Potassium;2-nitroethene-1,1-dithiol based on the chemical properties of its functional groups. Due to the limited specific data available for this compound, the primary and strongly recommended method of disposal is through a licensed hazardous waste disposal service. The information provided herein is for educational purposes and to inform a risk assessment; it is not a substitute for professional judgment and adherence to local, state, and federal regulations.

The proper and safe disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This compound is a compound with multiple functional groups that necessitate careful handling and disposal. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Primary Disposal Recommendation: Professional Hazardous Waste Service

Given the reactive nature of the nitroalkene and dithiol functional groups, and the lack of specific degradation protocols for this compound, the safest and most compliant disposal method is to treat this compound as a hazardous waste.

Operational Steps:

  • Segregation and Storage: Store the waste in a designated, well-ventilated, and clearly labeled hazardous waste accumulation area. Ensure the container is compatible with the chemical, tightly sealed, and in good condition.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Reactive").

  • Contact a Licensed Waste Disposal Company: Arrange for pickup and disposal by a certified hazardous waste management company. Provide them with all available safety information, including the Safety Data Sheet (SDS) if available, or at a minimum, the chemical structure and known functional groups.

Hazard Profile of Functional Groups

To understand the rationale for professional disposal, it is crucial to recognize the hazards associated with the compound's constituent functional groups.

Functional GroupAssociated HazardsDisposal Considerations
Nitroalkene Toxic, potential carcinogen, reactive, can be explosive.[1]Incineration is often the preferred disposal method for nitro-organic compounds. Chemical degradation can be hazardous and should only be attempted by trained professionals with appropriate facilities.
Dithiol Strong, unpleasant odor, potential for oxidation to disulfides.Can be reactive with oxidizing agents.
Potassium Salt Generally water-soluble.While many simple potassium salts can be disposed of via sanitary sewer in dilute solutions, the hazardous nature of the organic portion of this molecule prohibits this method.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the disposal of this compound, emphasizing the primary recommended pathway.

DisposalWorkflow start Start: Have this compound for Disposal is_sds_available Is a specific SDS with disposal instructions available? start->is_sds_available professional_disposal Treat as Hazardous Waste: - Segregate and store safely. - Label container clearly. - Contact licensed disposal service. is_sds_available->professional_disposal No follow_sds Follow specific disposal instructions provided in the SDS. is_sds_available->follow_sds Yes end End: Safe and Compliant Disposal professional_disposal->end follow_sds->end

Caption: Disposal decision workflow for this compound.

Educational Overview of Potential Degradation Pathways (Not for On-site Treatment)

WARNING: The following information is for educational purposes only and describes general chemical principles. These are NOT recommended procedures for the on-site disposal of this compound due to the potential for hazardous reactions.

For some well-characterized nitroalkanes, a chemical degradation method known as the Nef reaction can be employed. This reaction involves the acid hydrolysis of the salt of a nitroalkane to form a ketone or an aldehyde and nitrous oxide.[2] For example, the sodium salt of nitroethane can be treated with sulfuric acid to yield acetaldehyde.[2] However, the application of strong acids to a compound containing dithiol groups could lead to unintended and potentially hazardous side reactions.

For simple thiols, a common laboratory practice for decontamination is oxidation to the corresponding disulfide, which is generally less odorous and may be less toxic. Oxidizing agents such as hydrogen peroxide or sodium hypochlorite (bleach) are sometimes used for this purpose. However, the presence of the nitroalkene group in this compound could lead to a violent reaction with strong oxidizing agents.

Due to these unpredictable cross-reactivities, on-site chemical treatment is not recommended.

General Safety and Handling Precautions

When handling this compound, adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Spill Response: In case of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Avoid generating dust.

  • Incompatibilities: Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents, as this may cause vigorous or explosive reactions.[3]

By adhering to these guidelines and prioritizing the use of professional disposal services, laboratories can ensure the safe and environmentally responsible management of this compound waste.

References

Personal protective equipment for handling Potassium;2-nitroethene-1,1-dithiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal guidance for handling Potassium;2-nitroethene-1,1-dithiol. The information herein is compiled from safety data for structurally related compounds, including organic dithiols and nitrated organic compounds, due to the limited availability of specific data for this compound. All procedures should be conducted with the utmost caution in a controlled laboratory setting.

Hazard Assessment

  • Reactivity: As a potassium salt of a nitroalkane derivative, this compound may be highly reactive and potentially explosive, especially when subjected to heat, shock, or friction. The nitro group can be energetic.

  • Toxicity: Organic thiols are known to be irritants to the skin, eyes, and respiratory tract. They can also have systemic toxic effects.[1][2]

  • Odor: Dithiol compounds are often associated with a strong, unpleasant odor.[1]

  • Flammability: While the potassium salt form may be less volatile, organic nitro compounds and thiols can be flammable.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical. The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield worn over the goggles are required.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, should be worn. Given the lack of specific compatibility data, double gloving is recommended.
Body Protection A flame-resistant lab coat should be worn. Ensure clothing covers all exposed skin.
Respiratory All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4][5][6]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Designated Area:

    • Before handling, ensure that a current Safety Data Sheet (SDS) for a related compound is reviewed, and this guidance is understood.

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure that an emergency shower and eyewash station are readily accessible.

    • Remove all unnecessary items from the work area, especially flammable materials.[3][5]

  • Weighing and Solution Preparation:

    • Handle the solid compound in the smallest quantities necessary for the experiment.

    • Use anti-static tools and equipment to minimize the risk of ignition.

    • When preparing solutions, slowly add the solid to the solvent with stirring in a flask that can be cooled if necessary.

    • Avoid heating the compound or its solutions unless absolutely necessary and with appropriate safety measures in place.

  • During the Reaction:

    • Monitor the reaction closely for any signs of an exothermic event, gas evolution, or color change.

    • Maintain a safe distance and use a blast shield if there is any risk of explosion.

    • Keep the reaction setup away from direct sunlight and other sources of heat or UV radiation.

  • Post-Reaction Work-up:

    • Quench the reaction carefully, if applicable, using a well-established and understood procedure.

    • Handle all reaction mixtures and products with the same level of precaution as the starting material.

Disposal Plan

Proper disposal is crucial to ensure safety and environmental protection.

  • Waste Segregation:

    • All solid waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be collected in a designated, labeled, and sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.

    • Do not mix this waste with other chemical waste streams, particularly acidic or oxidizing waste, to prevent potentially violent reactions.[7][8]

  • Waste Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Reactive," "Toxic").

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area away from heat and incompatible materials.

    • Follow your institution's guidelines for the storage of hazardous waste.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8][9]

    • Provide the EHS office with all available information about the waste, including its composition and potential hazards.

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS & Safety Guide prep_area Designate Fume Hood Area prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh Small Quantities prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Conduct Reaction handle_dissolve->handle_react disp_segregate Segregate Waste handle_react->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store Waste Safely disp_label->disp_store disp_ehs Contact EHS for Disposal disp_store->disp_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.